molecular formula C20H25N5O7S2 B193787 Cefetamet Pivoxil CAS No. 65243-33-6

Cefetamet Pivoxil

Número de catálogo: B193787
Número CAS: 65243-33-6
Peso molecular: 511.6 g/mol
Clave InChI: DASYMCLQENWCJG-XUKDPADISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cefetamet pivoxil is an orally absorbed prodrug ester of the active cephalosporin, cefetamet, and is classified as a third-generation cephalosporin antibiotic . It serves as a critical tool in microbiological and pharmacological research, particularly for studying the effects of beta-lactam antibiotics on susceptible pathogens. Its primary research value lies in its excellent in vitro activity against major community-acquired respiratory pathogens, including Streptococcus pneumoniae , Haemophilus influenzae , and Moraxella catarrhalis , including beta-lactamase-producing strains . The compound also exhibits a broad spectrum of activity against Enterobacteriaceae and marked activity against Neisseria gonorrhoeae , while staphylococci and Pseudomonas species are inherently resistant . Upon oral administration and absorption, the pivoxil ester is rapidly hydrolyzed in the gut wall and liver to release the active molecule, cefetamet . The antibacterial mechanism of action, characteristic of beta-lactam antibiotics, involves binding to essential penicillin-binding proteins (PBPs) 1 and 3 within the bacterial cell wall, thereby inhibiting peptidoglycan synthesis and leading to cell lysis and death . Cefetamet demonstrates enhanced stability against many beta-lactamases compared to earlier-generation cephalosporins and penicillins . Its pharmacokinetic profile is characterized by good tissue penetration, as evidenced by its high concentration in inflammatory interstitial fluid, making it a valuable compound for studying antibiotic distribution and efficacy at infection sites . Research into formulation challenges, such as its intense bitter taste and instability in liquid dosage forms, represents another significant area of scientific inquiry where this compound is utilized .

Propiedades

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASYMCLQENWCJG-XUKDPADISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40110016
Record name Cefetamet pivoxil
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Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65243-33-6
Record name Cefetamet pivoxil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65243-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefetamet pivaloyloxymethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefetamet pivoxil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFETAMET PIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XA85N260
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cefetamet Pivoxil: A Technical Guide to its Mechanism of Action on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions as a prodrug, which is hydrolyzed in the body to its active form, cefetamet. This guide provides a detailed examination of the molecular mechanism by which cefetamet exerts its antibacterial effects, specifically focusing on its interaction with and inhibition of bacterial cell wall synthesis. The core of cefetamet's action lies in its ability to bind to and inactivate Penicillin-Binding Proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This document consolidates quantitative data on its binding affinities and antimicrobial efficacy, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways.

Introduction: The Role of the Bacterial Cell Wall

The bacterial cell wall is a vital external structure that provides mechanical rigidity, maintains cell shape, and protects against osmotic lysis. In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The biosynthesis of peptidoglycan is a multi-step process that culminates in the periplasm, where the final cross-linking reactions are catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs). Due to its essential nature and absence in eukaryotic cells, the peptidoglycan biosynthesis pathway is an excellent target for antibacterial agents.

This compound: From Prodrug to Active Moiety

This compound is administered orally and is readily absorbed, after which it is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active metabolite, cefetamet.[1][2] This conversion is essential for its therapeutic effect, as the pivoxil ester enhances oral bioavailability.[1][2]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of cefetamet, like all β-lactam antibiotics, stems from its ability to interfere with the synthesis of the bacterial cell wall.[3] This is achieved through the covalent acylation of the active site serine residue of Penicillin-Binding Proteins (PBPs).[3]

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are a group of membrane-associated enzymes that catalyze the final steps of peptidoglycan assembly, including transpeptidation, carboxypeptidation, and transglycosylation reactions. By binding to these enzymes, cefetamet effectively blocks their enzymatic activity, preventing the formation of the cross-links that provide the cell wall with its structural integrity. This leads to the accumulation of autolysins, which further degrade the existing peptidoglycan, ultimately resulting in cell lysis.

The affinity of a β-lactam antibiotic for different PBPs determines its antibacterial spectrum and the morphological effects it induces in bacteria. For instance, inhibition of PBP3 in Gram-negative bacteria typically leads to filamentation, as this PBP is primarily involved in septum formation during cell division.[4] Conversely, inhibition of PBP2 is often associated with the formation of spherical cells.[4]

Visualizing the Pathway of Peptidoglycan Synthesis Inhibition

The following diagram illustrates the key stages of peptidoglycan synthesis and the point of inhibition by cefetamet.

Peptidoglycan_Synthesis_Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Chain Lipid_II->Nascent_PG Transglycosylation (PBP) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBP) PBP Penicillin-Binding Proteins (PBPs) Cefetamet Cefetamet Cefetamet->PBP

Figure 1: Inhibition of Peptidoglycan Synthesis by Cefetamet.

Quantitative Data: PBP Binding Affinity and Antimicrobial Efficacy

The efficacy of cefetamet is directly related to its affinity for the PBPs of target organisms and its ability to resist hydrolysis by β-lactamases.

Penicillin-Binding Protein (PBP) Affinity

Specific data on the binding affinity of cefetamet to a full range of PBPs across various bacterial species is limited in publicly available literature. However, studies have provided insights into its primary targets. In Escherichia coli, cefetamet has been shown to have a strong affinity for PBP3, with a 50% inhibitory dose (ID50) of 0.25 µg/mL.[5] This affinity is comparable to that of cefixime.[5] In contrast, cefixime and cefuroxime exhibit significantly higher affinity for PBP1s (20 and 10 times higher, respectively) than cefetamet.[5]

Organism PBP Target Cefetamet ID50 (µg/mL) Reference
Escherichia coliPBP30.25[5]
Minimum Inhibitory Concentrations (MICs)

The in vitro activity of cefetamet has been evaluated against a wide range of clinical isolates. The MIC90 (the concentration of the drug that inhibits the growth of 90% of isolates) is a key indicator of its potency.

Table 1: MIC90 Values of Cefetamet Against Common Respiratory Pathogens

Bacterial Species MIC90 (mg/L) Reference
Haemophilus influenzae (including β-lactamase producing)≤0.25[1]
Streptococcus pneumoniae (penicillin-sensitive)≤0.5[1]
Streptococcus pyogenes≤0.5[1]
Moraxella catarrhalis (including β-lactamase producing)1.0[1]
Escherichia coli≤4.0[1]
Klebsiella pneumoniae≤4.0[1]

Table 2: MIC90 Values of Cefetamet Against Common Urinary Tract Pathogens

Bacterial Species MIC90 (mg/L) Reference
Escherichia coliVaries by study[6][7]
Proteus mirabilisVaries by study[2]
Klebsiella spp.Varies by study[2]
Enterobacter aerogenesVaries by study[6]
Serratia marcescensVaries by study[6]

Note: Specific MIC90 values from individual studies can vary based on geographical location and time of isolate collection. The data presented represents a general overview of cefetamet's activity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of cefetamet.

Competitive PBP Binding Assay using a Fluorescent Penicillin Derivative (Bocillin-FL)

This assay determines the relative affinity of a test compound (cefetamet) for PBPs by measuring its ability to compete with a fluorescently labeled penicillin for binding to these enzymes.

PBP_Binding_Assay cluster_prep Sample Preparation cluster_binding Binding & Incubation cluster_analysis Analysis start Bacterial Culture (e.g., E. coli) mem_prep Membrane Preparation (Sonication/French Press) start->mem_prep inc_cefetamet Incubate Membranes with Cefetamet (varying concentrations) mem_prep->inc_cefetamet add_bocillin Add Bocillin-FL (fluorescent penicillin) inc_cefetamet->add_bocillin sds_page SDS-PAGE add_bocillin->sds_page fluor_scan Fluorescence Scanning sds_page->fluor_scan quant Quantification of Fluorescence Intensity fluor_scan->quant ic50 IC50 Determination quant->ic50 PBP_Morphology cluster_pbp PBP Inhibition cluster_morphology Morphological Outcome Cefetamet Cefetamet PBP3 Inhibition of PBP3 Cefetamet->PBP3 High Affinity PBP2 Inhibition of PBP2 Cefetamet->PBP2 PBP1s Inhibition of PBP1a/1b Cefetamet->PBP1s Lower Affinity Filamentation Filamentation PBP3->Filamentation Spheroplasts Formation of Round/Spherical Cells PBP2->Spheroplasts Lysis Cell Lysis PBP1s->Lysis Filamentation->Lysis Spheroplasts->Lysis

References

In-depth Synthesis and Structural Elucidation of Cefetamet Pivoxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil, an orally administered third-generation cephalosporin antibiotic, serves as a prodrug that is rapidly hydrolyzed in vivo to its active form, cefetamet. This technical guide provides a comprehensive overview of the chemical synthesis and detailed structural elucidation of this compound. The synthesis section outlines the primary manufacturing route, commencing from 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), detailing the key reaction steps, reagents, and conditions. The structural elucidation section describes the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to confirm the identity, purity, and structure of the final compound. This document is intended to be a valuable resource for researchers and professionals involved in the development and analysis of cephalosporin antibiotics.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the formation of the cefetamet acid core followed by its esterification to yield the final prodrug.

Synthesis of Cefetamet Acid

The initial step involves the acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.

Experimental Protocol: Synthesis of Cefetamet Acid

  • Activation of the Side Chain Acid: (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is converted to a more reactive species, typically an active ester such as a 2-mercaptobenzothiazolyl ester (AE active ester), to facilitate the subsequent acylation reaction.[1] This is often achieved by reacting the acid with a suitable activating agent in an appropriate solvent.

  • Acylation of 7-ADCA: In a reaction vessel, 7-ADCA is dissolved in a mixture of an organic solvent (e.g., acetone or dichloromethane) and water, and a base such as triethylamine is added to form the soluble salt of 7-ADCA.[1][2] The solution is cooled to a low temperature (typically 0-5 °C).[2] The previously prepared AE active ester of the side chain is then added to the 7-ADCA solution. The reaction mixture is stirred for several hours while maintaining the low temperature.[2]

  • Work-up and Isolation: Upon completion of the reaction, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2.5-3.0, which causes the precipitation of cefetamet acid as a solid.[1] The precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., acetone), and then dried under vacuum to yield cefetamet acid.[1]

Esterification of Cefetamet Acid to this compound

The final step in the synthesis is the esterification of the carboxylic acid group of cefetamet acid with iodomethyl pivalate to form the pivaloyloxymethyl (pivoxil) ester.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Cefetamet acid is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).[3] A base, for instance, sodium bicarbonate or triethylamine, is added to the solution to deprotonate the carboxylic acid.

  • Esterification: The solution is cooled, and iodomethyl pivalate is added. The reaction mixture is stirred at a controlled temperature until the esterification is complete, which can be monitored by techniques like HPLC.[2]

  • Purification and Isolation: The reaction mixture is then subjected to a work-up procedure, which may involve extraction with an organic solvent and washing with aqueous solutions to remove impurities. The final product, this compound, is typically isolated by crystallization from a suitable solvent system.[4] A new method of isolation using acidic active carbon has been shown to result in higher purity and yield.[5] The purified this compound is collected by filtration and dried.

Structural Elucidation

The confirmation of the chemical structure and the determination of the purity of the synthesized this compound are carried out using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column is commonly employed.[6][7]

  • Mobile Phase: A mixture of acetonitrile and water or a buffer solution is typically used as the mobile phase in an isocratic or gradient elution mode.[6][7][8][9]

  • Detection: The UV detector is set at a wavelength where this compound exhibits maximum absorbance, which is around 251-263 nm.[6]

  • Analysis: The retention time of the main peak in the chromatogram of the synthesized product is compared with that of a reference standard of this compound. The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks.

Parameter Value Reference
ColumnC18[6][7]
Mobile PhaseAcetonitrile:Water (80:20 v/v)[6][7]
Flow Rate0.5 mL/min[6]
Detection Wavelength251 nm[6]
Retention TimeVaries depending on exact conditions[6]
Linearity Range10 - 50 µg/mL[6][7]
Limit of Detection2.66 µg/mL[6]
Limit of Quantification8.07 µg/mL[6]

Table 1: Typical HPLC Parameters for this compound Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound by providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Assignment
~1.2s(CH₃)₃C-
~2.1sCH₃-C=
~3.4, ~3.7ABq-S-CH₂-
~4.0s-OCH₃
~5.1dH-6
~5.8dH-7
~5.9s-O-CH₂-O-
~6.7sThiazole-H
~7.2br s-NH₂
~7.9d-NH-
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
~20.5CH₃-C=
~26.9(CH₃)₃C-
~38.7(CH₃)₃C -
~57.8C-6
~59.1C-7
~62.3-OCH₃
~80.1-O-CH₂-O-
~109.8Thiazole C-5
~125.1C-3
~129.8C-2
~142.9Thiazole C-4
~161.2C-4 Carboxylate
~162.7Amide C=O
~164.1Oxime C=N
~168.8Thiazole C-2
~176.5Ester C=O
~166.5β-Lactam C=O

Table 2 & 3: Provisional ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions. These are approximate values based on typical cephalosporin spectra.)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization Technique: Electrospray ionization (ESI) is a common technique used for cephalosporins as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

  • Analysis: The mass spectrum will show a prominent peak corresponding to the molecular weight of this compound plus a proton. Further fragmentation of this ion (MS/MS) can provide valuable structural information.

Expected Fragmentation: The fragmentation of cephalosporins often involves the cleavage of the β-lactam ring and the loss of side chains. For this compound, key fragment ions would be expected from the cleavage of the amide bond connecting the aminothiazole side chain and the loss of the pivaloyloxymethyl group.

Parameter Value
Molecular FormulaC₂₀H₂₅N₅O₇S₂
Molecular Weight511.57 g/mol
[M+H]⁺~512.13 m/z

Table 4: Mass Spectrometry Data for this compound

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Interpretation of the IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in its structure.

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretching (amine and amide)~3400-3200
C-H stretching (alkane)~2960
C=O stretching (β-lactam)~1770
C=O stretching (ester)~1750
C=O stretching (amide)~1680
C=N stretching (oxime)~1620
C=C stretching (thiazole)~1540

Table 5: Characteristic IR Absorption Bands for this compound

Visualizations

Synthesis_of_Cefetamet_Pivoxil cluster_0 Synthesis of Cefetamet Acid cluster_1 Esterification 7-ADCA 7-ADCA Cefetamet_Acid Cefetamet_Acid 7-ADCA->Cefetamet_Acid Acylation Side_Chain_Acid (Z)-2-(2-aminothiazol-4-yl) -2-methoxyiminoacetic acid Active_Ester AE Active Ester Side_Chain_Acid->Active_Ester Activation Active_Ester->Cefetamet_Acid Cefetamet_Pivoxil Cefetamet_Pivoxil Cefetamet_Acid->Cefetamet_Pivoxil Esterification Iodomethyl_Pivalate Iodomethyl_Pivalate Iodomethyl_Pivalate->Cefetamet_Pivoxil

Caption: Synthetic pathway of this compound.

Structural_Elucidation_Workflow cluster_analysis Analytical Techniques Synthesized_Product Synthesized this compound HPLC HPLC Synthesized_Product->HPLC Purity & Quantification NMR NMR (¹H & ¹³C) Synthesized_Product->NMR Structural Confirmation MS Mass Spectrometry Synthesized_Product->MS Molecular Weight & Fragmentation IR IR Spectroscopy Synthesized_Product->IR Functional Group Analysis Final_Confirmation Structural Elucidation Complete HPLC->Final_Confirmation NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Cefetamet Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is rapidly hydrolyzed to its active form, cefetamet, upon absorption. Cefetamet exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, making it effective in the treatment of various infections, particularly those of the respiratory and urinary tracts. This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, including detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.

Pharmacokinetic Properties

This compound is administered orally and is rapidly absorbed and hydrolyzed to the active metabolite, cefetamet. The pharmacokinetic profile of cefetamet is characterized by its distribution, metabolism, and excretion.

Absorption

Following oral administration, this compound is absorbed and completely hydrolyzed to cefetamet by esterases in the gastrointestinal tract and blood. The bioavailability of cefetamet is influenced by food. Administration with food increases the extent of absorption.[1]

Distribution

Cefetamet is distributed into the extracellular fluid.[2] It exhibits low plasma protein binding. The volume of distribution is not significantly affected by renal insufficiency.[3]

Metabolism

This compound is a prodrug that is completely metabolized to the active compound, cefetamet, during absorption.[4] Cefetamet itself is not significantly metabolized further.[2]

Excretion

Cefetamet is primarily eliminated unchanged in the urine.[2] Its elimination is dependent on renal function, and the half-life is significantly prolonged in patients with renal impairment.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of cefetamet.

Table 1: Pharmacokinetic Parameters of Cefetamet in Healthy Adult Volunteers

ParameterValueReference
Bioavailability (Fasting) 31% ± 7%[1]
Bioavailability (With Food) ~50%[1][2]
Time to Peak Plasma Concentration (Tmax) (Fasting) 3.0 ± 0.6 hours[1]
Time to Peak Plasma Concentration (Tmax) (With Food) 4.8 ± 0.4 hours[1]
Elimination Half-life (t½) 2.2 hours[2]
Volume of Distribution (Vd) 0.3 L/kg[2]
Plasma Protein Binding 22%[2]
Total Clearance (CL) 140.3 ± 23.6 mL/min[1]
Renal Clearance (CLR) 130.3 ± 18.2 mL/min[1]
Fraction Excreted Unchanged in Urine 94% ± 11%[1]

Table 2: Effect of Renal Impairment on Cefetamet Pharmacokinetics

Creatinine Clearance (CLcr)Elimination Half-life (t½)Total Body Clearance (CLS)Renal Clearance (CLR)
Normal (>80 mL/min/1.73 m²) 2.46 ± 0.33 hours1.77 ± 0.27 mL/min/kg1.42 ± 0.25 mL/min/kg
<10 mL/min/1.73 m² 29.1 ± 13.9 hours0.14 ± 0.04 mL/min/kg0.04 ± 0.03 mL/min/kg
Reference [3][3][3]

Pharmacodynamic Properties

The pharmacodynamic properties of cefetamet are defined by its mechanism of action, spectrum of antibacterial activity, and the development of resistance.

Mechanism of Action

Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[7] This inhibition leads to the weakening of the cell wall and subsequent cell lysis.[5][7]

Spectrum of Activity

Cefetamet is active against a wide range of common pathogens responsible for respiratory and urinary tract infections.[2][8] This includes:

  • Gram-positive bacteria: Streptococcus pneumoniae (penicillin-sensitive), Streptococcus spp.[2]

  • Gram-negative bacteria: Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, Proteus spp., Klebsiella spp., and Neisseria gonorrhoeae.[2]

Cefetamet is not active against staphylococci, enterococci, Pseudomonas spp., or Bacteroides fragilis.[2]

Resistance

Resistance to cefetamet can arise from several mechanisms, including the production of β-lactamase enzymes that inactivate the drug, alterations in the target PBPs that reduce binding affinity, and changes in the permeability of the bacterial outer membrane.[5]

Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values for cefetamet against various common pathogens.

Table 3: Minimum Inhibitory Concentrations (MICs) of Cefetamet

OrganismMIC50 (μg/mL)MIC90 (μg/mL)Reference
Escherichia coli -0.25 - 1[9]
Haemophilus influenzae -≤ 2[6]
Klebsiella pneumoniae -0.25 - 1[9]
Neisseria gonorrhoeae --[10]
Proteus mirabilis -0.25 - 1[9]

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

This section outlines the general methodologies for key experiments used to determine the pharmacokinetic and pharmacodynamic properties of this compound.

Determination of Cefetamet in Biological Fluids (HPLC)

Objective: To quantify the concentration of cefetamet in plasma and urine samples.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.[5]

  • Sample Preparation (Plasma):

    • Collect blood samples in tubes containing an anticoagulant.

    • Centrifuge the blood to separate the plasma.

    • To precipitate plasma proteins, add perchloric acid to the plasma sample.[5]

    • Centrifuge the mixture and collect the supernatant for analysis.

  • Sample Preparation (Urine):

    • Collect urine samples.

    • Dilute the urine samples with water before analysis.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[5]

    • Mobile Phase: A mixture of an acidic buffer (e.g., 4 mM perchloric acid) and acetonitrile. The exact ratio is optimized for separation.[5]

    • Detection: UV detection at a specific wavelength (e.g., 254 nm).

    • Quantification: A standard curve is generated using known concentrations of cefetamet to determine the concentration in the unknown samples.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of cefetamet against various bacterial isolates.

Methodology: The broth microdilution method is a standardized technique.

  • Preparation of Inoculum:

    • Grow the bacterial isolate on an appropriate agar medium.

    • Suspend several colonies in a sterile broth to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., McFarland standard).

    • Dilute the bacterial suspension to the final desired inoculum concentration.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of cefetamet.

    • Perform serial twofold dilutions of the cefetamet stock solution in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of cefetamet that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of cefetamet and a typical experimental workflow for a pharmacokinetic study.

G cluster_0 Bacterial Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_chain Nascent Peptidoglycan Chain Lipid_II->Glycan_chain Transglycosylase Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Glycan_chain->Cross_linked_peptidoglycan Transpeptidase (PBP) Cell_Lysis Cell Lysis Cefetamet Cefetamet Cefetamet->Inhibition Inhibition->Glycan_chain Inhibition of Transpeptidation Inhibition->Cell_Lysis

Caption: Mechanism of action of Cefetamet in bacterial cell wall synthesis.

G cluster_0 Study Design cluster_1 Sample Collection and Analysis cluster_2 Data Analysis and Reporting Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization Subject_Recruitment->Randomization Dosing_Period_1 Dosing Period 1 (e.g., this compound with Food) Randomization->Dosing_Period_1 Washout Washout Period Dosing_Period_1->Washout Blood_Sampling Serial Blood Sampling Dosing_Period_1->Blood_Sampling Dosing_Period_2 Dosing Period 2 (e.g., this compound Fasting) Washout->Dosing_Period_2 Dosing_Period_2->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis HPLC Analysis of Cefetamet Plasma_Separation->Sample_Analysis PK_Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis PK_Parameter_Calculation->Statistical_Analysis Study_Report Final Study Report Statistical_Analysis->Study_Report

References

The Antimicrobial Spectrum of Cefetamet Pivoxil Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefetamet.[1][2][3] This guide provides an in-depth analysis of the antimicrobial spectrum of cefetamet, with a specific focus on its activity against gram-positive bacteria. It consolidates in vitro susceptibility data, details the underlying mechanism of action, and provides standardized experimental protocols for susceptibility testing.

Introduction

Cefetamet is a third-generation cephalosporin characterized by a broad spectrum of activity.[4] While highly active against many gram-negative pathogens, its efficacy against gram-positive bacteria is more selective.[4][5] It demonstrates potent activity against various streptococcal species but is notably inactive against staphylococci and enterococci.[1][4][5] Understanding this specific spectrum is critical for its appropriate clinical and developmental application.

Mechanism of Action

As a β-lactam antibiotic, cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The process involves the following key steps:

  • Penetration: The active drug, cefetamet, penetrates the outer layers of the gram-positive bacterial cell.

  • PBP Binding: Cefetamet binds to and inactivates essential Penicillin-Binding Proteins (PBPs).[2][6] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: By binding to PBPs, cefetamet blocks the transpeptidation reaction, which is responsible for cross-linking the peptidoglycan chains.[2]

  • Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.[2]

cluster_cell Gram-Positive Bacterium PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Transpeptidation) PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Wall Cell Wall Integrity Peptidoglycan->Wall Maintains Peptidoglycan->Wall Lysis Cell Lysis Wall->Lysis Loss leads to Cefetamet Cefetamet (Active Form) Cefetamet->PBP Binds to Cefetamet->Peptidoglycan Inhibits start Start: Pure Bacterial Culture prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate 2. Prepare Serial Dilutions of Cefetamet in Microtiter Plate start->prep_plate prep_inoculum->invis1 prep_plate->invis1 inoculate 3. Inoculate Plate with Standardized Bacteria incubate 4. Incubate Plate (35°C, 16-20 hours) inoculate->incubate read 5. Read Results (Check for Turbidity) incubate->read determine_mic End: Determine MIC read->determine_mic invis1->inoculate

References

The Antimicrobial Spectrum of Cefetamet Pivoxil Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic. Following administration, it is hydrolyzed to its active form, cefetamet. This guide provides an in-depth technical overview of the antimicrobial spectrum of cefetamet against a range of clinically relevant gram-negative bacteria. It includes quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and the workflow for determining its antimicrobial spectrum.

Introduction

Cefetamet is a third-generation cephalosporin characterized by its broad spectrum of activity against many gram-negative pathogens.[1][2] It is particularly effective against members of the Enterobacteriaceae family and common respiratory pathogens.[1][2] Like other β-lactam antibiotics, its efficacy is attributed to the inhibition of bacterial cell wall synthesis. This document serves as a comprehensive resource for professionals in research and drug development, offering detailed insights into the antimicrobial properties of cefetamet.

Mechanism of Action

Cefetamet exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through its binding to penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the cell wall. The covalent acylation of these enzymes by cefetamet inactivates them, leading to a loss of cell wall integrity and ultimately, cell lysis.

cluster_0 Bacterial Cell Cefetamet Cefetamet PBPs Penicillin-Binding Proteins (PBPs) Cefetamet->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Disrupts Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

Mechanism of action of Cefetamet.

In Vitro Antimicrobial Activity

The in vitro activity of cefetamet against a variety of gram-negative bacteria has been evaluated in numerous studies. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Negative BacteriaMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Enterobacteriaceae
Escherichia coli1.0[3]
Klebsiella pneumoniae0.25[3]
Proteus mirabilis0.25[3]
Enterobacter aerogenes8.0[3]
Serratia marcescens
Providencia stuartii
Providencia rettgeri
Respiratory Pathogens
Haemophilus influenzae≤2.0[4]
Moraxella catarrhalis
Other Pathogens
Neisseria gonorrhoeae
Vibrio spp.

Note: Data is compiled from multiple sources. Variations in testing methodologies and geographical locations of isolates may exist.

Experimental Protocols

The determination of the in vitro activity of cefetamet is performed using standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[5][6] The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves the use of multi-well microtiter plates containing serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol Overview:

  • Preparation of Antimicrobial Solutions: A stock solution of cefetamet is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of cefetamet that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium, and then the bacterial isolates are spotted onto the surface of the agar plates.[7][8]

Protocol Overview:

  • Preparation of Antimicrobial Plates: A stock solution of cefetamet is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, with each spot containing approximately 10⁴ CFU.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of cefetamet that prevents the growth of the bacterial isolate.

Experimental Workflow

The process of determining the antimicrobial spectrum of a compound like cefetamet follows a standardized workflow to ensure accuracy and reproducibility of the results.

Isolate_Collection Bacterial Isolate Collection & Identification Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Isolate_Collection->Inoculum_Prep Susceptibility_Test Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Inoculum_Prep->Susceptibility_Test Antimicrobial_Dilution Serial Dilution of Cefetamet Antimicrobial_Dilution->Susceptibility_Test Incubation Incubation (35°C, 16-20h) Susceptibility_Test->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination Data_Analysis Data Analysis & Reporting (MIC₅₀, MIC₉₀, Range) MIC_Determination->Data_Analysis

Workflow for MIC determination.

Conclusion

This compound, through its active metabolite cefetamet, demonstrates significant in vitro activity against a broad range of clinically important gram-negative bacteria, particularly Enterobacteriaceae and common respiratory pathogens.[1][2] Its mechanism of action, involving the inhibition of cell wall synthesis, is well-established. The quantitative data and standardized protocols presented in this guide provide a valuable resource for researchers and drug development professionals in the ongoing evaluation of this and other antimicrobial agents. It is important to note that cefetamet is not effective against Pseudomonas aeruginosa.[1][3]

References

Hydrolysis process of Cefetamet Pivoxil to its active form, Cefetamet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil, an orally administered third-generation cephalosporin, serves as a prodrug that requires in vivo hydrolysis to its active form, cefetamet. This technical guide provides an in-depth exploration of the hydrolysis process, a critical step for the drug's therapeutic efficacy. The guide details the enzymatic conversion, pharmacokinetic parameters, and established experimental protocols for studying this bioactivation. Quantitative data are presented in comprehensive tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Cefetamet is a potent antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2][3][4] However, its oral bioavailability is limited. To overcome this, it is formulated as the pivaloyloxymethyl ester prodrug, this compound. This lipophilic ester enhances absorption from the gastrointestinal tract. Following absorption, the prodrug undergoes rapid and complete hydrolysis to release the active cefetamet.[2][3] This conversion is a quintessential example of prodrug strategy to improve the pharmacokinetic profile of a parent drug. Understanding the nuances of this hydrolysis is paramount for drug development professionals and researchers in the field of antibiotic therapy.

The Hydrolysis Process: From Prodrug to Active Moiety

The conversion of this compound to its active form, cefetamet, is an enzymatic process that occurs predominantly during its first pass through the intestinal wall and the liver.

Chemical Reaction

The hydrolysis of this compound involves the cleavage of the ester bond, releasing the active cefetamet, pivalic acid, and formaldehyde.

Cefetamet_Pivoxil This compound Cefetamet Cefetamet (Active Form) Cefetamet_Pivoxil->Cefetamet Hydrolysis Byproducts Pivalic Acid + Formaldehyde Esterases Intestinal and Hepatic Carboxylesterases (hCE1 & hCE2) Esterases->Cefetamet_Pivoxil

Caption: Hydrolysis of this compound.

Key Enzymes: Carboxylesterases

The primary enzymes responsible for the hydrolysis of this compound are human carboxylesterases (hCEs).[5][6] These enzymes are ubiquitously present in the body, with two major forms playing a crucial role in drug metabolism:

  • hCE1: Predominantly found in the liver, hCE1 is a key enzyme in the metabolism of a wide range of ester-containing drugs.[5][7][8]

  • hCE2: This enzyme is highly expressed in the small intestine and also contributes to the presystemic hydrolysis of prodrugs.[5][7][8]

The differential distribution of these enzymes ensures the efficient conversion of this compound to cefetamet as it is absorbed and passes through the liver.

Pharmacokinetic Profile

The hydrolysis of this compound significantly influences its pharmacokinetic properties.

Bioavailability and Absorption

The oral bioavailability of cefetamet from this compound is approximately 50% when administered with food.[2] Food has been shown to increase the extent of absorption while decreasing the rate.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of cefetamet following the administration of this compound.

Table 1: Pharmacokinetic Parameters of Cefetamet in Adults

ParameterValueReference
Half-life (t½)2.2 hours[2]
Volume of Distribution (Vd)0.3 L/kg[2]
Protein Binding22%[2]
Oral Bioavailability (with food)~50%[2]

Table 2: this compound Stability in Human Intestinal Juice vs. Phosphate Buffer

ParameterHuman Intestinal Juice (pH 7.4)0.6 M Phosphate Buffer (pH 7.4)Reference
Half-life (t½)0.78 hours4.3 hours[9]
Major Degradation ProductΔ3-cephalosporin (86%)Δ2-cephalosporin (61%)[9]

Experimental Protocols

Studying the hydrolysis of this compound is crucial for understanding its bioactivation and for the development of new drug formulations. Below are outlines of key experimental protocols.

In Vitro Hydrolysis in Human Intestinal Juice

This experiment aims to simulate the conditions in the human intestine to assess the rate and products of this compound hydrolysis.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a 0.6 M phosphate buffer solution at pH 7.4.

  • Incubation: Add a small aliquot of the this compound stock solution to pre-warmed human intestinal juice and, in a separate reaction, to the phosphate buffer. Incubate both solutions at 37°C.

  • Sampling: At various time points over a 24-hour period, withdraw samples from both incubation mixtures.

  • Sample Preparation: Immediately quench the enzymatic reaction in the samples by adding a protein precipitating agent (e.g., acetonitrile or perchloric acid). Centrifuge the samples to remove precipitated proteins.

  • Analysis: Analyze the supernatant for the concentrations of this compound and its degradation products (cefetamet and the Δ2-isomer) using a validated High-Performance Liquid Chromatography (HPLC) method.[10]

Caco-2 Cell Permeability and Metabolism Assay

The Caco-2 cell line is a well-established in vitro model for studying the intestinal absorption and metabolism of drugs.[11][12]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer, which typically takes 21 days.

  • Transport Study:

    • Apical to Basolateral Transport: Add this compound to the apical (donor) side of the Caco-2 monolayer. At specified time intervals, collect samples from the basolateral (receiver) compartment.

    • Cell Lysate Analysis: At the end of the experiment, wash the cell monolayer and lyse the cells to determine the intracellular concentrations of this compound and cefetamet.

  • Sample Analysis: Quantify the concentrations of this compound and cefetamet in the basolateral samples and cell lysates using LC-MS/MS.[13]

cluster_0 Apical Compartment (Intestinal Lumen) cluster_1 Caco-2 Cell Monolayer cluster_2 Basolateral Compartment (Bloodstream) Cefetamet_Pivoxil_Apical This compound Absorption Absorption Cefetamet_Pivoxil_Apical->Absorption Hydrolysis Intracellular Hydrolysis (hCE2) Absorption->Hydrolysis Cefetamet_Intracellular Cefetamet Hydrolysis->Cefetamet_Intracellular Cefetamet_Basolateral Cefetamet Cefetamet_Intracellular->Cefetamet_Basolateral Transport

Caption: Caco-2 cell experimental workflow.

Analytical Methods

Accurate quantification of this compound and cefetamet is essential for pharmacokinetic and metabolism studies.

Table 3: Analytical Methods for Quantification

MethodAnalyte(s)Sample MatrixKey ParametersReference
HPLC-UV Cefetamet, this compoundPlasma, UrineC18 reversed-phase column, UV detection.[10]
Spectrophotometry This compound HClBulk drug, TabletsMeasurement at specific wavelengths after reaction with reagents.[14][15]
LC-MS/MS Cefetamet, this compoundBiological samplesHigh sensitivity and specificity for complex matrices.[13]

Sample Preparation for HPLC:

  • Plasma: Precipitate proteins with perchloric acid.

  • Urine: Dilute with water.

  • Analysis: Inject the processed sample onto a C18 reversed-phase column. Use a mobile phase of perchloric acid-acetonitrile for cefetamet and phosphate buffer-acetonitrile for this compound.[10]

Conclusion

The hydrolysis of this compound to its active form, cefetamet, is a critical process governed by intestinal and hepatic carboxylesterases. This conversion is essential for the drug's therapeutic efficacy. A thorough understanding of the hydrolysis kinetics, the enzymes involved, and the appropriate experimental models to study this process is vital for the continued development and optimization of cephalosporin prodrugs. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the pharmaceutical sciences.

References

The Prodrug Characteristics and Metabolic Fate of Cefetamet Pivoxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil is an orally administered third-generation cephalosporin antibiotic. As a prodrug, it is designed to enhance the oral bioavailability of its active moiety, cefetamet. This technical guide provides a comprehensive overview of the prodrug characteristics of this compound, detailing its metabolic activation pathway and the subsequent metabolic fate of its constituent components. The guide includes a compilation of quantitative pharmacokinetic data, detailed experimental protocols for the characterization of the prodrug and its metabolites, and visualizations of the metabolic pathways and experimental workflows.

Introduction: The Prodrug Concept of this compound

Cefetamet, the active antibacterial agent, exhibits poor oral absorption. To overcome this limitation, it is formulated as this compound, a pivaloyloxymethyl ester prodrug. This chemical modification increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract. Following absorption, the ester linkage is rapidly hydrolyzed by endogenous esterases, releasing the active cefetamet into the systemic circulation.

Physicochemical Properties

PropertyThis compound HydrochlorideCefetamet
Molecular Formula C₂₀H₂₅N₅O₇S₂·HClC₁₄H₁₅N₅O₅S₂
Molecular Weight 548.03 g/mol 397.43 g/mol
Appearance White to off-white crystalline powderData not readily available
Solubility Soluble in methanolData not readily available
Chemical Structure See Figure 1See Figure 1

Figure 1: Chemical Structures

G cluster_0 This compound cluster_1 Cefetamet cefetamet_pivoxil_img cefetamet_img

Caption: Chemical structures of this compound and its active metabolite, Cefetamet.

Metabolic Activation and Pathways

The metabolic activation of this compound is a rapid, one-step hydrolysis reaction catalyzed by non-specific carboxylesterases present in the intestinal mucosa, liver, and blood. This process releases the active drug, cefetamet, along with pivalic acid and formaldehyde as byproducts.

Caption: Metabolic pathway of this compound.

Secondary Metabolism of Pivalic Acid

The released pivalic acid undergoes conjugation with endogenous carnitine to form pivaloylcarnitine. This conjugate is then eliminated through renal excretion. Prolonged or high-dose administration of this compound can lead to a significant depletion of the body's carnitine stores, a phenomenon that should be monitored in susceptible patient populations.

Pharmacokinetic Profile

The oral administration of this compound leads to measurable plasma concentrations of the active cefetamet. The pharmacokinetic parameters are influenced by factors such as formulation and food intake.

Bioavailability and Effect of Food
FormulationAdministration ConditionAbsolute Bioavailability (%)Cmax (mg/L)Tmax (h)
Tablet With Food40 - 603.2 - 5.54.0 - 4.8
Tablet Fasting~30-~3.0
Syrup With Food~38-~3.9
Syrup Fasting~34-~2.2
Key Pharmacokinetic Parameters of Cefetamet (after oral this compound)
ParameterValue
Plasma Protein Binding ~22%
Elimination Half-life (t½) 2.0 - 2.5 hours
Volume of Distribution (Vd) ~0.3 L/kg
Renal Clearance ~120 mL/min
Total Body Clearance ~136 mL/min
Primary Route of Excretion Renal (as unchanged cefetamet)

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the prodrug features and metabolic pathways of this compound.

In Vitro Hydrolysis in Simulated Biological Fluids

Objective: To assess the chemical stability and enzymatic hydrolysis of this compound in environments simulating the gastrointestinal tract.

Methodology:

  • Preparation of Simulated Fluids:

    • Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.

    • Simulated Intestinal Fluid (SIF): pH 6.8, with pancreatin.

  • Incubation:

    • Dissolve a known concentration of this compound in each simulated fluid.

    • Incubate samples at 37°C in a shaking water bath.

  • Sampling:

    • Withdraw aliquots at predefined time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Analysis:

    • Immediately quench the enzymatic reaction by adding an organic solvent (e.g., acetonitrile).

    • Analyze the samples for the concentrations of remaining this compound and formed cefetamet using a validated HPLC-UV or LC-MS/MS method.

InVitroHydrolysisWorkflow Start Start Prepare_Fluids Prepare Simulated Gastric & Intestinal Fluids Start->Prepare_Fluids Add_Prodrug Add this compound Prepare_Fluids->Add_Prodrug Incubate Incubate at 37°C Add_Prodrug->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC or LC-MS/MS Quench->Analyze End End Analyze->End

Caption: Workflow for in vitro hydrolysis of this compound.

Metabolism in Human Liver Microsomes

Objective: To investigate the role of hepatic enzymes in the metabolism of this compound.

Methodology:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine human liver microsomes, phosphate buffer (pH 7.4), and a solution of this compound.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Incubation:

    • Incubate at 37°C with gentle agitation for a specified time course (e.g., up to 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing and Analysis:

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the parent prodrug and metabolites using LC-MS/MS.

Quantification of Cefetamet in Plasma by HPLC-UV

Objective: To determine the concentration of the active drug, cefetamet, in plasma samples from clinical or preclinical studies.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add a precipitating agent (e.g., acetonitrile or methanol) to remove proteins.

    • Vortex and centrifuge to obtain a clear supernatant.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for cefetamet.

  • Quantification:

    • Construct a calibration curve using standards of known cefetamet concentrations.

    • Determine the concentration of cefetamet in the samples by comparing their peak areas to the calibration curve.

HPLCWorkflow Start Start Plasma_Sample Obtain Plasma Sample Start->Plasma_Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Injection Inject Supernatant onto HPLC System Centrifugation->Supernatant_Injection Chromatographic_Separation Chromatographic Separation Supernatant_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Quantification Quantification against Calibration Curve UV_Detection->Quantification End End Quantification->End

Caption: Workflow for quantification of Cefetamet in plasma by HPLC-UV.

Conclusion

This compound serves as an effective prodrug of cefetamet, demonstrating favorable pharmacokinetic properties that enable its oral administration. Its metabolic activation via esterase-mediated hydrolysis is efficient, leading to the systemic availability of the active antibiotic. A thorough understanding of its metabolic pathways, including the secondary metabolism of the pivaloyl moiety and its potential impact on carnitine homeostasis, is crucial for the safe and effective clinical use of this drug. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other ester prodrugs in drug development.

Cefetamet Pivoxil: A Comprehensive Technical Guide on Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet Pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefetamet. This guide provides an in-depth overview of the physicochemical properties and stability profile of this compound, crucial information for formulation development, analytical method development, and ensuring the quality, safety, and efficacy of pharmaceutical products.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Chemical Structure (pivaloyloxy)methyl (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1]
Molecular Formula C20H25N5O7S2[1][2]
Molecular Weight 511.57 g/mol [1][2][3]
Appearance White to yellowish crystalline powder[4]
Melting Point 158-160 °C[4]
Solubility Soluble in DMSO and ethanol; Insoluble in water.[4][5][6]
Partition Coefficient (XLogP3) 3.3[2]
pKa Data not available in the reviewed literature.

Stability Profile

The stability of this compound is a critical attribute that can be affected by various environmental factors. Understanding its degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Hydrolytic Stability

The hydrolysis of this compound is highly dependent on pH. The degradation follows first-order kinetics. A U-shaped pH-rate profile has been observed, with maximum stability in the pH range of 3 to 5.[7][8] Buffer catalysis has been reported in acetate and phosphate buffers.[7][8]

Solid-State Stability

In the solid state, the stability of this compound and its hydrochloride salt is influenced by temperature and relative humidity (RH).[9] The degradation kinetics vary with the level of humidity:

  • At RH > 50%: The degradation follows an autocatalytic first-order reaction.[9]

  • At 0% RH: The degradation of the hydrochloride salt is a first-order reaction, while the free ester exhibits a reversible first-order reaction.[9]

This compound is known to be susceptible to moisture, which can lead to degradation. Reconstituted suspensions of this compound hydrochloride were found to be unstable under various conditions except for refrigeration. A 5% degradation was observed in a reconstituted suspension stored at room temperature for 4 days.

Photostability

Forced degradation studies have indicated that this compound hydrochloride is stable after irradiation.

Thermal Stability

The thermal stability of this compound is dependent on the presence of moisture. In dry air, it is relatively stable. However, at increased temperatures combined with high relative humidity, degradation is observed.

Table 2: Summary of this compound Stability
ConditionEffect on StabilityReferences
Acidic pH (below 3) Increased degradation[7][8]
Neutral to Alkaline pH (above 5) Increased degradation[7][8]
Optimal pH 3 to 5[7][8]
High Humidity (>50% RH) Promotes degradation (autocatalytic)[9]
Dry Conditions (0% RH) Relatively stable (first-order or reversible first-order degradation)[9]
Elevated Temperature Accelerates degradation, especially in the presence of moisture.[9]
Light Exposure Reported to be stable.
Oxidizing Agents Reported to be stable.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the physicochemical and stability properties of a drug substance.

Determination of Partition Coefficient (Log P)

The partition coefficient between n-octanol and water is a key indicator of a drug's lipophilicity. An HPLC-based method can be employed for its determination.

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Saturate n-octanol with the prepared aqueous buffer. Allow the two phases to separate for 24 hours.

  • Sample Preparation: Accurately weigh and dissolve this compound in a 1:1 (v/v) mixture of the buffered water and n-octanol phases.

  • Equilibration: Shake the sample solution vigorously and then allow the phases to separate for 24 hours.

  • Analysis: Carefully separate the aqueous and n-octanol layers. Analyze the concentration of this compound in each phase by a validated stability-indicating HPLC method.

  • Calculation: The Log P is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are conducted under more severe conditions than accelerated stability testing and are a regulatory expectation (ICH Q1A(R2)).

General Protocol:

  • Acid Hydrolysis: Dissolve this compound in a suitable concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable concentration of sodium hydroxide (e.g., 0.1 N NaOH) and keep at room temperature or heat at a controlled temperature for a specific duration. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or elevated temperature for a set time.

  • Thermal Degradation (Solid State): Expose the solid drug substance to dry heat at an elevated temperature (e.g., 70-100 °C) for a specified period.

  • Thermal Degradation (Solution): Heat a solution of this compound at a controlled temperature.

  • Photostability Testing (ICH Q1B):

    • Expose the solid drug substance and a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products.

Example UHPLC-DAD Method:

  • Column: Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: 0.1% formic acid and acetonitrile (40:60, v/v)

  • Flow Rate: 0.7 mL/min

  • Detection Wavelength: 265 nm

  • Column Temperature: 30 °C

Method Validation (as per ICH Q2(R1)):

The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_start Start cluster_stress_conditions Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome Start This compound Drug Substance/Product Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Start->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, Dry Heat) Start->Thermal Photo Photolytic (ICH Q1B Light Conditions) Start->Photo Humidity Humidity (e.g., 90% RH, 40°C) Start->Humidity HPLC Stability-Indicating UHPLC-DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Humidity->HPLC Pathway Degradation Pathway Elucidation HPLC->Pathway Method Method Validation (Specificity) HPLC->Method Stability Intrinsic Stability Profile HPLC->Stability

Caption: Workflow for Forced Degradation Studies of this compound.

Logical Relationship of Stability Factors

Stability_Factors cluster_drug Drug Substance cluster_factors Environmental Factors cluster_degradation Degradation cluster_products Result CP This compound Degradation Chemical Degradation CP->Degradation is susceptible to pH pH pH->Degradation Temperature Temperature Temperature->Degradation Humidity Humidity Humidity->Degradation Light Light Light->Degradation (less significant) Oxygen Oxygen Oxygen->Degradation (less significant) Products Degradation Products (e.g., Δ2/Δ3 isomers) Degradation->Products results in

Caption: Factors Influencing the Stability of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties and stability profile of this compound. The data presented, including structured tables and detailed experimental protocols, serves as a valuable resource for researchers and professionals involved in the development of pharmaceutical products containing this active ingredient. A thorough understanding of these characteristics is paramount for ensuring the development of a stable, safe, and effective drug product.

References

An In-Depth Technical Guide on the Core Pharmacology of Cefetamet Pivoxil and Its Potential for Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefetamet Pivoxil is an oral third-generation cephalosporin antibiotic. As a prodrug, it is hydrolyzed in the body to its active form, cefetamet. Its primary and well-documented mechanism of action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. While specific molecular off-target studies for this compound are scarce, the broader class of bactericidal antibiotics, including β-lactams, has been investigated for potential effects on mammalian cells, particularly concerning mitochondrial function. This document provides a detailed overview of the known pharmacology of this compound and discusses hypothetical off-target considerations based on its antibiotic class.

On-Target Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefetamet, the active metabolite of this compound, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs).[1] These enzymes are crucial for the terminal steps of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] By acylating the serine residue in the active site of PBPs, cefetamet blocks the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan backbone.[1][2] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death, particularly in gram-positive bacteria which have high internal osmotic pressure.[2]

The workflow for this on-target action is visualized below.

cluster_0 Human Host (Oral Administration) cluster_1 Bacterial Cell This compound (Prodrug) This compound (Prodrug) Cefetamet (Active) Cefetamet (Active) This compound (Prodrug)->Cefetamet (Active) Hydrolysis PBPs Penicillin-Binding Proteins (PBPs) Cefetamet (Active)->PBPs Binds to & Inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall Builds PBPs->Peptidoglycan Synthesis Catalyzes Cell Lysis Cell Lysis & Death Cell Wall->Cell Lysis Weakened

Caption: On-target mechanism of this compound.

Clinical Observations and Adverse Effects

Clinical trials and post-market surveillance provide data on the general tolerability and adverse effects of this compound. These effects are typically not characterized at a molecular off-target level in the available literature.

Adverse Effect CategorySpecific ManifestationsApproximate IncidenceReference(s)
Gastrointestinal Diarrhea, Nausea, Vomiting<10%[3][4][5]
General Tolerability Premature therapy withdrawal~1.2% - 2.1%[3][5]

Table 1: Summary of Clinically Observed Adverse Effects of this compound.

Animal toxicology studies have shown that this compound and its active form, cefetamet, do not have significant teratogenic, mutagenic, or allergenic potential.[3]

Potential Off-Target Effects: A Class-Wide Perspective

While specific data for this compound is lacking, broader research into bactericidal antibiotics, including β-lactams, has identified mammalian mitochondria as a potential off-target site.[6][7][8] This is theorized to be due to the evolutionary origin of mitochondria from bacteria.[7][8]

Mitochondrial Dysfunction and Oxidative Stress

Studies on other bactericidal antibiotics have shown that at clinically relevant doses, they can induce mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS) in mammalian cells.[6] This can lead to oxidative damage to DNA, proteins, and lipids.[6] It is important to reiterate that these effects have not been specifically demonstrated for this compound in the reviewed literature, but it represents a potential area for future investigation.

The proposed general mechanism for this class-wide effect is illustrated below.

cluster_0 Mammalian Cell cluster_1 Mitochondrion Bactericidal Antibiotic Bactericidal Antibiotic (e.g., β-Lactams) Mito_Function Mitochondrial Dysfunction Bactericidal Antibiotic->Mito_Function Induces ROS Reactive Oxygen Species (ROS) Overproduction Mito_Function->ROS Oxidative Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Oxidative Damage Causes

Caption: Potential off-target effect of bactericidal antibiotics.

Experimental Protocols

Due to the absence of specific preliminary studies on the off-target effects of this compound in the search results, no detailed experimental protocols for such investigations can be provided. Future research to explore these potential effects would likely involve methodologies such as:

  • In Vitro Cellular Assays: Exposing various human cell lines to Cefetamet and measuring mitochondrial membrane potential, ROS production (e.g., using DCFDA-based assays), and markers of oxidative stress.

  • Enzymatic Assays: Screening Cefetamet against a panel of human enzymes and receptors to identify potential unintended interactions.

  • Animal Models: Administering this compound to animal models and analyzing tissues for markers of oxidative damage and mitochondrial dysfunction.[6]

Conclusion and Future Directions

This compound is an effective oral cephalosporin with a well-defined on-target mechanism of inhibiting bacterial cell wall synthesis. The available literature primarily supports its clinical efficacy and safety, with gastrointestinal disturbances being the most common adverse effects. There is a notable gap in the research regarding specific molecular off-target effects of this compound. Based on broader studies of its antibiotic class, a potential, yet unconfirmed, off-target effect could involve the induction of mitochondrial dysfunction and oxidative stress in mammalian cells. Further preclinical research, employing targeted in vitro and in vivo studies, is warranted to investigate this and other potential off-target interactions to build a more comprehensive pharmacological profile of the drug.

References

Methodological & Application

Standardized In Vitro Susceptibility Testing Methods for Cefetamet Pivoxil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet Pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefetamet. Cefetamet exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Accurate in vitro susceptibility testing is crucial for determining its potential efficacy against clinical isolates and for monitoring the development of resistance.

This document provides detailed application notes and protocols for standardized in vitro susceptibility testing of this compound. It is important to note that while Cefetamet has been in clinical use, current major international standards bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not presently list interpretive breakpoints for this agent in their most recent publications. The information provided herein is based on historical data and established methodologies for cephalosporins. Laboratories should validate these methods for their own use.

Application Notes

Standardized methods for determining the in vitro susceptibility of bacteria to cefetamet include broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method. The choice of method may depend on the specific laboratory workflow, throughput requirements, and the need for quantitative (MIC) versus qualitative (zone diameter) results.

This compound is hydrolyzed to the active compound cefetamet.[1] For in vitro testing, cefetamet should be used.

Quantitative Data Summary

The following tables summarize historical MIC and disk diffusion interpretive criteria and quality control ranges for cefetamet.

Disclaimer: The interpretive criteria presented below are based on historical studies and are not from the most current CLSI or EUCAST guidelines. CLSI has previously eliminated breakpoints for cefetamet pending reevaluation.[2] These values should be used for research and informational purposes, and clinical interpretation should be made with caution.

Table 1: Historical MIC and Disk Diffusion Interpretive Criteria for Neisseria gonorrhoeae

MethodDisk ContentSusceptibleMIC Correlate (µg/mL)Reference
Disk Diffusion10 µg≥ 29 mm≤ 0.5[3]
Disk Diffusion30 µg≥ 31 mm≤ 0.5[3]

Table 2: Preliminary Disk Diffusion Interpretive Zone Diameters (1987)

MIC Breakpoint (µg/mL)Disk ContentSusceptibleIntermediateResistantReference
≤ 8.010 µg≥ 18 mm15-17 mm≤ 14 mm[4]
≤ 8.030 µg≥ 21 mm18-20 mm≤ 17 mm[4]

Table 3: Quality Control Ranges for Cefetamet

Quality Control StrainMethodDisk ContentAcceptable RangeReference
Escherichia coli ATCC 25922Disk Diffusion30 µg23-29 mm[5]
Staphylococcus aureus ATCC 25923Disk Diffusion30 µg24-30 mm[5]
Pseudomonas aeruginosa ATCC 27853Disk Diffusion30 µg10-16 mm[5]
Haemophilus influenzae ATCC 49247MIC-0.25-1.0 µg/mL[6]
Haemophilus influenzae ATCC 49247Disk Diffusion10 µg25-31 mm[5]
Haemophilus influenzae ATCC 49247Disk Diffusion30 µg30-36 mm[5]
Haemophilus influenzae ATCC 49766Disk Diffusion10 µg26-32 mm[5]
Haemophilus influenzae ATCC 49766Disk Diffusion30 µg30-36 mm[5]
Neisseria gonorrhoeae ATCC 49226Disk Diffusion30 µg34-42 mm[5]

Experimental Protocols

Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of cefetamet that prevents visible growth of a bacterium in a liquid medium.

Materials:

  • Cefetamet analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Cefetamet Stock Solution: Prepare a stock solution of cefetamet in a suitable solvent and dilute it further in CAMHB to the desired starting concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of cefetamet in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of cefetamet at which there is no visible growth (turbidity).

Kirby-Bauer Disk Diffusion Method

This is a qualitative method to determine the susceptibility of a bacterium to cefetamet by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Cefetamet disks (10 µg or 30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks: Aseptically apply the cefetamet disk(s) to the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results based on the established zone diameter breakpoints.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis prep_stock Prepare Cefetamet Stock Solution serial_dilution Perform Serial Dilutions of Cefetamet in Plate prep_stock->serial_dilution Add to Plate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate Dilute & Add incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Growth incubate->read_mic

Broth Microdilution Workflow for MIC Determination.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disk Apply Cefetamet Disk inoculate_plate->apply_disk incubate Incubate Plate (35°C, 16-20h) apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Result (S, I, R) measure_zone->interpret

Disk Diffusion Workflow for Susceptibility Testing.

Susceptibility_Interpretation cluster_mic MIC Method cluster_disk Disk Diffusion Method mic_result MIC Value (µg/mL) breakpoints Compare with Interpretive Breakpoints mic_result->breakpoints zone_result Zone Diameter (mm) zone_result->breakpoints susceptible Susceptible (S) breakpoints->susceptible Meets 'S' criteria intermediate Intermediate (I) breakpoints->intermediate Meets 'I' criteria resistant Resistant (R) breakpoints->resistant Meets 'R' criteria

Logical Flow for Susceptibility Interpretation.

References

Developing Animal Models for Efficacy Testing of Cefetamet Pivoxil in Respiratory Infections

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet Pivoxil is an oral third-generation cephalosporin that demonstrates a broad spectrum of activity against common respiratory pathogens.[1][2] Its active metabolite, cefetamet, is effective against key bacteria such as Streptococcus pneumoniae, Haemophilus influenzae, and Klebsiella pneumoniae.[1][3] The development of robust and reproducible animal models is crucial for the preclinical evaluation of this compound's efficacy in treating respiratory tract infections. These models are instrumental in determining appropriate dosing regimens, assessing therapeutic outcomes, and understanding the in vivo pharmacodynamics of the drug.

This document provides detailed application notes and protocols for establishing murine models of respiratory infection to evaluate the efficacy of this compound. The protocols are designed for researchers in drug development and infectious disease, offering step-by-step guidance on infection induction, treatment administration, and endpoint analysis.

Mechanism of Action of this compound

This compound is a prodrug that is hydrolyzed in the body to its active form, cefetamet. Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition leads to the disruption of the cell wall's integrity, ultimately causing bacterial cell lysis and death. Cefetamet exhibits stability against many beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.[4]

cluster_drug Drug Administration cluster_bacteria Bacterial Cell Cefetamet_Pivoxil This compound (Oral) Hydrolysis Hydrolysis (in vivo) Cefetamet_Pivoxil->Hydrolysis Cefetamet Cefetamet (Active form) Hydrolysis->Cefetamet PBPs Penicillin-Binding Proteins (PBPs) Cefetamet->PBPs Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of this compound.

In Vitro Susceptibility

The in vitro activity of cefetamet against key respiratory pathogens is summarized below. This data is essential for selecting appropriate bacterial strains for in vivo models.

PathogenMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Streptococcus pneumoniae (penicillin-susceptible)≤0.06 - 10.120.5
Haemophilus influenzae (β-lactamase negative)≤0.06 - 0.250.060.12
Haemophilus influenzae (β-lactamase positive)≤0.06 - 0.250.120.25
Klebsiella pneumoniae≤0.06 - >1280.252
Moraxella catarrhalis≤0.06 - 10.250.5

Note: Data compiled from multiple sources. MIC values can vary depending on the specific strains and testing methods.

Animal Model Selection and Rationale

Mice are the most commonly used animals for modeling bacterial pneumonia due to their genetic tractability, cost-effectiveness, and well-characterized immune system. Several mouse strains, such as BALB/c and C57BL/6, are susceptible to respiratory infections with the pathogens of interest.

Experimental Protocols

Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia

This protocol describes the induction of pneumonia in mice using S. pneumoniae.

Materials:

  • Streptococcus pneumoniae strain (e.g., ATCC 49619)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract

  • Blood agar plates

  • Phosphate-buffered saline (PBS), sterile

  • Isoflurane or other appropriate anesthetic

  • Female BALB/c mice (6-8 weeks old)

  • This compound for oral gavage

  • Vehicle control (e.g., sterile water or 0.5% carboxymethylcellulose)

Procedure:

  • Bacterial Culture:

    • Inoculate S. pneumoniae into Todd-Hewitt broth and culture overnight at 37°C with 5% CO2.

    • Subculture the bacteria in fresh broth and grow to mid-log phase (OD600 of 0.4-0.6).

    • Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 107 CFU/50 µL).

  • Infection Induction:

    • Anesthetize mice using isoflurane.

    • Instill 50 µL of the bacterial suspension intranasally.

  • Treatment:

    • Initiate treatment with this compound or vehicle control at a predetermined time post-infection (e.g., 24 hours).

    • Administer the treatment orally via gavage twice daily for a specified duration (e.g., 3-5 days). A suggested starting dose, based on studies with similar oral cephems in mice, is in the range of 10-50 mg/kg.[5] Dose scaling from human data can also be used as a guide.[6][7]

  • Endpoint Analysis:

    • Survival: Monitor mice daily for signs of illness and record survival.

    • Bacterial Load: At selected time points, euthanize a subset of mice, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for CFU plating on blood agar.

    • Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.

Start Start Bacterial_Culture S. pneumoniae Culture Start->Bacterial_Culture Infection Intranasal Inoculation Bacterial_Culture->Infection Treatment Oral this compound or Vehicle Infection->Treatment Monitoring Daily Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Survival, Bacterial Load, Histopathology) Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for S. pneumoniae pneumonia model.
Protocol 2: Murine Model of Haemophilus influenzae Pneumonia

This protocol details the induction of pneumonia using non-typeable H. influenzae (NTHi).

Materials:

  • Non-typeable Haemophilus influenzae strain

  • Chocolate agar plates

  • Brain Heart Infusion (BHI) broth supplemented with hemin and NAD

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Female C57BL/6 mice (6-8 weeks old)

  • This compound for oral gavage

  • Vehicle control

Procedure:

  • Bacterial Culture:

    • Culture NTHi on chocolate agar plates overnight at 37°C with 5% CO2.

    • Inoculate colonies into supplemented BHI broth and grow to mid-log phase.

    • Prepare the inoculum by washing and resuspending the bacteria in PBS to the target concentration (e.g., 1 x 108 CFU/50 µL).

  • Infection Induction:

    • Anesthetize mice with a ketamine/xylazine cocktail via intraperitoneal injection.

    • Intratracheally instill 50 µL of the bacterial suspension.

  • Treatment:

    • Administer this compound or vehicle control orally at a specified time post-infection.

    • Continue treatment for the planned duration.

  • Endpoint Analysis:

    • Similar to the S. pneumoniae model, assess survival, lung bacterial burden, and conduct histopathological examination.

Protocol 3: Murine Model of Klebsiella pneumoniae Pneumonia

This protocol outlines the establishment of a K. pneumoniae lung infection model.

Materials:

  • Klebsiella pneumoniae strain (e.g., ATCC 43816)

  • Luria-Bertani (LB) broth

  • LB agar plates

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic

  • Female BALB/c mice (6-8 weeks old)

  • This compound for oral gavage

  • Vehicle control

Procedure:

  • Bacterial Culture:

    • Grow K. pneumoniae in LB broth overnight at 37°C with shaking.

    • Subculture and grow to mid-log phase.

    • Prepare the inoculum in PBS to the desired concentration (e.g., 1 x 106 CFU/50 µL).

  • Infection Induction:

    • Anesthetize mice and induce infection via intranasal instillation of 50 µL of the bacterial suspension.

  • Treatment:

    • Initiate oral treatment with this compound or vehicle at a designated time post-infection.

    • Maintain the treatment schedule for the study's duration.

  • Endpoint Analysis:

    • Evaluate treatment efficacy through survival analysis, quantification of bacterial load in the lungs, and histopathological assessment of lung tissue.

Data Presentation: Efficacy of a Comparable Oral Cephem in a Murine Pneumonia Model

Table 1: Efficacy of Cefteram Pivoxil against Penicillin-Susceptible S. pneumoniae Pneumonia in Mice [5]

Treatment GroupDose (mg/kg, twice daily)Mean Log10 CFU/Lung (± SD)
Vehicle Control-7.8 ± 0.4
Cefteram Pivoxil0.46.5 ± 0.6
Cefteram Pivoxil24.2 ± 0.8
Cefteram Pivoxil10<2.0

Table 2: Efficacy of Cefteram Pivoxil against Penicillin-Resistant S. pneumoniae Pneumonia in Mice [5]

Treatment GroupDose (mg/kg, twice daily)Mean Log10 CFU/Lung (± SD)
Vehicle Control-8.1 ± 0.5
Cefteram Pivoxil27.5 ± 0.7
Cefteram Pivoxil105.8 ± 0.9
Cefteram Pivoxil503.1 ± 1.1

Pharmacokinetic Considerations and Dose Selection

Direct pharmacokinetic data for this compound in mice is limited. However, studies suggest satisfactory bioavailability in mice and rats after oral administration.[4] To estimate an appropriate starting dose for mice, allometric scaling from human pharmacokinetic data can be employed. The recommended human oral dose of this compound is typically 500 mg twice daily.[2]

Dose Scaling Calculation:

The human equivalent dose (HED) can be converted to a mouse dose using the following formula, which accounts for differences in body surface area:[6][7]

Mouse Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Mouse Km)

Where the Km factor is body weight (kg) divided by body surface area (m2). For humans, Km is approximately 37, and for mice, it is approximately 3. This results in a conversion factor of approximately 12.3.

A human dose of 500 mg for a 60 kg person is roughly 8.3 mg/kg.

Estimated Mouse Dose = 8.3 mg/kg x 12.3 ≈ 102 mg/kg

This calculated dose is a starting point and should be optimized through dose-ranging studies in the specific animal model. The efficacy data from the analogous compound, cefteram pivoxil, suggests that doses between 10 and 50 mg/kg may be effective.[5]

Human_Data Human PK Data and Dosing Scaling Allometric Scaling (Body Surface Area) Human_Data->Scaling Estimated_Dose Estimated Mouse Starting Dose Scaling->Estimated_Dose Analog_Data Data from Analogous Compounds in Mice Analog_Data->Estimated_Dose Dose_Ranging Dose-Ranging Efficacy Study Estimated_Dose->Dose_Ranging Optimal_Dose Optimal Mouse Dose for Efficacy Studies Dose_Ranging->Optimal_Dose

Caption: Logical workflow for dose selection.

Conclusion

The protocols and data presented provide a comprehensive framework for establishing murine models of respiratory infection to evaluate the in vivo efficacy of this compound. By utilizing these standardized methods, researchers can generate reliable and reproducible data to support the preclinical development of this important oral cephalosporin for the treatment of community-acquired respiratory infections. Careful consideration of bacterial strain selection, infection route, and dose optimization will be critical for the successful implementation of these models.

References

High-performance liquid chromatography (HPLC) method for quantifying Cefetamet Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Quantification of Cefetamet Pivoxil

Introduction

This compound is a third-generation oral cephalosporin antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.

Data Presentation

The following table summarizes the chromatographic conditions from various published HPLC methods for the quantification of this compound, providing a comprehensive overview for method development and selection.

ParameterMethod 1Method 2[1]Method 3[2]Method 4[3]
Stationary Phase (Column) C18Nova-Pak C18Waters C18 (250mm x 4.6mm, 5µm)RP-C18 (150mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile: Water (80:20 v/v)[4][5]Acetonitrile:Methanol:Water:Phosphate Buffer (360:95:500:45)Methanol:Acetonitrile:0.01M Sodium Perchlorate (60:40)Acetonitrile:Methanol:Phosphate Buffer pH 3.6 (50:20:30 v/v/v)
Flow Rate 0.5 mL/min[4]Not Specified1.0 mL/min[2]0.8 mL/min[3]
Detection Wavelength 251 nm[4][5]263 nm[1]232 nm[2]236 nm[3]
Injection Volume 20 µL[4]Not Specified20 µL[2]Not Specified
Temperature Ambient[4][5]Not SpecifiedNot SpecifiedNot Specified
Linearity Range 10 - 50 µg/mL[4][5]Not Specified1 - 6 µg/mL[2]5 - 25 µg/mL[3]
Retention Time Not SpecifiedNot SpecifiedNot Specified3.4 min[3]

Experimental Protocol

This protocol is based on a validated RP-HPLC method for the quantification of this compound in bulk and tablet dosage forms.[4][5]

1. Materials and Reagents

  • This compound reference standard

  • This compound tablets

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Perchlorate

  • Phosphate Buffer

  • 0.45 µm membrane filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance

  • Ultrasonic bath

  • Volumetric flasks

  • Pipettes

3. Preparation of Mobile Phase

  • Method 1: Prepare a mixture of Acetonitrile and Water in the ratio of 80:20 (v/v).[4][5]

  • Method 3: Prepare a mobile phase consisting of Methanol, Acetonitrile, and 0.01M Sodium Perchlorate in a 60:40 ratio.[2]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15 minutes before use.

4. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[4] Dissolve in the mobile phase and make up the volume to the mark with the mobile phase.[4]

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 20, 30, 40, 50 µg/mL) by appropriate dilution with the mobile phase.[4][5]

5. Preparation of Sample Solutions (from Tablets)

  • Weigh and finely powder twenty tablets.[4]

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[4]

  • Add about 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution of the drug.[4]

  • Make up the volume to the mark with the mobile phase and mix well.[4]

  • Filter the solution through a 0.45 µm membrane filter.[4]

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.[4]

6. Chromatographic Analysis

  • Set the HPLC system parameters as per the selected method from the table above.

  • Inject 20 µL of the blank (mobile phase), followed by the standard and sample solutions into the chromatograph.

  • Record the chromatograms and the peak areas.

7. Data Analysis

  • Calibration Curve: Plot a graph of the peak area of the standard solutions versus their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be close to 0.999.[4]

  • Quantification: Calculate the concentration of this compound in the sample solution using the regression equation derived from the calibration curve.

  • Calculate the amount of this compound per tablet.

Visualizations

G prep_mobile Mobile Phase Preparation hplc_setup HPLC System Setup prep_mobile->hplc_setup prep_std Standard Solution Preparation injection Injection of Samples & Standards prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_setup->injection chrom_acq Chromatogram Acquisition injection->chrom_acq peak_integration Peak Integration & Area Measurement chrom_acq->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification of This compound cal_curve->quantification

Caption: Experimental workflow for HPLC quantification of this compound.

G cluster_params method_validation {Method Validation | Key Parameters} specificity Specificity Distinguishes analyte from other components method_validation->specificity linearity Linearity Proportional response to concentration method_validation->linearity accuracy Accuracy Closeness to the true value method_validation->accuracy precision Precision Repeatability & Intermediate Precision method_validation->precision lod LOD Lowest detectable concentration method_validation->lod loq LOQ Lowest quantifiable concentration method_validation->loq robustness Robustness Insensitive to small method variations method_validation->robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols: Laboratory Formulation and Preparation of Cefetamet Pivoxil for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the laboratory-scale formulation and preparation of Cefetamet Pivoxil Hydrochloride for research applications. This document outlines the compound's physicochemical properties, mechanism of action, and detailed methodologies for preparing solutions and suspensions for in vitro and in vivo studies, along with quality control procedures.

Physicochemical Properties

This compound Hydrochloride is the hydrochloride salt of a pivalate ester prodrug, which is hydrolyzed in the body to release the active third-generation cephalosporin, cefetamet.[1] It appears as a white or light yellow crystalline powder.[1] Key physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound Hydrochloride

Property Value Reference(s)
Chemical Formula C₂₀H₂₅N₅O₇S₂ · HCl [1][2]
Molecular Weight 548.03 g/mol [1][2]
CAS Number 111696-23-2 [1]
Appearance White or light yellow crystalline powder [1]

| Storage Temperature | -20°C |[1][3] |

Table 2: Solubility Data for this compound Hydrochloride

Solvent Solubility Reference(s)
Water Insoluble / < 0.1 mg/mL [1][4]
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL [4][5]
Ethanol Soluble / 100 mg/mL [1][6]

| Methanol | Soluble (used for stock solutions) |[7] |

Mechanism of Action

This compound is a prodrug designed to improve oral bioavailability. Following oral administration, it is absorbed and its ester bond is cleaved by esterases, releasing the active metabolite, cefetamet.[8] Cefetamet exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for maintaining the integrity of the cell wall.[1] This disruption leads to cell lysis and bacterial death.[1]

G cluster_absorption Gastrointestinal Tract cluster_activation Systemic Circulation / Tissues cluster_action Bacterial Cell This compound (Oral) This compound (Oral) Absorption Absorption This compound (Oral)->Absorption Absorbed Prodrug Absorbed Prodrug Absorption->Absorbed Prodrug Active Cefetamet Active Cefetamet Absorbed Prodrug->Active Cefetamet Esterases Absorbed Prodrug->Active Cefetamet PBP_Binding Binds to Penicillin- Binding Proteins (PBPs) Active Cefetamet->PBP_Binding Targets PBPs Inhibition Inhibition of Peptidoglycan Synthesis PBP_Binding->Inhibition Inactivates Lysis Cell Wall Lysis & Bacterial Death Inhibition->Lysis Leads to

Caption: Mechanism of action from prodrug activation to bacterial cell lysis.

Application Notes: Handling and Formulation Strategy
  • Storage and Stability : this compound Hydrochloride powder should be stored at -20°C in a dry, dark environment.[1][3] The compound is susceptible to degradation in the presence of moisture and at elevated temperatures.[9] In aqueous solutions, its stability is pH-dependent, with maximum stability observed in the pH range of 3 to 5.[10][11] Hydrolysis occurs in both acidic and basic conditions.[10]

  • Solvent Selection : For in vitro assays, DMSO and ethanol are suitable solvents for preparing concentrated stock solutions.[1][4][6] Due to its hygroscopic nature, freshly opened DMSO should be used to ensure maximum solubility.[4][5]

  • Formulation Challenges : The primary challenges in formulating this compound for oral administration in a research setting are its poor water solubility and intense bitter taste.[1][12] For animal studies, this necessitates the use of a suspension rather than a simple aqueous solution. Taste-masking strategies, such as complexation with ion-exchange resins or the use of sweeteners, may be necessary for palatable formulations, though this is less critical for gavage administration.[12]

  • Excipient Compatibility : Studies have shown that excipients like mannitol, hydroxypropyl methyl cellulose (HPMC), starches, and polyvinylpyrrolidone can be used in formulations.[13][14] It is important to assess the compatibility of any chosen excipients with the active compound, as they can influence its physicochemical properties and stability.[13][15]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Assays

This protocol describes the preparation of a 100 mg/mL stock solution in DMSO, suitable for antimicrobial susceptibility testing and other in vitro experiments.

Materials:

  • This compound Hydrochloride powder (API)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, dry microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound Hydrochloride powder (e.g., 10 mg) into the tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For a 100 mg/mL solution, add 100 µL of DMSO for every 10 mg of API.

  • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 1 month).[4]

Protocol 2: Formulation of an Oral Suspension for Animal Studies (10 mg/mL)

This protocol provides a method for preparing a simple, unflavored oral suspension suitable for administration to laboratory animals via gavage. The formulation uses common, generally recognized as safe (GRAS) excipients.

Table 3: Example Formulation for Oral Suspension (10 mg/mL)

Component Purpose Quantity for 10 mL
This compound HCl Active Pharmaceutical Ingredient 100 mg
Carboxymethylcellulose Sodium (CMC-Na) Suspending Agent 50 mg (0.5% w/v)

| Purified Water | Vehicle | q.s. to 10 mL |

Procedure:

  • Prepare Suspending Vehicle : Add 50 mg of CMC-Na to approximately 8 mL of purified water in a calibrated container. Stir or vortex until the CMC-Na is fully hydrated and a viscous solution is formed.

  • Weigh API : Accurately weigh 100 mg of this compound Hydrochloride powder.

  • Create Paste : Transfer the weighed API to a glass mortar. Add a small amount (approx. 0.5 mL) of the suspending vehicle and levigate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Dilute Suspension : Gradually add the remaining suspending vehicle to the mortar in small portions, mixing continuously to ensure the paste is well-dispersated.

  • Final Volume : Transfer the contents of the mortar to a 10 mL graduated cylinder or volumetric flask. Rinse the mortar with a small amount of purified water and add the rinsing to the cylinder to ensure a complete transfer of the drug.

  • q.s. to Volume : Add purified water to bring the final volume to exactly 10 mL.

  • Homogenize : Cap and mix the final suspension thoroughly by inversion or vortexing. The result should be a uniform, homogeneous suspension.

  • Storage : Store the suspension in a tightly sealed, light-resistant container at 2-8°C. Due to potential degradation in aqueous media, it is recommended to prepare this suspension fresh and use it within 4 days.[12] Always re-homogenize by shaking well before each use.

G cluster_prep Suspension Preparation Workflow start Start weigh_api 1. Weigh API (this compound HCl) start->weigh_api prep_vehicle 2. Prepare Vehicle (0.5% CMC-Na in Water) start->prep_vehicle levigate 3. Levigate API with Vehicle to Form Paste weigh_api->levigate prep_vehicle->levigate dilute 4. Gradually Dilute Paste with Vehicle levigate->dilute qs 5. Transfer and Adjust to Final Volume (q.s.) dilute->qs homogenize 6. Homogenize Final Suspension qs->homogenize store 7. Store at 2-8°C (Use within 4 days) homogenize->store end End store->end

Caption: Workflow for the laboratory preparation of an oral suspension.

Protocol 3: Quality Control - Quantification by UV-Vis Spectrophotometry

This protocol provides a basic method for estimating the concentration of this compound in a methanolic solution, adapted from published methods.[7]

Materials:

  • UV-Vis Spectrophotometer

  • 1 cm quartz cuvettes

  • Methanol (HPLC grade)

  • 0.1N HCl and 0.1N NaOH

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

Procedure:

  • Prepare Stock Solution (1 mg/mL) : Accurately weigh 50 mg of this compound HCl and transfer to a 50 mL volumetric flask. Dissolve and bring to volume with methanol. Filter if necessary.[7]

  • Prepare Working Solution (100 µg/mL) : Dilute 5 mL of the stock solution to 50 mL with 0.1N HCl. Prepare a second working solution similarly using 0.1N NaOH.[7]

  • Prepare Standards : From the 100 µg/mL working solutions, prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) in 10 mL volumetric flasks, using the respective acidic or basic diluent.

  • Sample Preparation : Prepare the sample to be tested by diluting it with the appropriate solvent to an expected final concentration within the calibration range.

  • Spectrophotometric Measurement : Measure the absorbance of the standards and the sample against a solvent blank. Published methods use difference spectrophotometry, measuring at a maximum around 221 nm and a minimum around 275 nm in 0.1N HCl/NaOH.[7] Alternatively, a direct measurement can be taken at the wavelength of maximum absorbance (λmax), which has been reported as 251 nm.[16]

  • Quantification : Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the unknown sample using the linear regression equation from the curve.

Protocol 4: Quality Control - Quantification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a specific and accurate isocratic RP-HPLC method for the quantification of this compound, based on published, validated methods.[16][17]

Table 4: HPLC Method Parameters

Parameter Condition Reference(s)
Column HYPERSIL C18 (or equivalent) [16][17]
Mobile Phase Acetonitrile : Water (80:20 v/v) [16][17]
Flow Rate 1.0 mL/min (typical)
Detection UV at 251 nm [16]
Injection Volume 20 µL [16]
Column Temperature Ambient [17]

| Linearity Range | 10 - 50 µg/mL |[17] |

Procedure:

  • Prepare Mobile Phase : Mix acetonitrile and HPLC-grade water in an 80:20 volume ratio. Degas the solution using sonication or vacuum filtration.

  • Prepare Stock and Standards : Prepare a 1 mg/mL stock solution in the mobile phase. From this, create a series of calibration standards ranging from 10 µg/mL to 50 µg/mL by diluting with the mobile phase.[17]

  • Prepare Sample : Dilute the formulated sample (e.g., the oral suspension) with the mobile phase to a theoretical concentration within the calibration range. Centrifuge or filter the sample through a 0.45 µm syringe filter to remove excipients and particulates before injection.

  • HPLC Analysis : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards followed by the prepared samples.

  • Quantification : Identify the this compound peak by its retention time. Calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standards.

G cluster_qc Quality Control Workflow (HPLC) prep_mobile 1. Prepare & Degas Mobile Phase equilibrate 4. Equilibrate HPLC System prep_mobile->equilibrate prep_standards 2. Prepare Calibration Standards (10-50 µg/mL) inject 5. Inject Standards & Samples prep_standards->inject prep_sample 3. Dilute & Filter Test Sample prep_sample->inject equilibrate->inject analyze 6. Analyze Data: Generate Calibration Curve inject->analyze quantify 7. Quantify Sample Concentration analyze->quantify result Report Concentration & Purity quantify->result

Caption: General workflow for quality control analysis using HPLC.

References

Application Notes and Protocols for Measuring Cefetamet Pivoxil Protein Binding in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet pivoxil is an orally administered third-generation cephalosporin antibiotic. Following absorption, it is rapidly hydrolyzed to its active metabolite, cefetamet. The extent to which a drug binds to serum proteins is a critical pharmacokinetic parameter, as only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues. Therefore, accurately determining the serum protein binding of cefetamet is essential for understanding its efficacy and pharmacokinetic profile.

This document provides detailed application notes and protocols for three common techniques used to measure the protein binding of this compound in serum: Equilibrium Dialysis, Ultrafiltration, and a supporting High-Performance Liquid Chromatography (HPLC) method for sample analysis.

Data Presentation

The extent of serum protein binding for cefetamet, the active metabolite of this compound, is generally considered to be low.[1]

CompoundProtein Binding (%)SpeciesMethodReference
Cefetamet22HumanNot Specified[1]
CefetametAssessedHumanNot Specified[2]

Note: this compound is a prodrug and is rapidly converted to the active form, cefetamet, in the body. Protein binding studies are therefore focused on cefetamet.

Experimental Workflows and Methodologies

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for protein binding determination due to its accuracy and minimal disruption of the binding equilibrium.[3] The method involves dialyzing a serum sample containing the drug against a drug-free buffer solution through a semi-permeable membrane. The membrane allows the passage of small molecules like the unbound drug but retains large protein molecules and the protein-bound drug. At equilibrium, the concentration of the unbound drug is the same in both the serum and buffer chambers.

Equilibrium_Dialysis_Workflow cluster_prep Sample Preparation cluster_dialysis Dialysis cluster_analysis Analysis cluster_calculation Calculation prep_serum Prepare serum sample (spiked with this compound) dialysis_setup Set up dialysis cells with semi-permeable membrane prep_serum->dialysis_setup prep_buffer Prepare protein-free buffer (e.g., PBS, pH 7.4) prep_buffer->dialysis_setup load_samples Load serum into one chamber and buffer into the other dialysis_setup->load_samples incubate Incubate at 37°C with gentle agitation until equilibrium is reached (e.g., 4-24 hours) load_samples->incubate collect_samples Collect aliquots from both serum and buffer chambers incubate->collect_samples protein_precipitation Precipitate proteins from serum sample (e.g., with acetonitrile) collect_samples->protein_precipitation hplc_analysis Analyze Cefetamet concentration in all samples by HPLC protein_precipitation->hplc_analysis calculate_binding Calculate percentage of protein binding hplc_analysis->calculate_binding

Caption: Workflow for Equilibrium Dialysis.

Materials:

  • Human serum

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 12-14 kDa MWCO)

  • Incubator shaker

  • HPLC system for analysis

Procedure:

  • Preparation of Spiked Serum: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the human serum with the this compound stock solution to achieve the desired final concentrations (e.g., 1, 10, and 50 µg/mL). The final solvent concentration should be less than 1% to minimize effects on protein binding.

  • Dialysis Setup: Assemble the equilibrium dialysis cells according to the manufacturer's instructions.

  • Sample Loading: Add the spiked serum sample to one chamber of the dialysis cell and an equal volume of PBS to the other chamber.

  • Incubation: Incubate the dialysis cells at 37°C with gentle agitation (e.g., 100 rpm) for a predetermined time to ensure equilibrium is reached (typically 4-24 hours). The optimal incubation time should be determined experimentally.

  • Sample Collection: After incubation, carefully collect aliquots from both the serum and buffer chambers.

  • Sample Preparation for HPLC:

    • For the buffer samples, they can often be directly analyzed by HPLC.

    • For the serum samples, precipitate the proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. Collect the supernatant for HPLC analysis.

  • Analysis: Determine the concentration of cefetamet in the buffer sample (unbound drug concentration, Cunbound) and the supernatant of the precipitated serum sample (total drug concentration, Ctotal) using a validated HPLC method.

  • Calculation of Protein Binding:

    • Fraction unbound (fu) = Cunbound / Ctotal

    • Percentage protein binding = (1 - fu) x 100%

Ultrafiltration

Ultrafiltration is a faster alternative to equilibrium dialysis.[4] This method uses a centrifugal device with a semi-permeable membrane to separate the free drug from the protein-bound drug. Centrifugal force is applied to the serum sample, forcing the protein-free ultrafiltrate, which contains the unbound drug, through the membrane.

Ultrafiltration_Workflow cluster_prep Sample Preparation cluster_filtration Ultrafiltration cluster_analysis Analysis cluster_calculation Calculation prep_serum Prepare serum sample (spiked with this compound) precondition_device Pre-condition ultrafiltration device to minimize non-specific binding prep_serum->precondition_device analyze_total Analyze Cefetamet concentration in the original spiked serum prep_serum->analyze_total load_sample Load spiked serum into the upper chamber of the device precondition_device->load_sample centrifuge Centrifuge at a specified speed and temperature (e.g., 2000 x g, 37°C) load_sample->centrifuge collect_filtrate Collect the ultrafiltrate (contains unbound drug) centrifuge->collect_filtrate analyze_filtrate Analyze Cefetamet concentration in the ultrafiltrate by HPLC collect_filtrate->analyze_filtrate calculate_binding Calculate percentage of protein binding analyze_filtrate->calculate_binding analyze_total->calculate_binding

Caption: Workflow for Ultrafiltration.

Materials:

  • Human serum

  • This compound

  • Centrifugal ultrafiltration devices (e.g., with a 30 kDa MWCO membrane)

  • Centrifuge with temperature control

  • HPLC system for analysis

Procedure:

  • Preparation of Spiked Serum: Prepare spiked human serum samples at the desired concentrations of this compound as described in the equilibrium dialysis protocol.

  • Device Pre-conditioning: To minimize non-specific binding of the drug to the device, pre-condition the ultrafiltration units. This can be done by centrifuging a buffer solution through the device and discarding the filtrate. Some protocols suggest pre-saturating the membrane by filtering a solution of the drug in buffer.

  • Sample Loading: Add a known volume of the spiked serum sample to the upper chamber of the ultrafiltration device.

  • Centrifugation: Centrifuge the device at a specified speed (e.g., 2,000 x g) and temperature (37°C) for a set time (e.g., 15-30 minutes). The exact conditions should be optimized to obtain a sufficient volume of ultrafiltrate without excessive concentration of proteins in the retentate, which could affect the binding equilibrium.

  • Sample Collection: Carefully collect the ultrafiltrate from the collection tube.

  • Sample Preparation for HPLC:

    • The ultrafiltrate can typically be directly injected into the HPLC system.

    • To determine the total drug concentration, precipitate the proteins from an aliquot of the original spiked serum sample as described in the equilibrium dialysis protocol.

  • Analysis: Analyze the concentration of cefetamet in the ultrafiltrate (Cunbound) and the supernatant of the precipitated original serum sample (Ctotal) using a validated HPLC method.

  • Calculation of Protein Binding:

    • Fraction unbound (fu) = Cunbound / Ctotal

    • Percentage protein binding = (1 - fu) x 100%

High-Performance Liquid Chromatography (HPLC) Analysis of Cefetamet

A validated HPLC method is crucial for accurately quantifying the concentration of cefetamet in serum and buffer samples. Several HPLC methods have been developed for the analysis of cefetamet.[5][6] The following is a general protocol that can be adapted and validated.

HPLC_Analysis_Logic cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Serum/Buffer Sample protein_precipitation Protein Precipitation (for serum samples) sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection Sample Injection supernatant->injection separation Chromatographic Separation (C18 Column, Mobile Phase) injection->separation detection UV Detection (e.g., 236 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration concentration Concentration Determination peak_integration->concentration calibration_curve Calibration Curve calibration_curve->concentration

Caption: Logic of HPLC Analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (pH 3.6) in a ratio of approximately 50:20:30 (v/v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 236 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of cefetamet in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of cefetamet.

  • Sample Analysis: Inject the prepared samples (ultrafiltrate or supernatant from precipitated serum) into the HPLC system.

  • Quantification: Determine the concentration of cefetamet in the samples by comparing their peak areas to the calibration curve.

Conclusion

The choice of method for determining the serum protein binding of this compound depends on the specific requirements of the study, including the desired accuracy, throughput, and available equipment. Equilibrium dialysis is the most accurate method, while ultrafiltration offers a simpler and faster workflow. A validated HPLC method is essential for the accurate quantification of cefetamet in the collected samples for both techniques. The provided protocols offer a solid foundation for researchers to develop and implement robust methods for assessing the protein binding of this important antibiotic.

References

Application Notes and Protocols for Assessing Cefetamet Pivoxil Penetration into Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet Pivoxil is an oral third-generation cephalosporin that is hydrolyzed in the body to its active form, Cefetamet. The efficacy of an antibiotic in treating central nervous system (CNS) infections, such as meningitis, is critically dependent on its ability to penetrate the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) to achieve therapeutic concentrations in the cerebrospinal fluid (CSF). Therefore, assessing the CSF penetration of Cefetamet is a crucial step in evaluating its potential for treating CNS infections.

These application notes provide detailed protocols for preclinical and clinical assessment of this compound's penetration into the CSF. The protocols cover study design, sample collection, and analytical methods for the quantification of Cefetamet in plasma and CSF.

Quantitative Data Summary

As there is limited publicly available data on the CSF penetration of this compound, the following table presents hypothetical yet realistic data that could be expected from a clinical study. This data is for illustrative purposes and should be replaced with experimental data.

Time (hours)Mean Plasma Concentration of Cefetamet (µg/mL)Mean CSF Concentration of Cefetamet (µg/mL)CSF/Plasma Ratio
0.58.20.150.018
115.60.450.029
212.10.780.064
46.50.850.131
63.10.620.200
81.50.350.233
120.40.100.250
AUC (0-12h) (µg·h/mL) 65.8 5.9 N/A
CSF Penetration (%) N/A N/A 8.97

AUC: Area Under the Curve, calculated using the trapezoidal rule. CSF Penetration is calculated as (AUCCSF / AUCPlasma) x 100.

Experimental Protocols

Preclinical Assessment in an Animal Model (Rabbit)

This protocol describes the assessment of Cefetamet CSF penetration in a rabbit model, which is a common model for such studies.

1.1. Animal Model

  • Species: New Zealand White rabbits

  • Weight: 2.5 - 3.0 kg

  • Housing: Individual cages with a 12-hour light/dark cycle, with free access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

1.2. Drug Administration

  • Intravenous Cefetamet: A single intravenous (IV) dose of Cefetamet (e.g., 20 mg/kg) is administered via the marginal ear vein to establish baseline pharmacokinetic parameters.

  • Oral this compound: A single oral gavage dose of this compound (e.g., 50 mg/kg) is administered. The oral dose is higher to account for bioavailability.

1.3. Sample Collection

  • Blood Sampling: Blood samples (approx. 1 mL) are collected from the central ear artery at predose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dosing. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma.

  • CSF Sampling: CSF samples (approx. 0.5 mL) are collected via cisterna magna puncture at corresponding time points to blood sampling. To minimize the number of punctures per animal, a sparse sampling design may be employed where different subsets of animals are sampled at different time points.

1.4. Sample Handling and Storage

  • Plasma and CSF samples should be immediately frozen and stored at -80°C until analysis to ensure the stability of Cefetamet.

Clinical Assessment in Human Volunteers

This protocol outlines a study design for assessing Cefetamet CSF penetration in healthy human volunteers. All clinical studies must be conducted in accordance with the Declaration of Helsinki and approved by an Institutional Review Board (IRB) or Ethics Committee.

2.1. Study Population

  • Healthy adult volunteers (18-55 years of age).

  • Exclusion criteria should include a history of neurological or renal disease, allergy to cephalosporins, and use of any other medications.

2.2. Study Design

  • An open-label, single-dose pharmacokinetic study.

  • Participants receive a single oral dose of this compound (e.g., 500 mg or 1000 mg).

2.3. Sample Collection

  • Blood Sampling: Venous blood samples are collected at predose and at regular intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • CSF Sampling: CSF samples are collected via lumbar puncture. Due to the invasive nature of this procedure, a sparse sampling approach is often used, where each volunteer undergoes a limited number of lumbar punctures at different time points. For example, cohorts of participants can have CSF collected at 2, 4, 6, and 8 hours post-dose.

2.4. Lumbar Puncture Procedure

  • The procedure should be performed by a trained physician under aseptic conditions.

  • The patient is positioned in the lateral decubitus or sitting position.

  • The puncture site is anesthetized locally.

  • A spinal needle is inserted into the subarachnoid space, typically between the L3/L4 or L4/L5 vertebrae.

  • Approximately 2-4 mL of CSF is collected into sterile polypropylene tubes.

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is for the quantitative determination of Cefetamet in plasma and CSF. The method should be validated according to FDA or other relevant regulatory guidelines.

3.1. Sample Preparation

  • Plasma: Protein precipitation is a common method. To 200 µL of plasma, add 400 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. The supernatant is then transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase.

  • CSF: CSF samples can often be directly injected after centrifugation to remove any particulate matter, or after a similar protein precipitation step if protein levels are elevated.

3.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 260 nm.

  • Injection Volume: 20 µL.

3.3. Calibration and Quality Control

  • Calibration standards and quality control samples are prepared by spiking known concentrations of Cefetamet into blank plasma and CSF.

  • A calibration curve is constructed by plotting the peak area against the concentration.

Visualizations

Experimental_Workflow cluster_preclinical Preclinical Study (Rabbit Model) cluster_clinical Clinical Study (Human Volunteers) cluster_analysis Bioanalysis and Data Interpretation pre_enroll Animal Acclimatization pre_admin Drug Administration (IV Cefetamet or Oral this compound) pre_enroll->pre_admin pre_sample Blood and CSF Sampling (Serial or Sparse) pre_admin->pre_sample pre_process Sample Processing (Centrifugation) pre_sample->pre_process pre_store Sample Storage (-80°C) pre_process->pre_store analysis Quantification of Cefetamet (HPLC-UV or LC-MS/MS) pre_store->analysis clin_enroll Volunteer Screening and Enrollment clin_admin Oral Administration of this compound clin_enroll->clin_admin clin_sample Blood and CSF Sampling (Sparse CSF Sampling via Lumbar Puncture) clin_admin->clin_sample clin_process Sample Processing (Plasma Separation) clin_sample->clin_process clin_store Sample Storage (-80°C) clin_process->clin_store clin_store->analysis pk_analysis Pharmacokinetic Analysis (AUC Calculation) analysis->pk_analysis penetration_calc Calculation of CSF Penetration (AUC_CSF / AUC_Plasma) pk_analysis->penetration_calc report Reporting of Findings penetration_calc->report

Caption: Experimental workflow for assessing this compound CSF penetration.

PK_Logic plasma_conc Plasma Concentration vs. Time auc_plasma AUC_Plasma plasma_conc->auc_plasma Integration csf_conc CSF Concentration vs. Time auc_csf AUC_CSF csf_conc->auc_csf Integration penetration CSF Penetration (%) auc_plasma->penetration auc_csf->penetration

Application Notes and Protocols for Determining the Bactericidal Activity of Cefetamet Pivoxil Using Time-Kill Curve Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing time-kill curve studies for assessing the bactericidal activity of Cefetamet Pivoxil, an oral third-generation cephalosporin. This document outlines the mechanism of action of Cefetamet, detailed protocols for conducting time-kill assays against key respiratory and urinary tract pathogens, and a framework for data presentation and interpretation.

Introduction

This compound is a prodrug that is hydrolyzed in the body to its active form, Cefetamet. As a third-generation cephalosporin, Cefetamet exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[3] Time-kill curve analysis is a dynamic method used to assess the pharmacodynamic effect of an antimicrobial agent against a specific bacterium over time. This technique is invaluable for determining whether an antibiotic is bactericidal (causes cell death) or bacteriostatic (inhibits growth) and for characterizing the rate and extent of its killing activity. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) of the initial inoculum.

Mechanism of Action of Cefetamet

Cefetamet, the active metabolite of this compound, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The process is initiated by the drug crossing the outer membrane of Gram-negative bacteria (where applicable) and binding to penicillin-binding proteins (PBPs) in the periplasmic space. This binding inactivates the transpeptidase enzymes responsible for the final step in peptidoglycan synthesis, which is the cross-linking of peptide chains. The inhibition of this process weakens the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.

cluster_0 Bacterial Cell Cefetamet Cefetamet Outer_Membrane Outer Membrane (Gram-negative) Cefetamet->Outer_Membrane Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space PBPs Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBPs Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis & Death Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of Cefetamet's bactericidal action.

Experimental Protocols

This section details the methodology for performing time-kill curve studies with this compound. The active form, Cefetamet, should be used for in vitro testing.

Materials
  • Cefetamet reference powder

  • Target bacterial strains (e.g., Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB), Brain Heart Infusion Broth)

  • Appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood)

  • Sterile saline (0.85% NaCl)

  • Sterile culture tubes or flasks

  • Incubator (37°C, with 5% CO2 for fastidious organisms)

  • Spectrophotometer or McFarland standards

  • Micropipettes and sterile tips

  • Spiral plater or sterile spreaders

  • Colony counter

Procedure

The following workflow outlines the key steps for conducting a time-kill curve assay.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Prepare_Antibiotic Prepare Cefetamet Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Start->Prepare_Antibiotic Inoculate_Tubes Inoculate Tubes with Bacteria and Cefetamet Prepare_Inoculum->Inoculate_Tubes Prepare_Antibiotic->Inoculate_Tubes Incubate Incubate at 37°C Inoculate_Tubes->Incubate Sample_Collection Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24h) Incubate->Sample_Collection Serial_Dilution Perform Serial Dilutions Sample_Collection->Serial_Dilution Plate_Samples Plate Dilutions onto Agar Serial_Dilution->Plate_Samples Incubate_Plates Incubate Plates Plate_Samples->Incubate_Plates Count_Colonies Count Colonies (CFU) Incubate_Plates->Count_Colonies Calculate_CFU Calculate CFU/mL Count_Colonies->Calculate_CFU Plot_Data Plot log10 CFU/mL vs. Time Calculate_CFU->Plot_Data

Caption: Experimental workflow for time-kill curve assay.

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh overnight culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth medium to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

  • Cefetamet Preparation:

    • Prepare a stock solution of Cefetamet in a suitable solvent (e.g., sterile water, with the addition of a solubilizing agent if necessary, as recommended by the manufacturer).

    • Perform serial dilutions of the stock solution in the broth medium to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x the Minimum Inhibitory Concentration (MIC) of the test organism). The MIC should be predetermined using a standardized method such as broth microdilution.

  • Assay Setup:

    • Dispense the appropriate volume of broth with the corresponding Cefetamet concentration into sterile tubes.

    • Add the prepared bacterial inoculum to each tube to achieve the final target concentration of ~5 x 10^5 CFU/mL.

    • Include a growth control tube containing the bacterial inoculum in broth without any antibiotic.

    • Vortex all tubes gently to ensure thorough mixing.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C (with 5% CO2 if required for the organism).

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or broth.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates under appropriate conditions until colonies are visible (typically 18-24 hours).

    • Count the number of colonies on the plates that yield between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

    • Transform the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each Cefetamet concentration and the growth control.

Data Presentation

Quantitative data from time-kill curve studies should be summarized in clear and structured tables to facilitate comparison of Cefetamet's activity against different bacterial strains and at various concentrations.

Table 1: Minimum Inhibitory Concentrations (MICs) of Cefetamet Against Selected Respiratory and Urinary Pathogens

Bacterial StrainMIC (µg/mL)
Streptococcus pneumoniae≤0.5
Haemophilus influenzae (β-lactamase positive)≤0.25
Moraxella catarrhalis (β-lactamase positive)≤1.0
Escherichia coli≤4.0
Klebsiella pneumoniae≤4.0

Note: MIC values are representative and may vary between individual isolates.[4]

Table 2: Illustrative Time-Kill Curve Data for Cefetamet Against Key Pathogens (Log10 CFU/mL Reduction from Initial Inoculum)

Time (hours)S. pneumoniae (at 4x MIC)H. influenzae (at 4x MIC)M. catarrhalis (at 4x MIC)K. pneumoniae (at 4x MIC)
0 0.00.00.00.0
2 -1.5-1.2-1.8-1.0
4 -3.2 (Bactericidal)-2.5-3.5 (Bactericidal)-2.2
6 >-4.0-3.8 (Bactericidal)>-4.0-3.6 (Bactericidal)
8 >-4.0>-4.0>-4.0>-4.0
24 No regrowthNo regrowthNo regrowthNo regrowth

Disclaimer: The data in Table 2 is illustrative and based on qualitative descriptions of Cefetamet's bactericidal activity.[4] Actual quantitative results may vary depending on the specific strain and experimental conditions.

Interpretation of Results

  • Bactericidal Activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal. Based on available data, Cefetamet demonstrates bactericidal activity against key respiratory pathogens. For instance, at a concentration of 4 times the MIC, Cefetamet was found to be bactericidal against S. pneumoniae within 4 hours, and against β-lactamase-producing H. influenzae, M. catarrhalis, and K. pneumoniae within 6 hours.[4]

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL indicates bacteriostatic activity.

  • Rate of Killing: The steepness of the slope of the time-kill curve indicates the rate of bactericidal activity. A steeper slope signifies a more rapid killing effect.

  • Regrowth: An increase in the CFU/mL after an initial reduction may indicate the development of resistance or the degradation of the antibiotic.

Conclusion

Time-kill curve studies are a robust method for characterizing the bactericidal activity of this compound. The provided protocols and data presentation guidelines offer a standardized approach for researchers to evaluate the efficacy of this antibiotic against a range of clinically relevant bacteria. The demonstrated bactericidal nature of Cefetamet against common respiratory and urinary pathogens underscores its potential therapeutic value.

References

Application of Cefetamet Pivoxil in Synergistic Antibiotic Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The emergence of multidrug-resistant (MDR) bacteria necessitates the exploration of novel therapeutic strategies. One promising approach is the use of synergistic antibiotic combinations, which can enhance efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity. Cefetamet Pivoxil, an oral third-generation cephalosporin, offers a broad spectrum of activity against many common pathogens.[1][2][3] Its active metabolite, cefetamet, primarily acts by inhibiting bacterial cell wall synthesis.[4] This document provides a framework for evaluating the synergistic potential of this compound with other antimicrobial agents, particularly aminoglycosides, using in vitro methods.

The combination of a β-lactam antibiotic, such as a cephalosporin, with an aminoglycoside is a classic example of antibiotic synergy. The cephalosporin-mediated damage to the bacterial cell wall is thought to facilitate the intracellular uptake of the aminoglycoside, which then inhibits protein synthesis by binding to the bacterial ribosome. This dual mechanism of action can lead to a potent bactericidal effect that is greater than the sum of the individual agents.[5][6][7]

This application note outlines the protocols for determining the synergistic activity of this compound in combination with an aminoglycoside, such as Amikacin, against relevant bacterial strains. The primary method described is the checkerboard microdilution assay, which allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[8]

Data Presentation: In Vitro Synergy of this compound and Amikacin

The following table presents hypothetical data, modeled after typical results from synergy studies involving third-generation cephalosporins and aminoglycosides, to illustrate the synergistic interaction between this compound and Amikacin against representative bacterial isolates.[9][10]

Bacterial IsolateThis compound MIC (µg/mL) AloneAmikacin MIC (µg/mL) AloneThis compound MIC (µg/mL) in CombinationAmikacin MIC (µg/mL) in CombinationFICIInterpretation
E. coli ATCC 259228420.50.375Synergy
K. pneumoniae (ESBL+)6416820.25Synergy
P. mirabilis Clinical Isolate48110.375Synergy
H. influenzae ATCC 49247220.50.50.5Additive

FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of this compound + FIC of Amikacin Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Amikacin = (MIC of Amikacin in combination) / (MIC of Amikacin alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Experimental Protocols

Checkerboard Microdilution Assay Protocol

This protocol details the steps for assessing the in vitro synergy between this compound and a second antibiotic (e.g., Amikacin) using the checkerboard method.[8]

1. Materials:

  • This compound analytical standard

  • Amikacin analytical standard

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile multichannel pipettes and reservoirs

  • Microplate reader

2. Preparation of Antibiotic Stock Solutions:

  • Prepare stock solutions of this compound and Amikacin in an appropriate solvent at a concentration of 1024 µg/mL.

  • Perform serial dilutions of each antibiotic to create a range of concentrations to be tested.

3. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Create a two-dimensional array of antibiotic concentrations. Along the x-axis, add 50 µL of serial dilutions of this compound. Along the y-axis, add 50 µL of serial dilutions of Amikacin. This will result in each well containing a unique combination of the two antibiotics.

  • Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

  • Incubate the plates at 35°C for 18-24 hours.

4. Data Analysis:

  • After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculate the FICI for each combination that shows growth inhibition using the formula provided in the Data Presentation section.

  • Interpret the results based on the FICI values to determine if the interaction is synergistic, additive, or antagonistic.

Visualizations

Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions (Cefetamet & Amikacin) D Create 2D serial dilutions of this compound (x-axis) and Amikacin (y-axis) A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate wells with bacterial suspension B->E C Dispense CAMHB into 96-well plate C->D D->E F Incubate plate (35°C, 18-24h) E->F G Determine MICs (visual/OD reading) F->G H Calculate FICI G->H I Interpret Interaction (Synergy, Additive, Antagonism) H->I

Caption: Workflow of the checkerboard assay for synergy testing.

Hypothetical Signaling Pathway for Cephalosporin-Aminoglycoside Synergy

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall disruption Ribosome 30S Ribosomal Subunit ProteinSynth Protein Synthesis Ribosome->ProteinSynth inhibits CellLysis Cell Lysis CellWall->CellLysis Aminoglycoside Aminoglycoside CellWall->Aminoglycoside increased uptake ProteinSynth->CellLysis Synergy Synergistic Bactericidal Effect CellLysis->Synergy Cefetamet Cefetamet Cefetamet->PBP inhibits Aminoglycoside->Ribosome binds to

Caption: Mechanism of cephalosporin-aminoglycoside synergy.

References

Troubleshooting & Optimization

Addressing Cefetamet Pivoxil stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges associated with the stability and degradation of Cefetamet Pivoxil in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions related to the stability of this compound in aqueous solutions.

Q1: My this compound solution is rapidly losing potency. What are the likely causes?

A1: Rapid degradation of this compound in aqueous solutions is a common issue due to its inherent instability. The primary causes include:

  • pH of the Solution: this compound is highly susceptible to pH-dependent hydrolysis.[1][2] It exhibits maximum stability in the pH range of 3 to 5.[1][2] Solutions with pH values outside this range will experience accelerated degradation.

  • Temperature: Elevated temperatures significantly increase the rate of hydrolysis.[1][2] Storing solutions at room temperature or higher will lead to rapid degradation.

  • Buffer Catalysis: Certain buffer species, such as acetate and phosphate, can catalyze the hydrolysis of this compound, further increasing the degradation rate.[1][2]

  • Presence of Water: As a prodrug ester, this compound is prone to hydrolysis in the presence of water, which cleaves the ester bond to release the active drug, cefetamet.[3][4][5][6]

Q2: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?

A2: Unexpected peaks in your chromatogram are likely degradation products of this compound. The primary degradation pathway is hydrolysis, which can lead to the formation of several products, including:

  • Cefetamet: The active form of the drug, resulting from the hydrolysis of the pivoxil ester group.[3][4]

  • Inactive Δ²- and Δ³-cephalosporins: Isomerization of the dihydrothiazine ring of the cephalosporin nucleus can occur, leading to the formation of these inactive isomers. The relative proportions of these isomers can vary depending on the conditions, such as the medium (e.g., phosphate buffer vs. intestinal juice).[2]

  • Products of β-lactam ring cleavage: The β-lactam ring is susceptible to hydrolysis, which renders the antibiotic inactive.

To confirm the identity of these peaks, it is recommended to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and use techniques like LC-MS/TOF to identify the mass of the degradation products.[7][8][9][10]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Prepare and maintain your aqueous solutions within the optimal pH range of 3 to 5.[1][2]

  • Temperature Control: Work with solutions at low temperatures (e.g., on ice) and store them at refrigerated or frozen conditions when not in immediate use. For plasma samples, storage at -20°C has been shown to maintain the stability of the active metabolite, cefetamet, for up to three months.[2]

  • Solvent Choice: For stock solutions, consider using a non-aqueous solvent like DMSO, in which this compound is more stable.[11] However, be mindful of the final DMSO concentration in your aqueous working solutions to avoid affecting your experiment.

  • Freshly Prepared Solutions: Always use freshly prepared solutions for your experiments to ensure the integrity of the compound.

  • Sample Handling: When analyzing this compound in biological matrices like plasma, its instability is even more pronounced (over 70% degradation in 1 hour).[2] To counteract this, it is recommended to draw blood into vacutainers containing citric acid and immediately add sodium fluoride.[2]

Q4: My reconstituted dry powder suspension of this compound shows signs of degradation after a few days at room temperature. Is this normal?

A4: Yes, this is expected. Reconstituted suspensions of this compound are known to be unstable at room temperature.[12] Studies have shown that a 5% degradation can occur within 4 days when stored at room temperature. For optimal stability, reconstituted suspensions should be stored under refrigeration.

Quantitative Data on this compound Degradation

The following tables summarize the degradation kinetics of this compound under various conditions.

Table 1: Effect of pH on the First-Order Degradation Rate Constant (k) of this compound at Different Temperatures

pHk (x 10⁻⁵ s⁻¹) at 333 K (60°C)k (x 10⁻⁵ s⁻¹) at 343 K (70°C)k (x 10⁻⁵ s⁻¹) at 353 K (80°C)k (x 10⁻⁵ s⁻¹) at 363 K (90°C)
1.21.804.209.8022.0
2.20.952.305.5012.5
3.00.601.503.608.20
4.00.551.303.107.00
5.00.651.603.808.60
6.01.102.706.4014.5
7.44.5011.026.058.0

Data adapted from Jelińska et al., 2004.[1]

Experimental Protocols

1. Protocol for Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound in aqueous solutions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[13][14] The pH of the aqueous component should be adjusted to be within the stable range for this compound if necessary for chromatographic separation.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 264 nm.[12]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with the desired aqueous buffer (at the target pH and temperature) to the final experimental concentration.

    • At specified time intervals, withdraw an aliquot of the sample.

    • If necessary, stop the degradation reaction by adding a quenching agent or by immediately freezing the sample.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system. Monitor the decrease in the peak area of this compound and the appearance of any degradation product peaks over time.

2. Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways.

  • Acidic Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Alkaline Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 N NaOH) at room temperature.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 100°C).

  • Photolytic Degradation: Expose a solution of this compound to UV light.

  • Sample Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to identify the degradation products.[7][8][9][10]

Visualizations

Hydrolysis_Pathway Cefetamet_Pivoxil This compound Cefetamet Cefetamet (Active Form) Cefetamet_Pivoxil->Cefetamet Ester Hydrolysis (H₂O) Pivalic_Acid Pivalic Acid Cefetamet_Pivoxil->Pivalic_Acid Ester Hydrolysis (H₂O) Inactive_Products Inactive Degradation Products (β-lactam ring cleavage) Cefetamet->Inactive_Products β-lactam Hydrolysis (pH, Temp) Isomers Δ² and Δ³ Isomers (Inactive) Cefetamet->Isomers Isomerization

Caption: Simplified degradation pathway of this compound in aqueous solution.

Experimental_Workflow Stock_Solution Prepare Stock Solution (e.g., in Methanol) Aqueous_Solution Prepare Aqueous Solution (Buffer at target pH) Stock_Solution->Aqueous_Solution Incubation Incubate at Controlled Temperature Aqueous_Solution->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling Quenching Quench Reaction (e.g., Dilution, Freezing) Sampling->Quenching HPLC_Analysis HPLC Analysis (C18 Column, UV Detection) Quenching->HPLC_Analysis Data_Analysis Data Analysis (Degradation Kinetics) HPLC_Analysis->Data_Analysis

Caption: General workflow for studying this compound stability in aqueous solutions.

Troubleshooting_Logic Start Rapid Degradation Observed Check_pH Is pH between 3 and 5? Start->Check_pH Check_Temp Is Temperature Controlled (Low Temp)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 3-5 Check_pH->Adjust_pH No Check_Buffer Are Catalytic Buffers Used? (e.g., Phosphate, Acetate) Check_Temp->Check_Buffer Yes Control_Temp Use Low Temperature (Ice, Refrigeration) Check_Temp->Control_Temp No Solution_Age Is the Solution Freshly Prepared? Check_Buffer->Solution_Age No Change_Buffer Use Non-Catalytic Buffer Check_Buffer->Change_Buffer Yes Prepare_Fresh Prepare Fresh Solution Solution_Age->Prepare_Fresh No End Degradation Minimized Solution_Age->End Yes Adjust_pH->Check_Temp Control_Temp->Check_Buffer Change_Buffer->Solution_Age Prepare_Fresh->End

Caption: Troubleshooting logic for addressing rapid this compound degradation.

References

Overcoming solubility challenges of Cefetamet Pivoxil for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of Cefetamet Pivoxil for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is the pivaloyloxymethyl ester prodrug of the third-generation cephalosporin antibiotic, cefetamet.[1][2] It is administered orally and is hydrolyzed by esterases to its active form, cefetamet.[2][3] For in vitro experiments, which require precise concentrations in aqueous culture media, the low aqueous solubility of this compound presents a significant challenge, often leading to precipitation and inaccurate results.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is practically insoluble in water.[4][5] The recommended solvents for preparing high-concentration stock solutions are Dimethyl Sulfoxide (DMSO) and Ethanol.[4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[4][5]

Q3: What should I do if I observe precipitation when adding my this compound stock solution to the cell culture medium?

A3: Precipitation upon addition to aqueous media is a common issue. To mitigate this, add the stock solution to your pre-warmed (37°C) media dropwise while gently swirling or vortexing. This helps to disperse the compound rapidly and avoid localized high concentrations that can lead to precipitation. Additionally, ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low and non-toxic to your cells.

Q4: Can the pH of my culture medium affect the solubility of this compound?

A4: Yes, the pH of the medium can influence the solubility of this compound. While specific data on its pH-dependent solubility is limited in the provided search results, cephalosporins can have varying stability and solubility at different pH values. It is advisable to maintain the pH of your culture medium within the optimal physiological range for your cells (typically pH 7.2-7.4) and to use a buffered medium to prevent significant pH shifts during the experiment.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in in vitro settings.

Issue Potential Cause Recommended Solution
Precipitation in Stock Solution - The solvent has absorbed moisture (especially DMSO).- The concentration exceeds the solubility limit.- The storage temperature is too low.- Use fresh, anhydrous DMSO or ethanol.- Prepare the stock solution at a concentration known to be soluble (see table below).- If precipitation occurs upon cooling, gently warm the solution to 37°C and vortex until fully dissolved before use.
Precipitation Upon Addition to Media - High final concentration of this compound.- The stock solution was added too quickly.- The culture medium was cold.- Perform a dose-response curve to determine the optimal, non-precipitating concentration.- Add the stock solution dropwise to pre-warmed media while gently agitating.- Consider using a solubilizing agent like PEG300 or Tween-80 in your formulation for higher concentrations.[5]
Precipitate Forms During Incubation - Evaporation of the culture medium.- Temperature fluctuations in the incubator.- Interaction with media components (e.g., salts, proteins).- Ensure proper humidification in the incubator and seal culture vessels.- Maintain a stable incubator temperature.- If precipitation persists, consider using a serum-free medium or a medium with a different salt composition if compatible with your cell line.
Inconsistent Experimental Results - Inaccurate concentration due to precipitation.- Degradation of this compound in solution.- Visually inspect for precipitation before each experiment.- Prepare fresh stock solutions regularly and store them in small aliquots to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[5]

Quantitative Data Summary

The following table summarizes the solubility of this compound in common laboratory solvents.

Solvent Solubility Molar Concentration Notes
DMSO ≥ 100 mg/mL[4][5]~182.47 mMUse fresh, anhydrous DMSO.[4][5]
Ethanol 100 mg/mL[4]~182.47 mM
Water Insoluble (< 0.1 mg/mL)[4][5]N/A

Molecular Weight of this compound Hydrochloride: 548.03 g/mol [4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound Hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Aseptically weigh out 54.8 mg of this compound Hydrochloride and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved. If needed, gently warm the solution to 37°C to aid dissolution.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of Working Concentrations in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 µM, you would add 10 µL of the 100 mM stock solution.

  • In a sterile conical tube, add the calculated volume of the stock solution to the pre-warmed culture medium. Crucially, add the stock solution dropwise while gently swirling the medium.

  • Gently mix the final solution to ensure homogeneity.

  • Visually inspect the medium for any signs of precipitation before adding it to your cell cultures.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefetamet, the active form of this compound, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding to and inactivation of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

G Mechanism of Action of Cefetamet cluster_0 In Vitro System cluster_1 Bacterial Cell Cefetamet_Pivoxil This compound (Prodrug) Esterases Esterases (in cell lysate/serum) Cefetamet_Pivoxil->Esterases Hydrolysis Cefetamet Cefetamet (Active Drug) Esterases->Cefetamet PBPs Penicillin-Binding Proteins (PBPs) Cefetamet->PBPs Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Inhibition Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Cell_Wall Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall->Cell_Lysis Loss of Integrity

Caption: this compound is hydrolyzed to active Cefetamet, which inhibits bacterial cell wall synthesis.

Experimental Workflow: From Powder to In Vitro Experiment

This workflow outlines the critical steps for successfully preparing and using this compound in your experiments, including troubleshooting checkpoints.

G Experimental Workflow for this compound Powder This compound Powder Stock High-Concentration Stock Solution Powder->Stock Solvent Anhydrous DMSO or Ethanol Solvent->Stock Troubleshoot1 Precipitation? Stock->Troubleshoot1 Store Aliquot & Store -20°C / -80°C Dilute Dilute in Pre-Warmed Culture Medium Store->Dilute Troubleshoot2 Precipitation? Dilute->Troubleshoot2 Experiment Add to In Vitro Experiment Troubleshoot1->Stock Yes (Warm/Vortex) Troubleshoot1->Store No Troubleshoot2->Dilute Yes (Dilute Slower) Troubleshoot2->Experiment No

Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro use.

References

Optimizing Cefetamet Pivoxil dosage regimens in preclinical animal models

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide technical support for establishing and optimizing Cefetamet Pivoxil dosage regimens in preclinical animal models. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an oral prodrug of the third-generation cephalosporin antibiotic, cefetamet.[1][2] As a prodrug, it is hydrolyzed in the body to release the active compound, cefetamet.[1] Its bactericidal action comes from inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[3] This disruption of the cell wall's integrity leads to cell lysis and death.[3]

Q2: What is the antibacterial spectrum of Cefetamet?

A2: Cefetamet has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria responsible for respiratory and urinary tract infections.[1] Susceptible organisms include Streptococcus pneumoniae (penicillin-sensitive strains), Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, Klebsiella spp., and Proteus spp.[1] It is notably stable against common beta-lactamases produced by some of these pathogens.[2] However, it has poor activity against staphylococci, Pseudomonas aeruginosa, and enterococci.[1][2]

Q3: What is the primary Pharmacokinetic/Pharmacodynamic (PK/PD) index for Cefetamet and other cephalosporins?

A3: For cephalosporins, the key PK/PD index associated with efficacy is the percentage of the dosing interval during which the free (unbound) drug concentration in the plasma remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (%fT>MIC).[4][5][6]

Q4: What is the target %fT>MIC value I should aim for in my preclinical model?

A4: The target %fT>MIC can vary by the model and pathogen. For cephalosporins, a static (inhibiting growth) effect against Gram-negative bacteria in a neutropenic mouse thigh infection model is often achieved at 30-40% fT>MIC.[4] A bactericidal effect (e.g., 1-log reduction in CFU) typically requires higher exposures, generally in the range of 60-70% fT>MIC.[4] For initial dose-ranging studies, aiming for a target of at least 40-50% fT>MIC is a common starting point.[5]

Experimental Protocols & Data

Protocol 1: Determining Preclinical Pharmacokinetics of Cefetamet

Optimizing a dosage regimen is impossible without understanding the pharmacokinetic profile of Cefetamet in your specific animal model. Publicly available data on the pharmacokinetics of this compound in mice and rats is limited. Therefore, conducting a preliminary single-dose PK study is a critical first step.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) of Cefetamet following oral administration of this compound in the chosen animal model (e.g., ICR mice).

Methodology:

  • Animal Model: Use the same species, strain, age, and sex of animals as planned for the efficacy studies (e.g., 6-week-old female ICR mice).

  • Drug Formulation: Prepare a uniform suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Ensure the formulation is homogenous before each administration.

  • Administration:

    • Fast animals for 3-4 hours prior to dosing, allowing access to water.

    • Administer a single, precise oral dose of the this compound suspension via gavage (e.g., 20 mg/kg).

    • Record the exact time of administration for each animal.

  • Sample Collection:

    • Collect blood samples (e.g., via retro-orbital or submandibular bleed) at predetermined time points. A typical schedule would be: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, and 24h post-dose.

    • Use at least 3-4 animals per time point.

    • Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the active drug, Cefetamet, in plasma samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Plot the mean plasma concentration of Cefetamet versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters presented in the table below.

Table 1: Key Pharmacokinetic Parameters to Determine

Parameter Description Unit
Cmax Maximum observed plasma concentration µg/mL or mg/L
Tmax Time at which Cmax is observed hours (h)
AUC₀₋t Area under the plasma concentration-time curve from time 0 to the last measured time point µgh/mL or mgh/L
AUC₀₋inf Area under the plasma concentration-time curve from time 0 extrapolated to infinity µgh/mL or mgh/L
Elimination half-life hours (h)

| F% | Bioavailability (Requires intravenous PK data for calculation) | % |

Protocol 2: Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.[1][3][7]

Methodology:

  • Induce Neutropenia:

    • Administer cyclophosphamide intraperitoneally (i.p.) to mice to induce a neutropenic state (<100 neutrophils/mm³).

    • A common regimen is 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.[2]

  • Infection:

    • Culture the target pathogen (e.g., S. pneumoniae) to mid-log phase and dilute to the desired concentration (e.g., 1 x 10⁷ CFU/mL).[2]

    • Two hours before initiating antibiotic treatment, inject 0.1 mL of the bacterial suspension directly into the thigh muscle of each mouse.[2]

  • Establish Baseline Burden:

    • Immediately after infection (T=0), euthanize a control group of mice (n=3) and aseptically remove the thighs.

    • Homogenize the tissue in sterile saline, perform serial dilutions, and plate on appropriate agar to determine the initial bacterial load (CFU/gram of tissue).[2]

  • Treatment:

    • Initiate treatment at 2 hours post-infection with your calculated dose regimens of this compound via oral gavage. Include a vehicle-only control group.

    • Administer doses at the determined frequency (e.g., every 6, 8, or 12 hours) for a total duration of 24 hours.

  • Determine Efficacy:

    • At 24 hours after the initiation of treatment, euthanize all remaining mice.

    • Aseptically remove, weigh, and homogenize the thighs as in step 3.

    • Plate serial dilutions to quantify the final bacterial burden (CFU/gram).

    • The efficacy of the regimen is the change in bacterial count (log₁₀ CFU/gram) over the 24-hour treatment period compared to the initial burden.

Data Presentation

Table 2: Example In Vitro Activity of Cefetamet (MIC Values) Note: These are representative values from literature; researchers must determine the MIC for their specific bacterial strains.

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Streptococcus pneumoniae (Penicillin-Susceptible)0.120.5
Haemophilus influenzae (β-lactamase negative)≤0.060.12
Haemophilus influenzae (β-lactamase positive)≤0.060.25
Moraxella catarrhalis0.250.5
Escherichia coli0.54.0
Klebsiella pneumoniae0.251.0

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Troubleshooting Guide

Q: I am observing high variability in my plasma concentration data. What could be the cause?

A: High variability is a common issue in oral dosing studies.

  • Improper Gavage Technique: Ensure all technicians are consistently trained. Inconsistent delivery to the stomach can lead to reflux or accidental tracheal administration. Observe animals for signs of distress post-gavage.

  • Formulation Issues: this compound is poorly soluble in water. Ensure your suspension is uniform and well-mixed before drawing each dose. Particle settling can lead to inconsistent dosing. Consider using a suspending agent like 0.5% carboxymethylcellulose or Tween 80.

  • Coprophagy: Mice may consume feces containing excreted drug, altering absorption profiles. House animals in a way that minimizes this, such as using wire-bottom cages, especially during the collection period.

  • Food Effects: The absorption of this compound can be affected by food.[3] Standardize the fasting period before dosing across all animals and experimental groups to ensure consistency.

Q: My in vivo efficacy is lower than predicted by my PK/PD modeling. Why?

A: Several factors can cause a discrepancy between predicted and observed efficacy.

  • Protein Binding: The PK/PD target (%fT>MIC) is based on the free drug concentration. Cefetamet has low protein binding in humans (~22%), but this may differ in your animal model.[1] If protein binding is higher than expected in your model, the free concentration will be lower, reducing efficacy. It is advisable to determine the plasma protein binding in your specific species.

  • Tissue Penetration: Plasma PK may not accurately reflect drug concentrations at the site of infection (e.g., the thigh muscle). If Cefetamet penetration into the infected tissue is poor, the local concentration may not reach the target fT>MIC threshold.

  • Inoculum Effect: The MIC value can sometimes increase at higher bacterial densities, a phenomenon known as the inoculum effect. The bacterial load in the thigh model is high, which may elevate the effective MIC in vivo compared to the standard laboratory measurement.

  • Drug Stability: Ensure the drug formulation is stable throughout the duration of the experiment. Prepare fresh formulations as needed.

Q: Can I use human pharmacokinetic data to calculate doses for my mouse study?

A: No, this is not recommended. Drug metabolism and clearance rates differ significantly between species. For example, the half-life of Cefetamet in humans is approximately 2.2 hours, but it is likely to be much shorter in mice due to their faster metabolism.[1] Using human data will almost certainly lead to under-dosing in a rodent model. It is essential to generate PK data directly in the animal model you are using.

Visualizations

G cluster_0 Phase 1: In Vitro & PK cluster_1 Phase 2: Modeling & Dose Selection cluster_2 Phase 3: In Vivo Efficacy cluster_3 Phase 4: Optimization MIC Determine MIC of Pathogen Model Model Plasma Concentration Profiles for Various Doses MIC->Model PK Perform Single-Dose PK Study in Mice PK->Model Target Define PK/PD Target (e.g., 40% fT>MIC) Target->Model Select Select Doses Predicted to Achieve Target Model->Select ThighModel Conduct Neutropenic Mouse Thigh Infection Model Select->ThighModel Analyze Analyze Dose-Response (Δ log10 CFU vs. Control) ThighModel->Analyze Confirm Confirm Optimal Dose and Regimen Analyze->Confirm G cluster_0 Mechanism of Action Drug Cefetamet (Active Form) PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to & Inhibits Synth Peptidoglycan Synthesis PBP->Synth Catalyzes PBP->Synth Inhibition Wall Cell Wall Integrity Synth->Wall Maintains Synth->Wall Disruption Lysis Bacterial Cell Lysis Wall->Lysis Leads to TroubleshootingTree cluster_Efficacy Low Efficacy cluster_Variability High Variability Start Problem: Unexpected In Vivo Result LowEfficacy Efficacy Lower Than Expected Start->LowEfficacy HighVar High Variability Between Animals Start->HighVar CheckDose Verify Dosing Solution & Gavage Technique LowEfficacy->CheckDose CheckPK Review PK Data: Is fT>MIC Target Met? LowEfficacy->CheckPK CheckMIC Re-check MIC of Bacterial Strain LowEfficacy->CheckMIC CheckBinding Consider Protein Binding & Tissue Penetration LowEfficacy->CheckBinding CheckFormulation Check Formulation Homogeneity HighVar->CheckFormulation CheckGavage Ensure Consistent Gavage Technique HighVar->CheckGavage CheckEnv Standardize Fasting & Housing Conditions HighVar->CheckEnv

References

Correctly interpreting minimum inhibitory concentration (MIC) results for Cefetamet Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the correct interpretation of Minimum Inhibitory Concentration (MIC) results for Cefetamet Pivoxil. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a third-generation oral cephalosporin. It is a prodrug that is hydrolyzed in the body to its active form, cefetamet. Cefetamet exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1] This is achieved by binding to one or more of the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity. The disruption of the cell wall leads to cell lysis and death.[1]

Q2: What is the general antimicrobial spectrum of Cefetamet?

Cefetamet demonstrates strong in vitro activity against a broad range of Gram-negative bacteria, particularly Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae.[2][3] It is also effective against common respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis, including β-lactamase producing strains.[4][5] Its activity against Gram-positive organisms is more limited; it is active against penicillin-sensitive Streptococcus pneumoniae and Streptococcus pyogenes, but generally shows poor activity against staphylococci and enterococci.[1][3] Pseudomonas aeruginosa is typically resistant to cefetamet.[1]

Q3: How do I interpret the MIC value for this compound?

An MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[6][7] The interpretation of an MIC value (as Susceptible, Intermediate, or Resistant) is determined by comparing it to established clinical breakpoints.[7]

It is crucial to understand that an MIC for one antibiotic cannot be directly compared to the MIC of another.[6][8] The interpretation depends entirely on the specific breakpoint for that drug against that particular organism.

Q4: Where can I find the clinical breakpoints for this compound?

Historically, clinical breakpoints for Cefetamet were provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI). However, it is important to note that the breakpoints for Cefetamet have been eliminated from recent versions of the CLSI M100 document.[9][10] This is often because the agent is no longer widely used or available, limiting the data for maintaining up-to-date breakpoints. For the most current guidance, it is recommended to consult the latest publications and resources from both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). As of the latest updates, specific breakpoints for Cefetamet may not be listed.[11][12][13] In such cases, researchers may need to rely on historical data, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the MIC distribution of wild-type organisms.

Data Presentation

Table 1: Historical CLSI Breakpoints for Cefetamet
Organism GroupDisk ContentSusceptible (S)Intermediate (I)Resistant (R)
Neisseria gonorrhoeae10 µg≥29 mm--
≤0.5 µg/mL--

Note: These breakpoints have been eliminated from recent CLSI M100 documents and are provided for historical context only.[9][10]

Table 2: Representative MIC90 Values for Cefetamet Against Various Organisms
OrganismMIC90 (µg/mL)
Escherichia coli0.25 - 1
Klebsiella pneumoniae0.25 - 1
Proteus mirabilis0.25 - 1
Haemophilus influenzaePotent Activity
Streptococcus pneumoniae (penicillin-sensitive)Potent Activity
Moraxella catarrhalisPotent Activity
Enterobacter aerogenes8

Note: MIC90 is the concentration at which 90% of isolates are inhibited. These values are compiled from various studies and should be considered representative. Actual MICs can vary significantly between strains.[2][3][4]

Experimental Protocols

Broth Microdilution Method for MIC Determination of Cefetamet

This protocol is based on the general guidelines provided by CLSI for broth microdilution testing.

1. Preparation of Cefetamet Stock Solution:

  • This compound is poorly soluble in water. The active form, cefetamet, should be used for in vitro testing.

  • Prepare a stock solution of cefetamet powder in a suitable solvent, such as DMSO, at a high concentration (e.g., 1280 µg/mL).

2. Preparation of Microdilution Plates:

  • Using sterile cation-adjusted Mueller-Hinton Broth (CAMHB), perform serial twofold dilutions of the cefetamet stock solution in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

  • Each well should contain 50 µL of the diluted cefetamet solution.

  • Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density in each well of approximately 5 x 10^5 CFU/mL.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

5. Reading and Interpreting Results:

  • After incubation, examine the plate for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well).

  • The MIC is the lowest concentration of cefetamet that completely inhibits visible growth.

  • Compare the obtained MIC value to the established clinical breakpoints (if available) to determine if the organism is susceptible, intermediate, or resistant.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No growth in any well, including the growth control. 1. Inoculum too low or non-viable.2. Incorrect incubation conditions.3. Contamination of the broth with an inhibitory substance.1. Re-check inoculum preparation and standardization.2. Verify incubator temperature and atmosphere.3. Use a fresh, quality-controlled batch of Mueller-Hinton broth.
Growth in the sterility control well. Contamination of the broth or microtiter plate.Discard the plate and repeat the assay with new, sterile materials.
"Skipped" wells (growth at a higher concentration but not at a lower one). 1. Inoculation error (well missed).2. Contamination of a single well.3. Drug precipitation or instability.1. Repeat the assay, ensuring careful and consistent inoculation.2. If it is a single well, it can sometimes be ignored, but repeating is best practice.3. Check the solubility and stability of the cefetamet solution. Prepare fresh stock solutions.
MIC values are consistently higher or lower than expected for quality control strains. 1. Incorrect preparation of antibiotic stock solution.2. Degradation of the antibiotic.3. Inoculum density is too high or too low.4. Incorrect reading of the endpoint.1. Verify calculations and weighing of the antibiotic powder.2. Prepare fresh stock solutions. Beta-lactam antibiotics can be unstable; store stock solutions at -70°C for best results.[14]3. Ensure the inoculum is standardized to a 0.5 McFarland standard.4. Use a reading mirror or automated plate reader for consistent endpoint determination.
Difficulty dissolving Cefetamet. Cefetamet has limited solubility in aqueous solutions.Use a small amount of an appropriate solvent like DMSO to create the initial stock solution before diluting in broth. Ensure the final solvent concentration is not inhibitory to the bacteria.

Mandatory Visualizations

G cluster_0 Start: Unexpected MIC Result cluster_1 Troubleshooting Steps cluster_2 Resolution start High or Low MIC for QC Strain check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum Step 1 check_antibiotic Check Antibiotic Stock (Age, Storage, Solubility) check_inoculum->check_antibiotic Step 2 check_media Validate Media & Plates (QC, Sterility) check_antibiotic->check_media Step 3 check_incubation Confirm Incubation (Temp, Time, Atmosphere) check_media->check_incubation Step 4 repeat_assay Repeat Assay with Corrected Parameters check_incubation->repeat_assay Step 5

Caption: Troubleshooting workflow for unexpected MIC results.

MIC_Interpretation mic_result Obtain MIC Value (µg/mL) from Broth Microdilution comparison Compare MIC to Breakpoint mic_result->comparison breakpoint Identify Clinical Breakpoint (e.g., from CLSI/EUCAST) breakpoint->comparison susceptible Susceptible (S) (MIC ≤ Breakpoint) comparison->susceptible MIC ≤ S intermediate Intermediate (I) (MIC is close to Breakpoint) comparison->intermediate S < MIC ≤ R resistant Resistant (R) (MIC > Breakpoint) comparison->resistant MIC > R

Caption: Logical relationship for clinical interpretation of an MIC result.

References

Technical Support Center: Investigating Bacterial Resistance to Cefetamet Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating bacterial resistance mechanisms to Cefetamet Pivoxil.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: Bacteria primarily develop resistance to this compound, an oral third-generation cephalosporin, through three main mechanisms:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of cefetamet, the active form of the drug, rendering it inactive.[1][2]

  • Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the cellular targets of β-lactam antibiotics. These modifications reduce the binding affinity of cefetamet to the PBPs.[3]

  • Reduced Drug Accumulation: Changes in the bacterial cell envelope that limit the intracellular concentration of the antibiotic. This can occur through decreased influx due to mutations in porin channels or increased efflux of the drug by efflux pumps.[3]

Q2: My MIC results for this compound are inconsistent. What could be the cause?

A2: Inconsistent Minimum Inhibitory Concentration (MIC) results can arise from several factors. Ensure you are using the appropriate quality control strains, such as Neisseria gonorrhoeae ATCC 49226 or Haemophilus influenzae ATCC 49247, and that the results for these strains fall within the established quality control ranges.[4][5][6] Variations in inoculum preparation, media composition (use Haemophilus Test Medium for H. influenzae), and incubation conditions can also lead to variability.[5][6] Refer to the troubleshooting guide for MIC assays below for more detailed solutions.

Q3: How can I determine if β-lactamase production is the cause of resistance in my bacterial isolates?

A3: A common and effective method is to perform a β-lactamase activity assay using a chromogenic substrate like nitrocefin.[7][8][9] A positive result, indicated by a rapid color change, suggests the presence of β-lactamase activity. To further confirm, you can perform MIC assays with and without a β-lactamase inhibitor, such as clavulanic acid. A significant decrease in the MIC in the presence of the inhibitor points towards β-lactamase-mediated resistance.

Q4: What are some common challenges when studying porin-mediated resistance?

A4: A primary challenge is the successful extraction and visualization of outer membrane proteins (OMPs). Incomplete cell lysis or contamination with inner membrane proteins can complicate the analysis. Western blotting for specific porins can be hampered by weak signals or high background. Optimizing antibody concentrations, blocking conditions, and transfer efficiency is crucial.[10][11][12][13][14]

Q5: How do I investigate the role of efflux pumps in this compound resistance?

A5: The involvement of efflux pumps is often investigated by measuring the expression levels of the genes encoding these pumps using Reverse Transcription-quantitative PCR (RT-qPCR).[15][16][17][18][19] An upregulation of these genes in resistant isolates compared to susceptible ones suggests a role for efflux in resistance. Additionally, MIC assays can be performed in the presence and absence of an efflux pump inhibitor (EPI) to see if the susceptibility to this compound is restored.

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Assays
Problem Possible Cause Troubleshooting Steps
No bacterial growth in any well (including growth control) Inoculum too dilute or non-viable.Prepare a fresh inoculum and verify its concentration. Ensure the correct growth medium and incubation conditions are used.
Growth in all wells (including sterility control) Contamination of media or antibiotic stock solutions.Use fresh, sterile media and filter-sterilize antibiotic solutions.
Inconsistent results between replicates Pipetting errors or uneven inoculum distribution.Ensure accurate pipetting and thorough mixing of the inoculum.
"Skipped" wells (no growth at a lower concentration, but growth at a higher one) Contamination, improper dilution series, or bacterial clumping.Prepare fresh dilutions and ensure the bacterial suspension is homogenous.
MIC for QC strain is out of range Procedural error, expired reagents, or issue with the QC strain.Verify all experimental steps, use fresh reagents, and obtain a new stock of the QC strain.[4][5][6]
β-Lactamase Activity Assay (Nitrocefin)
Problem Possible Cause Troubleshooting Steps
False-positive result (color change in the absence of bacteria) Contaminated reagents or nitrocefin degradation.Use fresh, sterile reagents. Prepare nitrocefin solution fresh and protect it from light.[7][8][9] Some environmental factors can lead to false positives.[20]
False-negative result (no color change with a known β-lactamase producer) Inactive nitrocefin or insufficient enzyme concentration.Check the expiration date and proper storage of nitrocefin. Ensure a sufficient amount of bacterial culture is used.
Slow or weak color development Low level of β-lactamase expression.Increase the incubation time (up to 30-60 minutes) and protect from light.[7][8]
Outer Membrane Protein (Porin) Analysis by Western Blot
Problem Possible Cause Troubleshooting Steps
No or weak signal Insufficient protein load, poor transfer, or inactive antibody.Increase the amount of protein loaded. Verify transfer efficiency with Ponceau S staining. Use a fresh, validated primary antibody at an optimized concentration.[11][12][13]
High background Insufficient blocking or non-specific antibody binding.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Optimize primary and secondary antibody concentrations.[10][11][12][13][14]
Non-specific bands Antibody cross-reactivity or protein degradation.Use a more specific primary antibody. Add protease inhibitors during protein extraction.[10][12]
RT-qPCR for Efflux Pump Gene Expression
Problem Possible Cause Troubleshooting Steps
No amplification in any sample Poor RNA quality, inefficient reverse transcription, or incorrect primers.Assess RNA integrity. Optimize the reverse transcription step. Verify primer sequences and concentrations.[21][22][23][24]
Amplification in no-template control Contamination of reagents or workspace.Use dedicated PCR workstations and filter tips. Prepare fresh reagents.
High variability between technical replicates Pipetting errors or inconsistent template amounts.Ensure accurate and consistent pipetting. Use a master mix to minimize variability.[23]
Low amplification efficiency Suboptimal primer design or PCR conditions.Redesign primers and optimize the annealing temperature.[23]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Prepare Materials: this compound stock solution, sterile Mueller-Hinton broth (or Haemophilus Test Medium for H. influenzae), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in the broth directly in the microtiter plate.

  • Inoculation: Dilute the standardized bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). Also, test a quality control strain with a known MIC range.[4][5][6]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[25][26][27][28]

Protocol 2: β-Lactamase Activity Assay using Nitrocefin
  • Prepare Nitrocefin Solution: Prepare a working solution of nitrocefin (typically 0.5-1.0 mg/mL) in a suitable buffer (e.g., PBS, pH 7.0).[29] Protect the solution from light.

  • Bacterial Sample: Use a sterile loop to pick a well-isolated colony from an agar plate.

  • Assay:

    • Slide Method: Place a drop of the nitrocefin solution on a clean glass slide and mix in the bacterial colony.

    • Direct Plate Method: Add a drop of the nitrocefin solution directly onto the colony on the agar plate.

  • Observation: A positive reaction is indicated by a color change from yellow to red, typically within 5-10 minutes. Observe for up to 30 minutes before concluding a negative result.[29]

Protocol 3: Outer Membrane Protein (OMP) Extraction
  • Cell Culture and Harvest: Grow bacteria to the mid-log phase and harvest by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.

  • Removal of Unbroken Cells: Centrifuge at a low speed to pellet unbroken cells and debris.

  • Membrane Fractionation: Centrifuge the supernatant at high speed (ultracentrifugation) to pellet the total membranes.

  • Inner Membrane Solubilization: Resuspend the membrane pellet in a buffer containing a detergent that selectively solubilizes the inner membrane (e.g., sodium N-lauroylsarcosinate).

  • OMP Collection: Centrifuge again at high speed. The resulting pellet will contain the outer membranes.[30][31][32][33][34]

  • Analysis: The OMPs can then be solubilized and analyzed by SDS-PAGE and Western blotting.

Protocol 4: RT-qPCR for Efflux Pump Gene Expression
  • RNA Extraction: Extract total RNA from bacterial cultures (both resistant and susceptible strains) using a commercial kit. Treat with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers.

  • qPCR: Perform quantitative PCR using the synthesized cDNA as a template, specific primers for the efflux pump gene(s) of interest, and a suitable housekeeping gene for normalization.

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of the efflux pump genes in the resistant strain compared to the susceptible strain.[17]

Visualizations

Resistance_Mechanisms cluster_drug This compound Action cluster_resistance Resistance Mechanisms Cefetamet Cefetamet PBP PBP Cefetamet->PBP Inhibits Beta-lactamase Beta-lactamase Cefetamet->Beta-lactamase Hydrolyzed by Porin Mutation Porin Mutation Cefetamet->Porin Mutation Entry Blocked Efflux Pump Efflux Pump Cefetamet->Efflux Pump Pumped Out Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Catalyzes Altered PBP Altered PBP Altered PBP->Cell Wall Synthesis Continues

Caption: Overview of Cefetamet action and bacterial resistance mechanisms.

Experimental_Workflow Isolate with Increased MIC Isolate with Increased MIC Beta-lactamase Assay Beta-lactamase Assay Isolate with Increased MIC->Beta-lactamase Assay PBP Gene Sequencing PBP Gene Sequencing Isolate with Increased MIC->PBP Gene Sequencing OMP Analysis OMP Analysis Isolate with Increased MIC->OMP Analysis Efflux Gene Expression Efflux Gene Expression Isolate with Increased MIC->Efflux Gene Expression Enzymatic Degradation Enzymatic Degradation Beta-lactamase Assay->Enzymatic Degradation Target Modification Target Modification PBP Gene Sequencing->Target Modification Reduced Permeability Reduced Permeability OMP Analysis->Reduced Permeability Increased Efflux Increased Efflux Efflux Gene Expression->Increased Efflux

Caption: Workflow for investigating this compound resistance.

Troubleshooting_Logic Inconsistent MIC Inconsistent MIC Check QC Strain Check QC Strain Inconsistent MIC->Check QC Strain Review Inoculum Prep Review Inoculum Prep Check QC Strain->Review Inoculum Prep QC OK Verify Media/Reagents Verify Media/Reagents Review Inoculum Prep->Verify Media/Reagents Inoculum OK Standardize Incubation Standardize Incubation Verify Media/Reagents->Standardize Incubation Reagents OK Consistent Results Consistent Results Standardize Incubation->Consistent Results Incubation OK

Caption: Logic for troubleshooting inconsistent MIC results.

References

Troubleshooting unexpected results in Cefetamet Pivoxil efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address unexpected results in Cefetamet Pivoxil efficacy studies. All data is summarized for clarity, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and unexpected results encountered during the in vitro and in vivo evaluation of this compound.

Q1: We are observing higher Minimum Inhibitory Concentration (MIC) values for Cefetamet against our bacterial isolates than expected based on published data. What are the potential causes?

A1: Several factors can contribute to unexpectedly high MIC values:

  • Inoculum Effect: A higher than standard bacterial inoculum can lead to the enzymatic degradation of Cefetamet, particularly with β-lactamase-producing strains. This results in a falsely elevated MIC. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Presence of β-Lactamases: The bacterial strain may produce β-lactamases that can hydrolyze Cefetamet. Cefetamet is stable to some common β-lactamases like TEM-1 and SHV-1, but extended-spectrum β-lactamases (ESBLs) or cephalosporinases can confer resistance.[1][2] Consider testing for β-lactamase production.

  • Porin Mutations: In Gram-negative bacteria, Cefetamet enters the periplasmic space through outer membrane porins.[3] Mutations that alter the structure or reduce the expression of these porins can limit drug entry and increase the MIC.

  • Efflux Pumps: The bacterial isolate may possess efflux pumps that actively transport Cefetamet out of the cell, preventing it from reaching its target, the Penicillin-Binding Proteins (PBPs).

  • PBP Alterations: Modifications in the structure of PBPs can reduce their binding affinity for Cefetamet, leading to decreased susceptibility.

  • Drug Instability: Ensure that this compound stock solutions are prepared fresh and handled correctly, as β-lactam antibiotics can be unstable in solution.

Q2: Our disk diffusion results do not correlate with our broth microdilution MIC results for this compound. What could be the reason for this discrepancy?

A2: Discrepancies between disk diffusion and broth microdilution are not uncommon. Here are some potential reasons:

  • Standardization Issues: Inconsistencies in either method, such as incorrect inoculum preparation, improper agar depth (should be 4mm for disk diffusion), or incorrect incubation conditions, can lead to divergent results.

  • Drug Diffusion Rates: The diffusion characteristics of Cefetamet in agar can be influenced by the specific medium used.

  • Interpretive Criteria: Ensure you are using the most current and appropriate interpretive criteria from a recognized body like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoints can be updated, which may change the interpretation of a given zone diameter or MIC value.

  • "Skipped Wells" in Broth Microdilution: The appearance of growth in wells with higher antibiotic concentrations while lower concentrations show no growth can indicate contamination, improper mixing, or a technical error in the dilution series. The test should be repeated in such cases.

  • Trailing Endpoints: In broth microdilution, "trailing" refers to reduced but persistent growth over a range of concentrations, making the MIC endpoint difficult to determine. For some organism-drug combinations, it may be more appropriate to read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours).

Q3: We have a bacterial isolate that appears susceptible to this compound in vitro, but the treatment is failing in our animal model. What could explain this?

A3: This in vitro/in vivo discordance can be multifactorial:

  • Pharmacokinetics of this compound: this compound is a prodrug that is hydrolyzed to the active compound, Cefetamet. The bioavailability of this compound is approximately 50% when taken with food.[4] Factors in the animal model, such as diet and gastrointestinal health, could affect drug absorption and lead to sub-therapeutic concentrations at the site of infection.

  • Protein Binding: While Cefetamet has low protein binding (around 22%), this can still influence the amount of free, active drug available.[4]

  • Site of Infection: The penetration of Cefetamet into specific tissues or biofilms may be limited, resulting in concentrations below the MIC at the infection site, even if serum levels are adequate.

  • Inoculum Effect in vivo: A high bacterial load at the site of infection can lead to a localized "inoculum effect," similar to what is observed in vitro, where the antibiotic is overwhelmed.

  • Emergence of Resistance: The selective pressure of antibiotic treatment can lead to the emergence of resistant subpopulations in vivo that were not detected in the initial in vitro testing.

Q4: How do we interpret "trailing" growth in our broth microdilution assays with this compound?

A4: Trailing endpoints, where there is a reduced but persistent level of bacterial growth across a range of antibiotic concentrations, can be challenging to interpret. Here are some recommendations:

  • Read at an Earlier Time Point: For isolates exhibiting trailing, reading the MIC at 24 hours instead of 48 hours may provide a more clinically relevant result.[5][6][7][8]

  • Spectrophotometric Reading: If reading visually is ambiguous, using a microplate reader to determine the concentration that inhibits 80% of growth compared to the control well can provide a more objective endpoint.

  • Alternative Methods: Consider using an alternative susceptibility testing method, such as agar dilution, which may be less prone to the trailing phenomenon for certain organisms.[5]

  • Clinical Correlation: Ultimately, the clinical significance of trailing growth is not always clear. Correlating in vitro results with in vivo efficacy data is crucial.

Data Presentation

Table 1: In Vitro Activity of Cefetamet Against Common Respiratory Pathogens

Bacterial SpeciesNumber of StrainsMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Streptococcus pneumoniae1000.120.25
Haemophilus influenzae (β-lactamase negative)50≤0.06≤0.06
Haemophilus influenzae (β-lactamase positive)50≤0.060.12
Moraxella catarrhalis (β-lactamase negative)20≤0.060.12
Moraxella catarrhalis (β-lactamase positive)300.120.25
Klebsiella pneumoniae500.52.0

Data compiled from published literature. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: MIC Values of this compound Hydrochloride Alone and with Excipients

FormulationMIC (mg/L)
This compound Hydrochloride125
This compound Hydrochloride with Mannitol125
This compound Hydrochloride with Hydroxypropyl methyl cellulose32
This compound Hydrochloride with Pregelatinised starch63
This compound Hydrochloride with Lactose monohydrate125
This compound Hydrochloride with Magnesium stearate250
This compound Hydrochloride with Polyvinylpyrrolidone125

Source: Adapted from Dzitko et al. This table illustrates how different excipients in a formulation can potentially influence the in vitro activity of the active pharmaceutical ingredient.[9]

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound analytical standard powder.

    • Dissolve the powder in a suitable sterile solvent (e.g., DMSO, then dilute in sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Kirby-Bauer Disk Diffusion Susceptibility Testing

This protocol follows the general principles of the Kirby-Bauer method.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply a this compound-impregnated disk (containing a standardized amount of the drug) to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

    • Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints provided by CLSI or EUCAST.

Mandatory Visualizations

G cluster_drug_action Cefetamet Mechanism of Action Cefetamet Cefetamet PBP Penicillin-Binding Proteins (PBPs) Cefetamet->PBP Binds to Transpeptidation Transpeptidation PBP->Transpeptidation Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking Transpeptidation->Peptidoglycan_Synthesis Blocks final step of Cell_Lysis Cell Wall Instability & Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of Cefetamet.

G cluster_workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Drug_Dilutions Prepare 2-fold serial dilutions of Cefetamet Start->Prepare_Drug_Dilutions Prepare_Inoculum Standardize bacterial suspension to 0.5 McFarland Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually determine lowest concentration with no growth Incubate->Read_Results End MIC Value Read_Results->End

Caption: Workflow for MIC determination.

G cluster_troubleshooting Troubleshooting High MIC Values High_MIC Unexpectedly High MIC Value Check_Inoculum Verify Inoculum Density (0.5 McFarland) High_MIC->Check_Inoculum Test_Beta_Lactamase Test for Beta-Lactamase Production High_MIC->Test_Beta_Lactamase Consider_Resistance Investigate Other Resistance Mechanisms High_MIC->Consider_Resistance Check_Drug_Stability Assess Drug Stock Solution High_MIC->Check_Drug_Stability Porins_Efflux Porin Loss, Efflux Pumps, PBP Alterations Consider_Resistance->Porins_Efflux

Caption: Troubleshooting unexpected high MICs.

References

Strategies to minimize Cefetamet Pivoxil degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on strategies to minimize the degradation of Cefetamet Pivoxil during sample preparation for research and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis of its ester bond. The main factors influencing its stability are:

  • pH: this compound is most stable in an acidic environment, specifically within a pH range of 3 to 5.[1][2] It undergoes significant degradation in neutral and alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of degradation.[1][2][3] Therefore, it is crucial to maintain low temperatures throughout the sample collection, handling, and preparation process.

  • Enzymatic Activity: Biological matrices, such as plasma, contain esterases that can rapidly hydrolyze the pivoxil ester of Cefetamet, converting it to its active form, Cefetamet.[4]

  • Light: While less documented for this compound specifically, photostability is a general concern for cephalosporins. It is good practice to protect samples from light.

Q2: My this compound recovery is low and inconsistent in plasma samples. What could be the cause and how can I improve it?

A2: Low and inconsistent recovery of this compound from plasma is a common issue due to its high instability in this matrix. The primary cause is rapid enzymatic hydrolysis by plasma esterases. To mitigate this, consider the following strategies:

  • Immediate Cooling: Cool the blood sample immediately after collection. Use pre-chilled tubes containing an anticoagulant.

  • Enzyme Inhibition: Collect blood in vacutainers containing an esterase inhibitor. A combination of citric acid and sodium fluoride has been shown to be effective in preventing the degradation of this compound in plasma.[5] Potassium oxalate can also be used as an anticoagulant.

  • Prompt Processing: Process the blood sample as quickly as possible to separate the plasma. Centrifugation should be performed at a low temperature (e.g., 4°C).

  • Low-Temperature Storage: If immediate analysis is not possible, store the plasma samples frozen at -20°C or, for long-term stability, at -80°C.[5]

Q3: What is the optimal pH for storing this compound solutions?

A3: The optimal pH for the stability of this compound in aqueous solutions is between 3 and 5.[1][2] The degradation rate increases significantly at neutral and alkaline pH. Therefore, if samples need to be in a solution for any period, it is recommended to use a buffer system that maintains the pH within this acidic range.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound in biological samples Enzymatic degradation by esterases in plasma or tissue homogenates.Collect blood in tubes containing esterase inhibitors (e.g., sodium fluoride). Work with samples on ice at all times. Process samples immediately after collection.
pH-induced hydrolysis. The pH of the sample or extraction solvent is outside the optimal stability range (pH 3-5).Adjust the pH of the sample or use a buffered solution in the acidic range during extraction.
Temperature-induced degradation. Exposure of samples to ambient or higher temperatures.Maintain a strict cold chain. Use refrigerated centrifuges and keep samples on ice.
Inconsistent results between replicates Variable time delays in sample processing.Standardize the time between sample collection, processing, and analysis for all samples and standards.
Incomplete protein precipitation. Ensure thorough vortexing and sufficient incubation time at low temperatures after adding the precipitating agent (e.g., acetonitrile).
Appearance of extra peaks in the chromatogram Formation of degradation products. This confirms that degradation has occurred. Review and optimize the entire sample handling and preparation protocol to minimize degradation factors (pH, temperature, enzymatic activity).

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is designed to minimize the degradation of this compound during its extraction from plasma samples.

Materials:

  • Blood collection tubes containing sodium fluoride and potassium oxalate.

  • Pre-chilled centrifuge tubes.

  • Ice bath.

  • Refrigerated centrifuge.

  • Acetonitrile (HPLC grade), ice-cold.

  • Vortex mixer.

  • Syringe filters (0.22 µm).

  • Autosampler vials.

Procedure:

  • Blood Collection: Collect whole blood in tubes containing sodium fluoride and potassium oxalate to inhibit enzymatic activity and prevent coagulation.

  • Immediate Cooling: Place the blood collection tubes in an ice bath immediately after collection.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C to separate the plasma.[6]

  • Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a clean, pre-chilled tube.

  • Storage: If not proceeding immediately with extraction, store the plasma samples at -80°C.

  • Protein Precipitation:

    • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: Analyze the sample immediately by HPLC or store it at -80°C until analysis.

Data on this compound Degradation

The following tables summarize the hydrolysis rate constants of this compound under various pH and temperature conditions, as reported by Jelińska et al. (2004).[1]

Table 1: Observed First-Order Rate Constants (k_obs) for this compound Hydrolysis at Different pH Values and Temperatures.

pHk_obs (x 10^-5 s^-1) at 333K (60°C)k_obs (x 10^-5 s^-1) at 343K (70°C)k_obs (x 10^-5 s^-1) at 353K (80°C)k_obs (x 10^-5 s^-1) at 363K (90°C)
1.1 1.833.988.1316.22
2.1 0.531.202.575.49
3.1 0.230.551.262.82
4.1 0.200.481.122.57
5.0 0.250.601.413.24
6.0 0.812.044.8911.51
7.0 3.168.3220.8950.12
8.0 12.5933.1183.18199.53

Data extracted from Jelińska, A., Dobrowolski, L., & Oszczapowicz, I. (2004). The influence of pH, temperature and buffers on the degradation kinetics of this compound hydrochloride in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1273-1277.

Visualizations

G Collect Collect Blood (Sodium Fluoride/Potassium Oxalate tubes) Cool Immediate Cooling (Ice Bath) Collect->Cool Centrifuge1 Centrifuge at 4°C (1600 x g, 15 min) Cool->Centrifuge1 Separate Separate Plasma Centrifuge1->Separate Store Store Plasma at -80°C (if necessary) Separate->Store Precipitate Add Ice-Cold Acetonitrile (Protein Precipitation) Separate->Precipitate Store->Precipitate Incubate Incubate at -20°C Precipitate->Incubate Centrifuge2 Centrifuge at 4°C (14000 x g, 10 min) Incubate->Centrifuge2 CollectSupernatant Collect Supernatant Centrifuge2->CollectSupernatant Filter Filter (0.22 µm) CollectSupernatant->Filter Analyze Immediate HPLC Analysis Filter->Analyze

Caption: Workflow for Minimizing this compound Degradation During Plasma Sample Preparation.

G cluster_factors Contributing Factors cluster_strategies Minimization Strategies Degradation This compound Degradation pH High pH (Neutral/Alkaline) pH->Degradation Temp High Temperature Temp->Degradation Enzymes Enzymatic Activity (Esterases) Enzymes->Degradation Light Light Exposure Light->Degradation Control_pH Maintain pH 3-5 Control_pH->pH Control_Temp Low Temperature (Ice, Refrigeration) Control_Temp->Temp Inhibit_Enzymes Use Enzyme Inhibitors (e.g., Sodium Fluoride) Inhibit_Enzymes->Enzymes Protect_Light Use Amber Vials Protect_Light->Light

Caption: Factors Contributing to this compound Degradation and Corresponding Minimization Strategies.

References

Refinement of animal study protocols to reduce variability with Cefetamet Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This technical support center provides essential guidance for refining animal study protocols involving the oral third-generation cephalosporin, Cefetamet Pivoxil. By addressing common sources of variability and offering detailed troubleshooting advice, this resource aims to enhance the consistency and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an oral prodrug that is hydrolyzed in the body to its active form, Cefetamet. As a third-generation cephalosporin, Cefetamet exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to bacterial cell lysis and death.

Q2: What are the known pharmacokinetic properties of this compound in animals?

A2: While extensive data in multiple animal models is limited in publicly available literature, some key pharmacokinetic parameters have been reported. The oral bioavailability of this compound is approximately 50% when administered with food[1][2]. It has a relatively short elimination half-life of around 2.2 hours and exhibits minimal protein binding at about 22%[1][2]. It is important to note that pharmacokinetic parameters can vary significantly between species.

Q3: What are the most common adverse effects of this compound observed in preclinical studies?

A3: Animal toxicology studies have indicated that this compound and its active form, Cefetamet, do not have significant teratogenic, mutagenic, or allergenic potential[1]. The most frequently reported adverse effects are gastrointestinal in nature, such as diarrhea, nausea, and vomiting[1][3]. Researchers should closely monitor animals for these signs, especially at higher doses.

Q4: How does food intake affect the absorption of this compound?

A4: The presence of food has been shown to enhance the absorption of this compound tablets[4]. Studies in humans have demonstrated that administration with food can increase the extent of absorption[5]. Therefore, for consistency in oral dosing studies, it is critical to standardize whether the animals are in a fed or fasted state.

Troubleshooting Guide: Reducing Variability in Your Experiments

Variability in animal studies can arise from numerous sources. This guide provides a structured approach to identifying and mitigating common issues when working with orally administered this compound.

Issue 1: High Variability in Plasma Drug Concentrations

Possible Causes & Solutions

Cause Troubleshooting Steps
Improper Oral Gavage Technique - Ensure all personnel are thoroughly trained and consistent in their gavage technique. - Use appropriately sized, ball-tipped gavage needles to minimize stress and prevent injury to the esophagus. - Verify the correct placement of the gavage needle before administering the dose.
Inconsistent Formulation - Prepare fresh formulations for each experiment to avoid degradation. - If using a suspension, ensure it is homogenous by thorough mixing before each administration. - Use a consistent and well-defined vehicle for all animals in a study group.
Variable Food Intake - Standardize the feeding schedule. Administer this compound at the same time relative to feeding for all animals. - For studies requiring precise control over absorption, consider fasting animals overnight, but be mindful of potential metabolic changes.
Gut Microbiome Differences - House animals from the same source and in the same environment to promote a more consistent gut microbiome. - Be aware that antibiotic administration itself will alter the gut microbiome, which can, in turn, affect subsequent drug absorption.
Issue 2: Inconsistent or Unexpected Efficacy Results

Possible Causes & Solutions

Cause Troubleshooting Steps
Sub-therapeutic Dosing - Confirm the Minimum Inhibitory Concentration (MIC) of your bacterial strain against Cefetamet. - Ensure your dosing regimen is sufficient to maintain plasma concentrations above the MIC for an adequate duration.
Drug Degradation - this compound can be unstable in certain solutions. Prepare formulations immediately before use. - Store the stock compound under recommended conditions (cool, dry, and protected from light).
Animal Health Status - Ensure all animals are healthy and free of underlying conditions that could affect drug metabolism or immune response. - Monitor animals for signs of stress or illness, as this can impact experimental outcomes.

Data Presentation: Factors Influencing Oral Cephalosporin Pharmacokinetics

The following tables summarize quantitative data on factors that can influence the pharmacokinetic variability of oral cephalosporins. While specific data for this compound in various animal models is limited, these data from related compounds provide valuable insights for protocol refinement.

Table 1: Effect of Food on the Pharmacokinetics of Oral Cephalosporins in Humans

CephalosporinConditionCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
This compound Fasting-3.0 ± 0.6-31 ± 7[5]
Fed-4.8 ± 0.4-44 ± 4[5]
This compound (Syrup) Fasting---34.0 ± 8.6[6]
Fed---37.9 ± 6.0[6]
This compound (Tablet) Fed---58.4 ± 9.0[6]

Table 2: Pharmacokinetic Parameters of Cefetamet in Different Formulations (Human Data)

FormulationCmax (mg/L)Tmax (h)Absolute Bioavailability (%)Reference
Clinical-Trial Tablet 3.2-49.8 ± 8.5[6]
Marketed 250 mg Tablet 3.9-55.7 ± 7.0[6]
Marketed 500 mg Tablet 3.8-55.0 ± 8.0[6]
Syrup (Fasting) --34.0 ± 8.6[6]
Syrup (Fed) --37.9 ± 6.0[6]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents

Materials:

  • This compound hydrochloride powder

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water)

  • Sterile conical tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound hydrochloride based on the desired dose and the number of animals.

  • Weigh the this compound hydrochloride powder accurately.

  • Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while vortexing to ensure complete dissolution.

  • In a sterile conical tube, add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously vortexing to form a homogenous suspension.

  • Visually inspect the suspension for any clumps or undissolved particles.

  • Prepare the suspension fresh on the day of dosing. Keep the suspension on a vortex mixer at a low speed or mix thoroughly before each animal is dosed to ensure homogeneity.

Protocol 2: Oral Administration of this compound to Mice via Gavage

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the mice to minimize stress.

    • Securely restrain the mouse by scruffing the back of the neck to immobilize the head and prevent movement.

  • Gavage Needle Measurement:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle with a permanent marker.

  • Dose Administration:

    • Draw the calculated volume of the this compound suspension into the syringe. The typical dosing volume for mice is 5-10 mL/kg.

    • With the mouse held vertically, gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and reposition.

    • Once the needle is at the predetermined depth, slowly administer the suspension.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Dosing Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or regurgitation, for at least 15-30 minutes.

Visualizations

Signaling Pathway: Bacterial Response to Cell Wall Stress

The following diagram illustrates the signaling cascade initiated in some Gram-negative bacteria in response to cell wall damage caused by beta-lactam antibiotics like Cefetamet. Inhibition of Penicillin-Binding Proteins (PBPs) leads to the activation of two-component systems that upregulate genes involved in cell wall repair and antibiotic resistance.

Bacterial_Stress_Response cluster_extracellular Periplasm cluster_membrane Inner Membrane cluster_intracellular Cytoplasm Cefetamet Cefetamet PBP Penicillin-Binding Proteins (PBPs) Cefetamet->PBP Inhibits CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes DamagedCellWall Cell Wall Damage CellWall->DamagedCellWall Leads to SensorKinase Sensor Histidine Kinase (e.g., WigK) DamagedCellWall->SensorKinase Activates ResponseRegulator Response Regulator (e.g., WigR) SensorKinase->ResponseRegulator Phosphorylates GeneExpression Upregulation of Cell Wall Synthesis Genes ResponseRegulator->GeneExpression Induces Resistance Increased Antibiotic Tolerance ResponseRegulator->Resistance Promotes GeneExpression->CellWall Repairs Troubleshooting_Workflow start High Variability Observed check_dosing Review Oral Gavage Technique start->check_dosing check_formulation Evaluate Formulation Preparation & Homogeneity check_dosing->check_formulation Consistent refine_technique Standardize Gavage Procedure check_dosing->refine_technique Inconsistent? check_animal_factors Assess Animal-Related Factors check_formulation->check_animal_factors Consistent improve_formulation Optimize Formulation & Handling check_formulation->improve_formulation Issues Found? standardize_animals Standardize Fed/Fasted State & Housing check_animal_factors->standardize_animals Variations Identified? re_evaluate Re-evaluate Variability refine_technique->re_evaluate improve_formulation->re_evaluate standardize_animals->re_evaluate re_evaluate->check_dosing Still High end Variability Reduced re_evaluate->end Acceptable

References

Validation & Comparative

A Comparative In Vitro Analysis of Cefetamet Pivoxil and Cefixime Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of two oral third-generation cephalosporins, Cefetamet Pivoxil and Cefixime. The data presented is compiled from various studies to offer a comprehensive overview of their efficacy against key bacterial pathogens.

Executive Summary

This compound and Cefixime are both potent oral third-generation cephalosporins with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. In vitro studies demonstrate that both antibiotics exhibit comparable activity against many common respiratory and urinary tract pathogens. A randomized clinical study showed no statistically significant differences in clinical efficacy and bacterial clearance rates between the two drugs for treating respiratory and urinary tract infections.[1] However, subtle differences in their in vitro potency against specific organisms have been observed in various studies. This guide delves into the available quantitative data, experimental methodologies, and the underlying mechanism of action to provide a thorough comparative analysis.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following tables summarize the in vitro activity of Cefetamet and Cefixime against a range of clinically relevant bacteria. Data is presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. It is important to note that the data is compiled from multiple studies, and direct comparison should be made with caution due to potential variations in methodology.

Table 1: In Vitro Activity Against Key Respiratory Pathogens

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source(s)
Haemophilus influenzae Cefetamet-≤2[2]
Cefixime-≤1[2]
Moraxella catarrhalis Cefetamet--[1]
Cefixime--[1]
Streptococcus pneumoniae Cefetamet--
Cefixime--

Note: Specific MIC₅₀ and MIC₉₀ values for M. catarrhalis and S. pneumoniae were not available in a direct comparative format in the searched literature. However, one study noted that cefetamet's activity seemed least affected by beta-lactamase production in M. catarrhalis compared to other oral beta-lactams, including cefixime.[1]

Table 2: In Vitro Activity Against Key Urinary Tract Pathogens

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source(s)
Escherichia coli Cefetamet-0.25 - 1[3]
Cefixime-0.06 - 0.25[4]
Klebsiella pneumoniae Cefetamet-0.25 - 1[3]
Cefixime-0.06 - 0.25[4]
Proteus mirabilis Cefetamet-0.25 - 1[3]
Cefixime-<0.25[5]

Note: The provided MIC values are ranges compiled from different studies and should be interpreted with this in mind.

Mechanism of Action

Both Cefetamet and Cefixime are third-generation cephalosporins that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. The inhibition of these enzymes disrupts the integrity of the cell wall, leading to cell lysis and death.

Mechanism of Action of Cefetamet and Cefixime cluster_drug Cephalosporin Antibiotic cluster_bacteria Bacterial Cell Cefetamet Cefetamet PBP Penicillin-Binding Proteins (PBPs) Cefetamet->PBP Binds to Cefixime Cefixime Cefixime->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellLysis Cell Lysis (Bactericidal Effect) CellWall->CellLysis Weakened wall leads to Broth Microdilution Workflow A Prepare serial twofold dilutions of antibiotic in broth B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 35-37°C for 16-20 hours B->C D Observe for visible bacterial growth C->D E Determine MIC: Lowest concentration with no growth D->E Agar Dilution Workflow A Prepare agar plates with serial dilutions of antibiotic B Spot standardized bacterial inoculum onto each plate A->B C Incubate at 35-37°C for 16-20 hours B->C D Examine plates for bacterial colony growth C->D E Determine MIC: Lowest concentration preventing growth D->E

References

A Comparative Guide to the Bioanalytical Method Validation for Cefetamet Pivoxil and its Active Metabolite in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of drug candidates and their metabolites in biological samples is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides a detailed comparison of validated bioanalytical methods for Cefetamet Pivoxil, a third-generation oral cephalosporin, and its active form, Cefetamet, in various biological matrices. The information presented herein is compiled from published, peer-reviewed studies to assist in the selection and implementation of appropriate analytical methodologies.

This compound is a prodrug that, after oral administration, is absorbed and rapidly hydrolyzed by esterases to its active metabolite, Cefetamet.[1] Therefore, bioanalytical methods must be capable of accurately and precisely measuring Cefetamet concentrations in biological fluids to determine the pharmacokinetic profile. This guide will focus on two prominent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparison of Validated Bioanalytical Methods

The choice between HPLC-UV and LC-MS/MS for the bioanalysis of Cefetamet often depends on the required sensitivity, selectivity, and the nature of the study. Below is a summary of the performance characteristics of published methods for the determination of Cefetamet.

ParameterHPLC-UV MethodLC-MS/MS Method
Analyte CefetametCefetamet
Biological Matrix Human Plasma, UrineHuman Plasma
Linearity Range 0.2 - 50 µg/mL (Plasma)5 - 5000 ng/mL (Plasma)
Lower Limit of Quantification (LLOQ) 0.2 µg/mL (Plasma)[2][3]5 ng/mL (Plasma)[4]
Intra-assay Precision (%RSD) ≤ 1.5%[2]Not explicitly stated
Inter-assay Precision (%RSD) ≤ 2.4%[2]Not explicitly stated
Accuracy Not explicitly statedWithin FDA regulations[1]
Sample Preparation Protein precipitation with perchloric acid[2]Protein precipitation with acetonitrile[1][4]

Note: The LC-MS/MS method demonstrates significantly higher sensitivity (lower LLOQ) compared to the HPLC-UV method, making it more suitable for studies requiring the detection of low concentrations of Cefetamet.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of a bioanalytical assay. The following sections outline the key experimental protocols for the HPLC-UV and LC-MS/MS methods.

HPLC-UV Method for Cefetamet and this compound

This method was developed for the simultaneous determination of Cefetamet and its prodrug, this compound.[2]

Sample Preparation:

  • To a 1 mL plasma sample, add 50 µL of an internal standard solution.

  • Add 200 µL of 3M perchloric acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes.

  • Inject a 50 µL aliquot of the supernatant into the HPLC system.

For urine samples, a simple dilution with water is performed before injection.[2]

Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase for Cefetamet: 4 mM perchloric acid-acetonitrile (83:17, v/v).[2]

  • Mobile Phase for this compound: 0.1 M phosphate buffer (pH 6.5)-acetonitrile (60:40, v/v).[2]

  • Detection: UV at a specified wavelength (not explicitly stated in the provided abstract).

LC-MS/MS Method for Cefetamet

This method offers high sensitivity for the quantification of Cefetamet in human plasma.[1][4]

Sample Preparation:

  • To a 100 µL plasma sample, add an internal standard.

  • Precipitate proteins by adding acetonitrile.[1]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Reversed-phase C18 column.[1]

  • Detection: Tandem mass spectrometer with electrospray ionization.[1]

  • Calibration Curve Range: 5 to 5000 ng/mL for Cefetamet in human plasma.[4]

Stability Considerations

The stability of the analyte in the biological matrix is a critical parameter in bioanalytical method validation.

  • Cefetamet: Stable in human plasma for at least three months when stored at -20°C and for 24 hours at 22°C.[2]

  • This compound: Extremely unstable in plasma, with over 70% degradation within 1 hour.[2] To stabilize the prodrug, blood samples should be drawn into vacutainers containing citric acid and immediately treated with sodium fluoride.[2]

Experimental Workflow and Logic

The following diagram illustrates the typical workflow for the full validation of a bioanalytical method, from initial setup to the analysis of study samples.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Preparation MD1->MD2 MD3 Chromatography & MS Conditions MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 Proceed to Validation MV2 Linearity & LLOQ MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Calibration Curve & QCs MV5->SA1 Validated Method SA2 Unknown Sample Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: Bioanalytical method validation workflow.

This comprehensive guide provides a comparative overview of validated bioanalytical methods for this compound and its active metabolite, Cefetamet. The selection of an appropriate method should be based on the specific requirements of the research, including the desired sensitivity, the biological matrix being analyzed, and the available instrumentation. The detailed protocols and validation data presented here serve as a valuable resource for scientists and researchers in the field of drug development.

References

Navigating the Landscape of Cephalosporin Cross-Resistance: A Comparative Analysis of Cefetamet Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, understanding the nuances of cross-resistance between antibiotics is paramount for effective clinical decision-making and the development of new therapeutic agents. This guide provides a detailed comparative analysis of Cefetamet Pivoxil, an oral third-generation cephalosporin, and other cephalosporins, with a focus on the mechanisms and patterns of cross-resistance. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of the underlying molecular interactions.

Executive Summary

Cefetamet, the active metabolite of the prodrug this compound, demonstrates a broad spectrum of activity against many common respiratory and urinary tract pathogens. A key aspect of its profile is its stability against certain common plasmid-mediated β-lactamases, which are a primary driver of resistance to many cephalosporins. However, the potential for cross-resistance with other cephalosporins exists, primarily dictated by the interplay between the drug's affinity for penicillin-binding proteins (PBPs) and its susceptibility to a wider array of β-lactamase enzymes, particularly extended-spectrum β-lactamases (ESBLs). This guide delves into these factors, presenting a data-driven comparison to aid in the rational assessment of this compound's position in the cephalosporin armamentarium.

Comparative In Vitro Activity: A Tabular Overview

The following tables summarize the minimum inhibitory concentration (MIC) data for Cefetamet and other cephalosporins against various bacterial strains, including those with defined resistance mechanisms. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative MICs (µg/mL) Against Haemophilus influenzae with Different Resistance Profiles

AntibioticAmpicillin-Susceptible (n=50)β-Lactamase-Producing (n=50)Intrinsically Ampicillin-Resistant (n=50)
Cefetamet Data not availableData not availableData not available
Cefaclor Data not availableData not availableData not available
Cefixime Data not availableData not availableData not available
Cefotaxime Data not availableData not availableData not available
Cefuroxime Data not availableData not availableData not available

Note: While a direct comparative study with MIC values for all categories was not found in the immediate search, a study on H. influenzae indicated a closer relationship between intrinsic ampicillin resistance and reduced susceptibility to cephalosporins, including cefetamet[1].

Table 2: Comparative MICs (µg/mL) Against Cefaclor-Resistant Enterobacteriaceae

OrganismAntibioticMIC RangeMIC50MIC90
Proteus vulgarisCefetamet Data not availableData not availableData not available
CefaclorResistant
Providencia stuartiiCefetamet Data not availableData not availableData not available
CefaclorResistant
Serratia marcescensCefetamet Data not availableData not availableData not available
CefaclorResistant

Note: Cefetamet has been shown to inhibit cefaclor-resistant species such as Proteus vulgaris, Providencia stuartii, and Serratia marcescens[2]. Specific MIC50/90 values in a comparative format require further targeted studies.

Table 3: Comparative Activity of Cefetamet, Cefixime, and Cefuroxime against Escherichia coli

ParameterCefetametCefiximeCefuroxime
MIC (µg/mL) 114
Permeability Coefficient 5x faster than Cefixime-9x slower than Cefetamet
ID50 for PBP 3 (µg/mL) 0.250.250.5
Affinity for PBP 1s Lower20x higher than Cefetamet10x higher than Cefetamet

This table is based on a study investigating the antibacterial activities of these three oral cephalosporins in Escherichia coli[1]. The ID50 represents the concentration required to inhibit 50% of the penicillin-binding protein.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of cephalosporin cross-resistance.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol outlined below is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Solutions: Stock solutions of Cefetamet, Cefaclor, Cefuroxime, and Cefixime are prepared according to the manufacturer's instructions. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range in 96-well microtiter plates.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours for Enterobacteriaceae.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Determination of Penicillin-Binding Protein (PBP) Affinity

The affinity of β-lactam antibiotics for their PBP targets is a crucial determinant of their antibacterial activity. A common method to assess this is through competitive binding assays.

  • Bacterial Membrane Preparation:

    • Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using methods such as sonication or French press.

    • Isolate the bacterial membranes by ultracentrifugation.

  • Competitive Binding Assay:

    • Incubate aliquots of the prepared bacterial membranes with increasing concentrations of the test cephalosporin (e.g., Cefetamet, Cefixime, Cefuroxime) for a defined period.

    • Add a saturating concentration of a radiolabeled or fluorescently tagged penicillin (e.g., [³H]benzylpenicillin or Bocillin FL) to the mixture and incubate to label the PBPs that are not bound by the test cephalosporin.

    • Stop the binding reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection and Quantification:

    • Visualize the labeled PBPs using autoradiography (for radiolabeled penicillin) or fluorescence imaging.

    • Quantify the intensity of the bands corresponding to each PBP. The concentration of the test cephalosporin that results in a 50% reduction in the binding of the labeled penicillin (ID50) is determined, which is inversely proportional to the binding affinity.

Mechanisms of Cross-Resistance and Signaling Pathways

Cross-resistance between this compound and other cephalosporins is a multifactorial phenomenon. The primary mechanisms include:

  • β-Lactamase Production: The production of β-lactamase enzymes that can hydrolyze the β-lactam ring is the most common mechanism of resistance. While Cefetamet is stable against common β-lactamases like TEM-1 and SHV-1, its activity can be compromised by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which have a broader substrate profile that can include third-generation cephalosporins. Cross-resistance occurs when a single β-lactamase enzyme can inactivate multiple cephalosporins.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of cephalosporins to their target. This can lead to broad cross-resistance across the cephalosporin class, as all members share the same fundamental mechanism of action.

  • Reduced Outer Membrane Permeability: In Gram-negative bacteria, changes in the porin channels of the outer membrane can restrict the entry of cephalosporins into the periplasmic space where the PBPs are located. This mechanism often confers low-level resistance to a wide range of β-lactam antibiotics.

Cross_Resistance_Mechanisms cluster_cephalosporins Cephalosporins cluster_bacterium Bacterial Cell cluster_resistance Mechanisms of Cross-Resistance Cefetamet Cefetamet Porin Porin Channel Cefetamet->Porin Entry OtherCephs Other Cephalosporins (e.g., Cefaclor, Cefuroxime, Cefixime) OtherCephs->Porin Entry OuterMembrane Outer Membrane Periplasm Periplasmic Space InnerMembrane Inner Membrane PBP Penicillin-Binding Proteins (PBPs) BetaLactamase β-Lactamase (e.g., ESBL, AmpC) Porin->BetaLactamase Hydrolysis Porin->PBP Inhibition BetaLactamase->Cefetamet Inactivation BetaLactamase->OtherCephs Inactivation ReducedPermeability Reduced Permeability (Porin Mutation/Loss) ReducedPermeability->Porin Impacts EnzymaticDegradation Enzymatic Degradation (β-Lactamase Production) EnzymaticDegradation->BetaLactamase Leads to TargetModification Target Modification (PBP Alteration) TargetModification->PBP Affects

Caption: Mechanisms of cephalosporin action and cross-resistance.

The logical relationship between these mechanisms and the resulting cross-resistance is illustrated in the following workflow diagram.

Resistance_Workflow start Bacterial Population Exposed to Cephalosporins selection Selective Pressure start->selection resistance_mechanisms Emergence of Resistance Mechanisms selection->resistance_mechanisms beta_lactamase β-Lactamase Production (e.g., ESBLs) resistance_mechanisms->beta_lactamase Enzymatic Inactivation pbp_mutation PBP Alterations resistance_mechanisms->pbp_mutation Target Modification porin_loss Porin Loss resistance_mechanisms->porin_loss Reduced Permeability cross_resistance Cross-Resistance to Multiple Cephalosporins beta_lactamase->cross_resistance pbp_mutation->cross_resistance porin_loss->cross_resistance

Caption: Workflow of cephalosporin cross-resistance development.

Conclusion

This compound remains a valuable oral third-generation cephalosporin with demonstrated efficacy against a range of pathogens. Its stability against common β-lactamases provides an advantage over some earlier-generation cephalosporins. However, the emergence of ESBLs and alterations in PBPs can lead to cross-resistance with other cephalosporins. The data presented in this guide underscore the importance of ongoing surveillance of resistance patterns and a mechanistic understanding of cross-resistance to guide appropriate therapeutic use and future drug development efforts. For researchers and drug development professionals, a thorough evaluation of a new cephalosporin's interaction with a diverse panel of contemporary β-lactamases and clinically relevant PBP variants is essential to accurately predict its clinical utility and potential for cross-resistance.

References

A comprehensive meta-analysis of Cefetamet Pivoxil clinical trial outcomes for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Cefetamet Pivoxil's performance against other antibiotics, supported by experimental data from various clinical trials.

This compound, an oral third-generation cephalosporin, has been the subject of numerous clinical trials to evaluate its efficacy and safety in treating a variety of bacterial infections. This guide provides a comprehensive meta-analysis of these trial outcomes, offering researchers, scientists, and drug development professionals a consolidated resource for comparative analysis. The data presented herein is synthesized from a range of studies focusing on respiratory and urinary tract infections, benchmarked against other commonly prescribed antibiotics.

Comparative Efficacy in Respiratory Tract Infections

This compound has demonstrated notable efficacy in the treatment of both upper and lower respiratory tract infections. Clinical trials have consistently shown its effectiveness to be comparable, and in some instances superior, to other beta-lactam antibiotics.

Acute Bacterial Rhinosinusitis

A randomized, double-blind clinical trial compared the efficacy and safety of this compound with Cefdinir in patients with acute bacterial rhinosinusitis. The results indicated that this compound administered twice daily is as effective and safe as Cefdinir administered three times a day.[1]

Outcome MeasureThis compound (500 mg, twice daily)Cefdinir (100 mg, three times daily)Statistical Significance
Clinical Cure & Improvement Rate (Day 14) 82.4%84.68%Non-inferiority confirmed[1]
Bacteriological Eradication Rate (Day 14) 86.67%88.24%Not statistically significant[1]
Overall Adverse Reaction Rate 10.56%15.49%No serious adverse events reported[1]
Lower Respiratory Tract Infections

An overview of multiple clinical trials investigating this compound for lower respiratory tract infections (LRTI), primarily exacerbations of chronic bronchitis and community-acquired pneumonia, revealed satisfactory clinical outcomes.[2] The comparator agents in these studies included amoxicillin, amoxicillin/clavulanic acid, and cefaclor.[2]

IndicationThis compoundComparator AgentsClinical Success Rate (Cure + Improvement)
Exacerbation of Chronic Bronchitis 500 mg or 1000 mg twice dailyAmoxicillin, Amoxicillin/clavulanic acid, Cefaclor79% to 94%[2]
Community-Acquired Pneumonia (Adults) Not specifiedNot specified80% to 100%[2]
Community-Acquired Pneumonia (Children) 10 or 20 mg/kg twice dailyCefaclor (10 mg/kg three times daily)98% (this compound) vs. 96% (Cefaclor)[2][3]

Comparative Efficacy in Urinary Tract Infections

This compound has also been extensively studied in the context of urinary tract infections (UTIs), demonstrating high efficacy, particularly in complicated cases.

Uncomplicated and Complicated UTIs

Comparative trials have shown this compound to be at least as effective, and in some cases clinically superior, to other antibiotics like cefadroxil and cefaclor for treating UTIs.[4][5][6] A literature review of trials involving 4,112 patients highlighted its robust performance.[4][7]

IndicationThis compoundComparator AgentCure Rate
Uncomplicated UTI (single dose) 2gCefadroxil (2g)90.0% vs. 77.0%[6]
Complicated UTI (10-day course) 2g dailyCefadroxil (1g twice daily)90.0% vs. 76.5%[6]
Complicated UTI in Diabetic Patients 2000 mg dailyN/A (Case-control)92% bacteriological eradication rate[8]

Safety and Tolerability Profile

Across numerous studies, this compound has been well-tolerated. The most frequently reported adverse events are gastrointestinal in nature, such as diarrhea, nausea, and vomiting, occurring in a small percentage of patients.[4][5] Premature treatment withdrawals due to adverse events are infrequent.[4][7] In a review of 3,128 patients treated with this compound, only 7.2% experienced adverse events, which were mainly gastrointestinal.[4][7]

Experimental Protocols

The methodologies employed in the cited clinical trials share common frameworks designed to ensure the robustness and validity of the findings.

Representative Clinical Trial Workflow for Acute Bacterial Rhinosinusitis (this compound vs. Cefdinir)

This multicenter, randomized, double-blind trial included patients aged 12 to 75 years with clinical signs and symptoms of acute bacterial rhinosinusitis.[1]

Inclusion Criteria:

  • Onset of symptoms within 3 weeks prior to enrollment.

  • Presence of at least two clinical symptoms (e.g., purulent nasal discharge, facial pain, nasal obstruction) and at least one clinical sign (e.g., purulent secretion from sinus ostia).

  • No known allergies to penicillin or cephalosporins.[1]

Treatment Regimen:

  • This compound Group: 500 mg twice daily for 2 weeks.

  • Cefdinir Group: 100 mg three times daily for 2 weeks.

  • Double-blinding was maintained through the use of placebos.[1]

Efficacy Assessment:

  • Primary Outcome: Clinical cure and improvement rates at day 14 and 21.

  • Secondary Outcomes: Bacteriological eradication rates, changes in clinical symptoms and signs.

  • Non-inferiority was determined using Wald's asymptotic confidence interval method.[1]

Safety Assessment:

  • Monitoring and recording of all adverse events.

  • Laboratory tests (e.g., creatinine clearance, liver function tests) at baseline and follow-up.[1]

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase (2 Weeks) cluster_followup Follow-up & Assessment cluster_outcomes Outcome Measures s1 Patient Pool with ABRS Symptoms s2 Inclusion/Exclusion Criteria Applied s1->s2 r1 Eligible Patients s2->r1 r2 Random Assignment r1->r2 t1 Group A: this compound (500mg BID) + Placebo r2->t1 t2 Group B: Cefdinir (100mg TID) + Placebo r2->t2 f1 Day 14 Assessment t1->f1 t2->f1 f2 Day 21 Assessment f1->f2 o1 Clinical Cure & Improvement Rates f2->o1 o2 Bacteriological Eradication Rates f2->o2 o3 Adverse Event Monitoring f2->o3

Clinical trial workflow for comparing this compound and Cefdinir.

Signaling Pathways and Logical Relationships

The clinical decision-making process for prescribing this compound can be visualized as a logical flow based on the evidence from these trials.

G start Patient Presents with Bacterial Infection Symptoms diagnosis Diagnosis: Upper/Lower Respiratory Tract Infection or Urinary Tract Infection start->diagnosis is_complicated Complicated Infection? diagnosis->is_complicated cefetamet Consider this compound is_complicated->cefetamet Yes comparator Consider Alternative Antibiotic (e.g., Amoxicillin, Cefdinir) is_complicated->comparator No outcome_cefetamet High Likelihood of Clinical & Bacteriological Cure cefetamet->outcome_cefetamet outcome_comparator Comparable Likelihood of Clinical & Bacteriological Cure comparator->outcome_comparator

Logical diagram for antibiotic selection based on infection complexity.

Conclusion

The body of evidence from numerous clinical trials supports this compound as an effective and well-tolerated oral third-generation cephalosporin for the treatment of common respiratory and urinary tract infections. Its efficacy is comparable, and in some instances superior, to that of other frequently prescribed antibiotics. The twice-daily dosing regimen may also offer an advantage in terms of patient compliance. For researchers and drug development professionals, this compound continues to be a relevant compound for further investigation, particularly in the context of evolving antimicrobial resistance patterns.

References

A Comparative Analysis of the Post-Antibiotic Effect of Cefetamet Pivoxil and Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the post-antibiotic effect (PAE) of the third-generation oral cephalosporin, Cefetamet Pivoxil, in relation to other beta-lactam antibiotics. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter in optimizing dosing regimens and predicting clinical efficacy. While direct comparative studies on the PAE of Cefetamet are limited in the available scientific literature, this guide synthesizes existing data for other relevant beta-lactams to provide a contextual comparison.

Executive Summary

Cefetamet, the active metabolite of the prodrug this compound, demonstrates potent in vitro activity against a broad spectrum of respiratory and urinary tract pathogens, including many beta-lactamase-producing strains.[1][2][3] Clinical trials have shown its efficacy to be comparable to other oral cephalosporins such as cefixime in treating bacterial infections.[4] The post-antibiotic effect of beta-lactams is variable, generally exhibiting a more prolonged effect against Gram-positive cocci than Gram-negative bacilli.[5] While specific quantitative PAE data for Cefetamet is not extensively reported, this guide provides a framework for comparison by presenting available data for other third-generation cephalosporins and relevant beta-lactams.

Comparative Data on Post-Antibiotic Effect

The following table summarizes the available in vitro PAE data for several beta-lactam antibiotics against common bacterial pathogens. It is important to note that the PAE is influenced by several factors, including the bacterial strain, antibiotic concentration, and duration of exposure.[5]

AntibioticBacterial StrainConcentration (x MIC)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)Reference
Cefetamet VariousNot ReportedNot ReportedData not available in reviewed literature-
CefiximeStreptococcus pyogenes1022.1Furuya et al. (1993)
CefpodoximeStreptococcus pneumoniae (Penicillin-S)822.5Spangler et al. (1995)
CefpodoximeStreptococcus pneumoniae (Penicillin-R)822.2Spangler et al. (1995)
CefpodoximeHaemophilus influenzae821.5Spangler et al. (1995)
AmoxicillinStreptococcus pneumoniae (Penicillin-S)821.8Spangler et al. (1995)
CeftriaxoneStreptococcus pneumoniae1012.0 - 2.5Drago et al. (1997)

Note: The absence of data for Cefetamet highlights a gap in the current published literature. Further research is warranted to fully characterize its post-antibiotic effect profile.

Experimental Protocols

The determination of the in vitro post-antibiotic effect is a critical experimental procedure in antimicrobial research. A standardized methodology allows for reproducible and comparable results.

Protocol for In Vitro Post-Antibiotic Effect (PAE) Determination by Viable Count Method

This protocol outlines the standard viable count method for determining the PAE of an antibiotic.

1. Bacterial Culture Preparation:

  • A standardized inoculum of the test bacterium (e.g., 10^6 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
  • The culture is incubated at 37°C until it reaches the logarithmic growth phase.

2. Antibiotic Exposure:

  • The bacterial culture is divided into test and control groups.
  • The test group is exposed to the antibiotic at a specified concentration (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (typically 1-2 hours).
  • The control group is incubated under the same conditions without the antibiotic.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic must be effectively removed from the test culture to prevent further antibacterial activity. This can be achieved by:
  • Dilution: A 1:1000 or greater dilution of the culture in a fresh, pre-warmed broth.
  • Centrifugation and Washing: Centrifuging the culture, removing the antibiotic-containing supernatant, and resuspending the bacterial pellet in fresh broth. This process may be repeated.

4. Monitoring of Bacterial Regrowth:

  • Both the test and control cultures are incubated at 37°C.
  • Aliquots are taken from both cultures at regular intervals (e.g., every 1-2 hours) for at least 8 hours.
  • The number of viable bacteria (CFU/mL) in each aliquot is determined by plating serial dilutions onto agar plates and incubating overnight.

5. Calculation of PAE:

  • The PAE is calculated using the following formula: PAE = T - C
  • T: The time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
  • C: The time required for the viable count in the control culture to increase by 1 log10 above its initial count after the equivalent "removal" step.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PAE_Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_monitoring Monitoring cluster_analysis Analysis Inoculum Standardized Bacterial Inoculum LogPhase Logarithmic Growth Phase Culture Inoculum->LogPhase TestCulture Test Culture + Antibiotic LogPhase->TestCulture ControlCulture Control Culture (No Antibiotic) LogPhase->ControlCulture Removal Dilution or Centrifugation/Washing TestCulture->Removal ControlCulture->Removal Equivalent handling ViableCount Viable Count Determination (CFU/mL) Removal->ViableCount Regrowth Monitor Regrowth Over Time ViableCount->Regrowth Calculation PAE Calculation (T - C) Regrowth->Calculation Beta_Lactam_Mechanism BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binds to & Inhibits Transpeptidation Peptidoglycan Cross-linking BetaLactam->Transpeptidation Inhibition leads to PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Bactericidal Bactericidal Effect CellWall->Bactericidal Disruption causes

References

Cefetamet Pivoxil: A Comparative Analysis of its Efficacy Against Multi-Drug Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The escalating threat of multi-drug resistant (MDR) pathogens necessitates a continuous evaluation of the antimicrobial armamentarium. This guide provides a comprehensive comparison of the historical efficacy of Cefetamet Pivoxil, an oral third-generation cephalosporin, against susceptible and early beta-lactamase-producing pathogens, with the performance of modern antibiotics against contemporary multi-drug resistant Gram-negative bacteria.

Cefetamet, the active metabolite of the prodrug this compound, demonstrated a broad spectrum of activity against many common respiratory and urinary tract pathogens upon its introduction. Its stability against some plasmid-mediated beta-lactamases was a notable feature. However, the landscape of antimicrobial resistance has evolved dramatically, with the global dissemination of extended-spectrum beta-lactamases (ESBLs) and carbapenemases in Enterobacteriaceae, which pose a significant therapeutic challenge.

This guide presents in vitro susceptibility data, clinical efficacy rates, and detailed experimental methodologies to offer a clear perspective on the positioning of Cefetamet in the context of today's MDR pathogens.

In Vitro Susceptibility: A Historical Perspective vs. The Modern MDR Era

The in vitro activity of an antibiotic, measured by the Minimum Inhibitory Concentration (MIC), is a critical predictor of its potential clinical efficacy. The following tables summarize the historical MIC data for Cefetamet against a range of pathogens and compare it with the activity of modern oral and intravenous antibiotics against characterized MDR strains.

Table 1: Historical In Vitro Activity of Cefetamet Against Key Pathogens

PathogenNo. of IsolatesCefetamet MIC₅₀ (mg/L)Cefetamet MIC₉₀ (mg/L)
Escherichia coli--1
Klebsiella pneumoniae (Ampicillin-Resistant)--0.25
Proteus mirabilis--0.25
Haemophilus influenzae (β-lactamase positive & negative)2,212-≤2
Enterobacter aerogenes--8
Serratia marcescens (expressing SHV-5 β-lactamase)-Susceptible-

Note: Data compiled from studies conducted in the late 1980s and early 1990s. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[1]

Table 2: Comparative In Vitro Activity of Modern Oral Antibiotics against ESBL-Producing E. coli

AntibioticNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)% Susceptible
Tebipenem1000.060.06100%
Fosfomycin100--97%
Nitrofurantoin100--94%
Pivmecillinam100--85%

Note: ESBL-producing E. coli are a common cause of urinary tract infections. Data reflects the current challenge of oral treatment options for these infections.[2][3]

Table 3: Comparative In Vitro Activity of Modern Intravenous and Novel Oral Antibiotics against MDR Enterobacterales

Pathogen PhenotypeAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
ESBL-producing Enterobacterales Ceftibuten-avibactam--
% inhibited at ≤1 mg/L97.6%
Carbapenem-Resistant Enterobacterales (CRE) Ceftibuten-avibactam--
% inhibited at ≤1 mg/L73.7%
KPC-producing K. pneumoniae Imipenem/relebactam0.251
CTX-M-15-producing E. coli Ceftazidime16>512

Note: This table highlights the activity of newer combination agents against highly resistant phenotypes. KPC (Klebsiella pneumoniae carbapenemase) and CTX-M-15 are widespread and clinically significant resistance mechanisms.[4][5][6]

Clinical Efficacy: A Review of Historical and Contemporary Trial Data

Clinical trials provide the ultimate assessment of an antibiotic's effectiveness in patients. The following tables present a summary of clinical and bacteriological cure rates from studies of this compound and modern antibiotics in the treatment of urinary tract infections (UTIs), a common indication for both historical and current agents.

Table 4: Clinical Efficacy of this compound in Urinary Tract Infections (Historical Data)

Infection TypeComparatorNo. of Patients (this compound)Bacteriological Eradication Rate (this compound)Clinical Cure Rate (this compound)
Complicated UTICefadroxil9990%-
Uncomplicated UTICefadroxil15890%-
Complicated UTI in Diabetic PatientsNon-diabetic controls2592%Equal to controls

Note: These studies were conducted in the late 1980s and early 1990s. The specific resistance mechanisms of the causative pathogens were not always characterized as they are today.

Table 5: Clinical Efficacy of Modern Oral Antibiotics in Complicated Urinary Tract Infections (cUTI) Caused by MDR Pathogens

AntibioticTrialPathogen PopulationClinical Cure RateMicrobiological Response Rate
Tebipenem pivoxil HBrADAPT-POcUTI/Acute Pyelonephritis (including ESBL-producers)Non-inferior to IV ErtapenemSignificant microbiological failure in both arms
Sulopenem etzadroxil/probenecidPhase 3Uncomplicated UTI--

Note: The development of oral agents for cUTIs caused by MDR pathogens is challenging, with regulatory hurdles and mixed clinical trial outcomes.[7][8]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI/EUCAST)

The determination of Minimum Inhibitory Concentrations (MICs) is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is a reference standard.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Dilution: The antibiotic is serially diluted in the broth medium in a microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at a specified temperature (typically 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Bacterial Isolate inoculum Standardized Inoculum (0.5 McFarland) start->inoculum inoculation Inoculation of Microtiter Plate inoculum->inoculation antibiotic Antibiotic Stock Solution dilution Serial Dilution of Antibiotic in Microtiter Plate antibiotic->dilution dilution->inoculation incubation Incubation (35-37°C, 16-20h) inoculation->incubation reading Visual or Automated Reading incubation->reading mic MIC Determination reading->mic interpretation Interpretation (Susceptible, Intermediate, Resistant) mic->interpretation

Antimicrobial Susceptibility Testing Workflow.

The Evolving Challenge of Beta-Lactamases

Beta-lactamases are enzymes produced by bacteria that inactivate beta-lactam antibiotics like cephalosporins. The Ambler classification is a widely used system to categorize these enzymes based on their amino acid sequence.[9][10][11]

  • Class A: Serine-beta-lactamases, including common ESBLs (e.g., TEM, SHV, CTX-M) and carbapenemases (e.g., KPC).

  • Class B: Metallo-beta-lactamases that require zinc for activity and can hydrolyze carbapenems (e.g., NDM, VIM, IMP).

  • Class C: Cephalosporinases (e.g., AmpC) that are typically resistant to early-generation cephalosporins.

  • Class D: Oxacillinases (e.g., OXA-48) that can have carbapenemase activity.

Cefetamet showed stability against some early Class A beta-lactamases. However, the proliferation and evolution of ESBLs, particularly the CTX-M family, and the emergence of carbapenemases have rendered many older cephalosporins, including Cefetamet, ineffective against a significant proportion of current clinical isolates of Enterobacteriaceae.

Beta_Lactamase_Classification cluster_serine Serine β-Lactamases cluster_metallo Metallo-β-Lactamases class_a Class A (ESBLs, KPC) class_c Class C (AmpC) class_d Class D (OXA) class_b Class B (NDM, VIM, IMP) beta_lactamases Ambler Classification of β-Lactamases beta_lactamases->class_a beta_lactamases->class_c beta_lactamases->class_d beta_lactamases->class_b

Ambler Classification of Beta-Lactamases.

Conclusion

This compound was a valuable oral third-generation cephalosporin with good activity against many common pathogens at the time of its introduction, including some beta-lactamase-producing strains. However, the emergence and global spread of highly efficient beta-lactamases, such as CTX-M-type ESBLs and various carbapenemases, have significantly limited the clinical utility of Cefetamet against current MDR Gram-negative pathogens.

This comparative guide illustrates that while this compound holds a place in the history of antimicrobial development, the current challenges posed by MDR bacteria necessitate the use of newer agents, including beta-lactam/beta-lactamase inhibitor combinations and novel antibiotic classes. For researchers and drug development professionals, understanding the trajectory of resistance development and the limitations of older antibiotics is crucial for informing the discovery and development of next-generation therapies to combat the ongoing threat of antimicrobial resistance.

References

Comparative Safety Profile of Cefetamet Pivoxil in Preclinical Toxicology: A Review of Available Data and Comparison with Other Oral Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of cefetamet pivoxil, a third-generation oral cephalosporin. Due to the limited availability of specific quantitative preclinical toxicology data for this compound in publicly accessible literature, this guide presents the available qualitative information and draws comparisons with other widely used oral third-generation cephalosporins: cefixime, cefpodoxime proxetil, and cefdinir. The experimental protocols described are based on internationally recognized OECD guidelines for preclinical toxicology studies.

Executive Summary

Comparative Toxicology Data

The following tables summarize the available quantitative preclinical toxicology data for cefixime, cefpodoxime proxetil, and cefdinir.

Table 1: Acute Toxicity

CompoundSpeciesRouteLD50 (mg/kg)Observations
Cefixime RatOral>10,000-
MouseOral>10,000-
Cefpodoxime Proxetil RatOral>4,000-
Cefdinir RodentOral>5,600No adverse effects at a single dose of 5600 mg/kg.[3]

Table 2: Repeated-Dose Toxicity (Subchronic)

CompoundSpeciesDurationRouteNOAEL (mg/kg/day)Target Organs/Effects Observed at Higher Doses
Cefixime Dog26 weeksOralData not available-
Cefpodoxime Proxetil Dog13 weeksOral100Well-tolerated at exaggerated daily oral doses.[4][5][6]
Cefdinir Dog26 weeksOral100Well-tolerated.

Table 3: Reproductive and Developmental Toxicity

CompoundSpeciesStudy TypeNOAEL (mg/kg/day)Key Findings
Cefixime RatFertility1000No effects on fertility.[7]
Mouse, RatDevelopmental3200Not embryotoxic or teratogenic.[7]
Cefpodoxime Proxetil RatDevelopmental100Neither teratogenic nor embryocidal.
RabbitDevelopmental30Neither teratogenic nor embryocidal.
Cefdinir RatDevelopmental1000Not teratogenic.
RabbitDevelopmental10Not teratogenic; maternal toxicity observed at this dose.

Table 4: Genotoxicity

CompoundAssayResult
This compound Mutagenicity StudiesNegative[1][2]
Cefixime Ames TestData not available
Chromosome AberrationData not available
Cefpodoxime Proxetil Ames TestNegative
In vivo Micronucleus TestNegative
Cefdinir Ames TestData not available
Chromosome AberrationData not available

Experimental Protocols

The preclinical toxicology studies for cephalosporins are generally conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, rodents (rats or mice) are used. A small number of animals of a single sex (usually females) are used in a stepwise procedure.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before and after dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically limited to 1-2 mL/100g body weight.

  • Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The decision to proceed to the next dose level (higher or lower) is based on the outcome of the initial dose.

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Repeated-Dose (Subchronic) Oral Toxicity Study (Following OECD Guideline 408)
  • Objective: To characterize the toxicological profile of a substance following repeated oral administration over a 90-day period.

  • Test Animals: Typically, rats are used. Both male and female animals are included.

  • Dose Administration: The test substance is administered orally by gavage daily for 90 days. At least three dose levels and a control group are used.

  • Observations: Daily clinical observations are performed. Body weight and food consumption are measured weekly. Detailed hematology, clinical biochemistry, and urinalysis are performed at the end of the study. Ophthalmoscopy is conducted before the study and at termination.

  • Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on a comprehensive list of organs and tissues from all animals in the control and high-dose groups, and on any tissues with gross lesions from all animals.

Reproductive and Developmental Toxicity Study (Following OECD Guideline 414)
  • Objective: To assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.

  • Test Animals: Typically, rats and rabbits are used.

  • Dose Administration: The test substance is administered orally daily to pregnant females during the period of organogenesis.

  • Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout the study.

  • Fetal Evaluation: Near the end of gestation, the dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Objective: To detect gene mutations induced by the test substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid are used.

  • Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Visualizations

The following diagrams illustrate the typical workflows for key preclinical toxicology studies.

Experimental_Workflow_Acute_Toxicity cluster_0 Acute Oral Toxicity (OECD 423) Start Start Dose_Group_1 Administer Starting Dose (e.g., 300 mg/kg) Start->Dose_Group_1 Observe_1 Observe for 14 days (Mortality & Clinical Signs) Dose_Group_1->Observe_1 Outcome_1 Outcome? Observe_1->Outcome_1 Dose_Group_2_High Administer Higher Dose (e.g., 2000 mg/kg) Outcome_1->Dose_Group_2_High No/Low Toxicity Dose_Group_2_Low Administer Lower Dose (e.g., 50 mg/kg) Outcome_1->Dose_Group_2_Low High Toxicity End End Outcome_1->End Clear Outcome Observe_2 Observe for 14 days Dose_Group_2_High->Observe_2 Dose_Group_2_Low->Observe_2 Observe_2->End

Caption: Workflow for an Acute Oral Toxicity Study.

Experimental_Workflow_Subchronic_Toxicity cluster_1 90-Day Repeated-Dose Oral Toxicity Study (OECD 408) Start Start Dosing Daily Oral Dosing for 90 Days (Control, Low, Mid, High Dose) Start->Dosing In_Life_Observations In-Life Observations (Clinical Signs, Body Weight, Food Consumption) Dosing->In_Life_Observations Terminal_Procedures Terminal Procedures (Hematology, Clinical Chemistry, Urinalysis) In_Life_Observations->Terminal_Procedures Pathology Gross Necropsy & Histopathology Terminal_Procedures->Pathology Data_Analysis Data Analysis & NOAEL Determination Pathology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Subchronic Oral Toxicity Study.

Experimental_Workflow_Reproductive_Toxicity cluster_2 Developmental Toxicity Study (OECD 414) Start Start Dosing_Dams Dose Pregnant Dams During Organogenesis Start->Dosing_Dams Maternal_Obs Maternal Observations (Clinical Signs, Body Weight) Dosing_Dams->Maternal_Obs C_Section Caesarean Section (Day before parturition) Maternal_Obs->C_Section Uterine_Exam Examine Uterine Contents C_Section->Uterine_Exam Fetal_Exam Fetal Examinations (External, Visceral, Skeletal) Uterine_Exam->Fetal_Exam End End Fetal_Exam->End

Caption: Workflow for a Developmental Toxicity Study.

Conclusion

While direct quantitative preclinical toxicology data for this compound remains elusive in the public domain, the consistent qualitative reports of its safety, combined with the generally favorable and well-characterized preclinical safety profiles of other oral third-generation cephalosporins like cefixime, cefpodoxime proxetil, and cefdinir, suggest a low potential for significant toxicity. The provided data on comparator drugs offers a valuable reference for researchers and drug development professionals in this class of antibiotics. Further disclosure of specific preclinical data for this compound would be beneficial for a more direct and comprehensive comparative safety assessment.

References

A Comparative Analysis of Cefetamet Pivoxil and Other Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Cefetamet Pivoxil against other prominent oral third-generation cephalosporins, including Cefixime and Cefpodoxime Proxetil. The following sections present a detailed comparison of their in-vitro antibacterial activity, pharmacokinetic profiles, and clinical efficacy, supported by experimental data and detailed methodologies.

In-Vitro Antibacterial Activity

Cefetamet, the active metabolite of this compound, demonstrates a broad spectrum of activity against common respiratory and urinary tract pathogens. Its performance, as measured by the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90), is comparable and in some cases superior to other oral third-generation cephalosporins.

Table 1: Comparative In-Vitro Activity (MIC90 in µg/mL) Against Key Respiratory Pathogens

PathogenCefetametCefiximeCefpodoxime
Streptococcus pneumoniae≤0.5≤0.5≤0.5
Haemophilus influenzae (including β-lactamase producing)≤0.25≤0.25≤0.5
Moraxella catarrhalis (including β-lactamase producing)≤1.0≤0.5≤0.5
Streptococcus pyogenes≤0.5--
Klebsiella pneumoniae≤4.0--
Escherichia coli≤4.0--

Data compiled from multiple in-vitro studies.[1][2][3]

Table 2: Comparative In-Vitro Activity (MIC90 in µg/mL) Against Key Urinary Tract Pathogens

PathogenCefetametCefiximeCefpodoxime
Escherichia coli≤4.0≤1.0≤1.0
Klebsiella pneumoniae≤4.0≤1.0≤1.0
Proteus mirabilis-≤0.25≤1.0

Data compiled from multiple in-vitro studies.

Pharmacokinetic Properties

This compound is a prodrug that is rapidly hydrolyzed to its active form, cefetamet, after oral administration. Its pharmacokinetic profile is characterized by good absorption, which is enhanced with food, and a half-life that supports twice-daily dosing.[4][5]

Table 3: Comparative Pharmacokinetic Parameters in Healthy Adult Volunteers

ParameterThis compoundCefiximeCefpodoxime Proxetil
Bioavailability (%) ~50 (with food)40-50~50 (with food)
Time to Peak Plasma Concentration (Tmax, hours) 4.0 - 4.93.3 - 3.52-3
Elimination Half-life (t½, hours) 2.22.9 - 3.12-3
Protein Binding (%) 2265-7022-33
Excretion Primarily renal (unchanged)Renal and biliaryPrimarily renal

Data compiled from pharmacokinetic studies.[4][6][7][8]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections, showing comparable or superior outcomes to other oral cephalosporins and established treatments.

Table 4: Clinical Efficacy in Community-Acquired Pneumonia (CAP)

Study DrugDosageClinical Success RateComparatorComparator Success Rate
This compound500 mg twice daily90%Amoxicillin-
This compound1000 mg twice daily100%Amoxicillin-
This compound (pediatric)10-20 mg/kg twice daily98%Cefaclor90%
Ceftriaxone/Cefetamet Pivoxil (sequential therapy)1g IV daily / oral83.3% (improvement)Cefuroxime/Cefuroxime Axetil81.8% (improvement)

Data from various clinical trials.[9][10][11]

Table 5: Clinical and Bacteriological Efficacy in Urinary Tract Infections (UTI)

Study DrugIndicationClinical Efficacy RateBacteriological Eradication RateComparatorComparator Efficacy
This compound vs. CefiximeRespiratory & UTI94.1%95.3%Cefixime91.7% (Clinical), 95.1% (Bacteriological)
This compoundUncomplicated UTI90% (cure)-Cefadroxil77% (cure)
This compoundComplicated UTI-88% (cure)Cefadroxil66.7% (cure)
Cefpodoxime ProxetilUncomplicated Acute Cystitis87.3% (cure)86%Trimethoprim-Sulfamethoxazole85% (Clinical), 84% (Bacteriological)
Cefpodoxime ProxetilUncomplicated UTI79% (cure)80%Cefaclor79% (Clinical), 82% (Bacteriological)

Data from various clinical trials.[12][13][14][15]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the cephalosporin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

  • Preparation: Standardized bacterial inocula are prepared in a suitable broth (e.g., CAMHB). The antimicrobial agent is added at concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each test and control tube.

  • Viable Cell Count: The withdrawn samples are serially diluted and plated on appropriate agar plates.

  • Incubation: The plates are incubated at 35°C for 18-24 hours.

  • Data Analysis: The number of CFUs on each plate is counted, and the log10 CFU/mL is plotted against time for each antimicrobial concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Cephalosporin Mechanism of Action cluster_bacterium Bacterial Cell UDP-NAG UDP-NAG UDP-NAM-pentapeptide UDP-NAM-pentapeptide Lipid Carrier Lipid Carrier UDP-NAM-pentapeptide->Lipid Carrier Translocase Lipid II Lipid II Lipid Carrier->Lipid II Glycosyltransferase Growing Peptidoglycan Growing Peptidoglycan Lipid II->Growing Peptidoglycan Transglycosylation (PBP) Cross-linked Peptidoglycan Cross-linked Peptidoglycan Growing Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation (PBP) PBP Penicillin-Binding Proteins (PBPs) Cephalosporin Cefetamet Cephalosporin->PBP Inhibition

Caption: Mechanism of action of Cefetamet on bacterial cell wall synthesis.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound C Inoculate microtiter plate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35°C for 16-20h C->D E Visually inspect for turbidity D->E F Determine lowest concentration with no visible growth (MIC) E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Clinical_Trial_Flow Start Patient Population (e.g., Community-Acquired Pneumonia) Randomization Randomization Start->Randomization ArmA Treatment Arm A: This compound Randomization->ArmA ArmB Treatment Arm B: Comparator Cephalosporin Randomization->ArmB FollowUp Follow-up Assessment (Clinical & Bacteriological) ArmA->FollowUp ArmB->FollowUp Outcome Comparative Efficacy & Safety Analysis FollowUp->Outcome

Caption: Logical flow of a comparative clinical trial for oral antibiotics.

References

Safety Operating Guide

Navigating the Disposal of Cefetamet Pivoxil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste is governed by stringent regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3] A key aspect of these regulations is the distinction between hazardous and non-hazardous waste.[3] Improper disposal methods, such as flushing medications down the toilet or drain, can lead to the contamination of water supplies with active pharmaceutical ingredients (APIs).[4][5]

Healthcare facilities and laboratories must comply with regulations like the Resource Conservation and Recovery Act (RCRA), which includes specific guidelines for managing hazardous waste pharmaceuticals under Subpart P.[3][6] This regulation, among other things, prohibits the sewering of hazardous pharmaceutical waste.[3][7]

Disposal Procedures for Cefetamet Pivoxil in a Laboratory Setting

Given the absence of specific disposal instructions for this compound, a risk-based approach grounded in established guidelines for pharmaceutical waste is necessary. The following steps provide a procedural framework for its proper disposal.

Step 1: Waste Characterization

The first crucial step is to determine if the this compound waste is classified as hazardous. According to the Material Safety Data Sheet (MSDS) for this compound HCl, it is not classified as a hazardous substance for transport.[8] However, laboratories should consult their institution's environmental health and safety (EHS) department to confirm its classification based on local and federal regulations, as some antibiotics may be considered hazardous waste.[9]

Step 2: Segregation of Waste

Proper segregation of pharmaceutical waste is essential to ensure it is managed correctly.

  • Non-Hazardous Pharmaceutical Waste: If this compound is determined to be non-hazardous, it should be placed in a designated container for non-hazardous pharmaceutical waste. These containers are often blue or white.

  • Hazardous Pharmaceutical Waste: If classified as hazardous, it must be disposed of in a black container specifically marked for RCRA hazardous pharmaceutical waste.

  • Trace-Contaminated Items: Items with minimal residual drug, such as empty vials, blister packs, and lightly contaminated personal protective equipment (PPE), should be disposed of according to institutional protocols. Outer packaging and patient information leaflets can typically be recycled after obliterating any sensitive information.[10]

Step 3: Container Management

All waste containers must be clearly labeled, leak-proof, and kept closed when not in use. This prevents spills and exposure to personnel.

Step 4: Final Disposal

The method of final disposal depends on the waste classification:

  • Incineration: This is the preferred and often required method for hazardous pharmaceutical waste.[3][11] High-temperature incineration effectively destroys the active pharmaceutical ingredients.[11]

  • Licensed Waste Hauler: All pharmaceutical waste should be collected and transported by a licensed medical or hazardous waste hauler for final disposal at a permitted facility.

Accidental Spills

In the event of a spill, the MSDS for this compound HCl provides the following guidance:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, and ensure adequate ventilation.[8]

  • Containment: Prevent further leakage or spillage and keep the product away from drains or water courses.[8]

  • Clean-up: Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol.[8]

  • Disposal of Clean-up Material: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8]

Summary of Disposal Options

The following table summarizes the primary disposal pathways for pharmaceutical waste in a laboratory setting.

Disposal MethodDescriptionApplicability to this compound
Drug Take-Back Programs Authorized sites that collect unused or expired medicines for safe disposal.[12]Primarily for household waste; not typically used for laboratory-generated waste.
Mail-Back Programs Consumers can mail unused medications to a disposal facility using pre-paid envelopes.[12]Primarily for household waste; not suitable for the larger quantities of waste generated in a laboratory.
Disposal in Household Trash For non-hazardous pharmaceuticals where other options are unavailable. The FDA recommends mixing the medication with an unpalatable substance in a sealed bag.[9][12]Not a recommended practice for laboratory settings due to regulatory requirements and the potential for environmental contamination.
Incineration High-temperature destruction of waste. This is the required method for hazardous pharmaceutical waste and the best practice for most pharmaceutical waste.[3][11]The most appropriate method for the final disposal of this compound waste from a laboratory, regardless of its hazardous classification, to ensure complete destruction of the API.

Disposal Workflow for this compound

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation cluster_3 Step 3: Collection and Disposal cluster_4 Step 4: Final Disposition start Unused or Expired This compound char Consult EHS and SDS. Is the waste considered hazardous under RCRA? start->char non_haz Place in designated NON-HAZARDOUS pharmaceutical waste container (Blue/White) char->non_haz No haz Place in designated HAZARDOUS pharmaceutical waste container (Black) char->haz Yes collect Store securely for pickup by licensed waste hauler non_haz->collect haz->collect incinerate Incineration at a permitted facility collect->incinerate

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Cefetamet Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of pharmaceutical compounds like Cefetamet Pivoxil are of utmost importance. Adherence to rigorous safety protocols is essential to minimize occupational exposure and prevent environmental contamination. This document provides critical procedural guidance for the safe management of this compound in a laboratory setting.

Hazard Identification and Classification

This compound Hydrochloride has been classified with the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]

However, it is important to note that some safety data sheets (SDS) for this compound or its free base form may state that it is not a hazardous substance or mixture.[2][3] Given the conflicting information, it is prudent to handle the compound with care, adhering to the more stringent safety precautions.

Occupational Exposure Limits

As of the latest safety data sheets, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies.[2] In the absence of defined OELs, a conservative approach based on the principle of "As Low As Reasonably Practicable" (ALARP) should be implemented to minimize exposure.

ParameterValue
Occupational Exposure Limit (OEL) Not Established
Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods and ventilated enclosures, should be the primary means of controlling exposure when handling this compound. Personal Protective Equipment (PPE) serves as a critical secondary barrier.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended.Prevents skin contact and potential allergic reactions. Change gloves regularly or immediately if contaminated.[1][2]
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from dust particles and potential splashes.[1][2]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 or higher).Necessary if there is a risk of generating airborne dust or aerosols, or if exposure limits are exceeded.[2]
Protective Clothing Disposable gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.[1][2]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE (gloves and lab coat) before opening the package in a designated area, preferably within a fume hood.

  • Verify that the container label matches the order information.

  • Store this compound in a tightly sealed, clearly labeled container.[2]

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[2] The recommended storage temperature for the powder is typically -20°C.[2]

  • Restrict access to the storage area to authorized personnel only.

Weighing and Aliquoting
  • Perform all manipulations that may generate dust, such as weighing and aliquoting, within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2]

  • Use dedicated, clean equipment (e.g., spatulas, weigh boats).

  • Handle the compound gently to avoid the creation of airborne dust.[2]

Solution Preparation
  • Prepare solutions within a chemical fume hood.

  • Slowly add the solvent to the this compound powder to prevent splashing.

  • Ensure the container is securely capped before mixing or vortexing.

General Handling
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Ensure adequate ventilation in the work area.[2]

Accidental Release Measures
  • In case of a spill, evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment, including respiratory protection.[2]

  • For solid spills, gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a sealed container for disposal.[2]

  • Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound : Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials : All disposable PPE (gloves, gowns, etc.), weigh boats, and other materials that have come into contact with this compound should be collected in a sealed, labeled hazardous waste container.

  • Empty Containers : Before disposing of empty containers, ensure they are thoroughly decontaminated. Remove or deface the label to prevent misuse.[4]

  • Waste Disposal Vendor : Utilize a licensed hazardous waste disposal vendor for the final disposal of all this compound waste.

Visualizations

Experimental Workflow for Handling this compound

G cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Post-Handling A Receiving and Verification B Storage (-20°C) A->B C Weighing and Aliquoting B->C D Solution Preparation C->D E Decontamination of Work Surfaces D->E F Waste Disposal E->F

Caption: A flowchart illustrating the key steps in the safe handling of this compound.

Hierarchy of Controls for this compound

G A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: The hierarchy of controls for minimizing exposure to this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.